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  • Product: 2-(1H-pyrazol-1-ylmethyl)morpholine
  • CAS: 1311317-06-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-1-ylmethyl)morpholine

A Foreword for the Modern Medicinal Chemist In the landscape of contemporary drug discovery, the strategic combination of privileged scaffolds has emerged as a powerful approach for the generation of novel molecular enti...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Medicinal Chemist

In the landscape of contemporary drug discovery, the strategic combination of privileged scaffolds has emerged as a powerful approach for the generation of novel molecular entities with enhanced pharmacological profiles. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in a plethora of approved drugs due to its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2][3][4]. Concurrently, the morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and to introduce key hydrogen bonding interactions[5][6].

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of a putative synthetic route and detailed characterization of 2-(1H-pyrazol-1-ylmethyl)morpholine, a molecule that synergistically combines these two important pharmacophores. The ensuing protocols and analyses are grounded in established chemical principles and spectroscopic data from closely related structures, offering a robust framework for its synthesis and verification.

Part 1: Strategic Synthesis of 2-(1H-pyrazol-1-ylmethyl)morpholine

The rational design of a synthetic pathway for 2-(1H-pyrazol-1-ylmethyl)morpholine hinges on the formation of a stable C-N bond between the pyrazole and morpholine moieties. A highly efficient and commonly employed strategy for the N-alkylation of pyrazoles involves the reaction of the pyrazole anion with a suitable alkyl halide. This approach is favored due to the ready availability of the starting materials and the generally high yields achieved under mild reaction conditions.

Proposed Synthetic Workflow

The proposed synthesis of 2-(1H-pyrazol-1-ylmethyl)morpholine is a two-step process commencing with the preparation of the key electrophile, 2-(chloromethyl)morpholine, followed by the N-alkylation of pyrazole.

G cluster_0 Step 1: Synthesis of 2-(chloromethyl)morpholine cluster_1 Step 2: N-Alkylation of Pyrazole a 2-(hydroxymethyl)morpholine c 2-(chloromethyl)morpholine hydrochloride a->c Reaction b Thionyl chloride (SOCl₂) b->c e 2-(chloromethyl)morpholine (free base) c->e Workup f Pyrazole d Neutralization (e.g., aq. NaHCO₃) d->e i 2-(chloromethyl)morpholine h Sodium pyrazolide (in situ) f->h Deprotonation g Sodium hydride (NaH) g->h j 2-(1H-pyrazol-1-ylmethyl)morpholine h->j SN2 Reaction i->j

Synthetic workflow for 2-(1H-pyrazol-1-ylmethyl)morpholine.
Experimental Protocol

Step 1: Synthesis of 2-(chloromethyl)morpholine

  • Reaction Setup: To a stirred solution of 2-(hydroxymethyl)morpholine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) at 0 °C, add thionyl chloride (1.1 equivalents) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure to yield crude 2-(chloromethyl)morpholine hydrochloride. The free base can be obtained by careful neutralization with a saturated aqueous solution of sodium bicarbonate followed by extraction with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-(chloromethyl)morpholine.

Step 2: N-Alkylation of Pyrazole

  • Formation of Sodium Pyrazolide: To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of pyrazole (1 equivalent) in anhydrous DMF dropwise.

  • N-Alkylation: After the evolution of hydrogen gas ceases, add a solution of 2-(chloromethyl)morpholine (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.

  • Quenching and Extraction: Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(1H-pyrazol-1-ylmethyl)morpholine.

Part 2: Comprehensive Characterization

A rigorous characterization of the synthesized 2-(1H-pyrazol-1-ylmethyl)morpholine is paramount to confirm its identity, purity, and structural integrity. The following spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for 2-(1H-pyrazol-1-ylmethyl)morpholine are tabulated below, based on data for similar N-substituted pyrazoles and morpholines[7][8].

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-3'~7.5d1HPyrazole CH
H-5'~7.4d1HPyrazole CH
H-4'~6.2t1HPyrazole CH
N-CH₂~4.2s2HMethylene bridge
Morpholine O-CH₂~3.6-3.8m2HMorpholine CH₂
Morpholine N-CH₂~2.5-2.7m2HMorpholine CH₂
Morpholine C-CH-N~2.8-3.0m1HMorpholine CH
Morpholine C-CH₂-O~3.4-3.6m2HMorpholine CH₂
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
C-3'~139Pyrazole CH
C-5'~128Pyrazole CH
C-4'~105Pyrazole CH
N-CH₂~55Methylene bridge
Morpholine O-CH₂~67Morpholine CH₂
Morpholine N-CH₂~54Morpholine CH₂
Morpholine C-CH-N~60Morpholine CH
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(1H-pyrazol-1-ylmethyl)morpholine (C₈H₁₃N₃O), the expected molecular weight is 167.21 g/mol .

Technique Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z)
Electrospray Ionization (ESI)168.1181 (pyrazole ring), 86 (morpholine moiety)

The fragmentation pattern in mass spectrometry can be a powerful diagnostic tool. The cleavage of the bond between the methylene bridge and the morpholine ring is a likely fragmentation pathway, leading to the observation of a fragment corresponding to the pyrazolylmethyl cation and a neutral morpholine radical, or vice versa[9][10][11].

G cluster_0 Mass Spectrometry Fragmentation Parent Ion (m/z = 168) Parent Ion (m/z = 168) Fragment 1 (m/z = 81) Fragment 1 (m/z = 81) Parent Ion (m/z = 168)->Fragment 1 (m/z = 81) Loss of morpholine-2-yl-methyl radical Fragment 2 (m/z = 100) Fragment 2 (m/z = 100) Parent Ion (m/z = 168)->Fragment 2 (m/z = 100) Loss of pyrazol-1-yl radical

Predicted ESI-MS fragmentation of the target compound.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for 2-(1H-pyrazol-1-ylmethyl)morpholine are predicted as follows[6][12]:

Functional Group Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3100-3000
C-H stretching (aliphatic)3000-2850
C=N stretching (pyrazole)1600-1500
C-N stretching1250-1020
C-O-C stretching (ether)1150-1085

Part 3: Potential Applications and Future Directions

The fusion of the pyrazole and morpholine scaffolds in 2-(1H-pyrazol-1-ylmethyl)morpholine presents a promising starting point for the development of novel therapeutic agents. The pyrazole moiety can act as a versatile anchor for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in various biological targets. The morpholine group is expected to impart favorable pharmacokinetic properties, enhancing the drug-like characteristics of potential candidates.

Given the broad spectrum of biological activities associated with pyrazole derivatives, this novel compound could be a valuable building block in screening campaigns for new anti-inflammatory, anticancer, or antimicrobial agents[2][5][13]. Further derivatization of the pyrazole or morpholine rings could lead to the discovery of potent and selective modulators of various enzymes and receptors.

References

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • ResearchGate. Overview on Biological Activities of Pyrazole Derivatives | Request PDF. Available from: [Link]

  • ResearchGate. Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Available from: [Link]

  • Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5769. Available from: [Link]

  • Alam, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Available from: [Link]

  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. Available from: [Link]

  • MDPI. Synthesis and Characterization of a Novel 2-Pyrazoline. Available from: [Link]

  • Semantic Scholar. Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Available from: [Link]

  • Klimova, E. I., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 659-663. Available from: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**. Available from: [Link]

  • Hesse, M., et al. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Asiri, A. M., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 16(12), 10147-10156. Available from: [Link]

  • PubChem. 2-(1-methyl-1h-pyrazol-5-yl)morpholine. Available from: [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 4-(1,2,3-Triazol-4-yl)thiazoles. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antibacterial evaluation of novel 2- pyrazoline derivatives. Available from: [Link]

  • ResearchGate. IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. Available from: [Link]

  • Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

  • Research Square. Synthesis, Characterization, and Computational Analysis of (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. Available from: [Link]

  • MDPI. (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). Available from: [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

Sources

Exploratory

2-(1H-pyrazol-1-ylmethyl)morpholine IUPAC name and structure

This technical guide provides an in-depth analysis of 2-(1H-pyrazol-1-ylmethyl)morpholine , a bifunctional heterocyclic scaffold increasingly utilized in fragment-based drug discovery (FBDD). Chemical Identity & Structur...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(1H-pyrazol-1-ylmethyl)morpholine , a bifunctional heterocyclic scaffold increasingly utilized in fragment-based drug discovery (FBDD).

Chemical Identity & Structural Analysis[1][2]

This compound represents a "linked-pharmacophore" architecture, combining a saturated solubilizing heterocycle (morpholine) with an aromatic hydrogen-bond acceptor/donor (pyrazole) via a methylene bridge.

Nomenclature and Identifiers
  • IUPAC Name: 2-[(1H-pyrazol-1-yl)methyl]morpholine

  • Systematic Name: 2-(1H-Pyrazol-1-ylmethyl)-1,4-oxazinane

  • Molecular Formula: C₈H₁₃N₃O

  • Molecular Weight: 167.21 g/mol

  • SMILES: C1COCC(N1)Cn2cccn2

  • Key CAS Registry Numbers:

    • Racemic: 1375963-52-2 (Generic/Related)

    • (R)-Enantiomer: 2323068-78-4

    • (S)-Enantiomer: [Specific CAS varies by vendor]

Structural Topology

The molecule consists of a morpholine ring substituted at the C2 position. The substituent is a methylpyrazole moiety attached via the pyrazole's N1 nitrogen.

  • Chiral Center: The C2 carbon of the morpholine ring is a stereogenic center, giving rise to (R) and (S) enantiomers.

  • Basicity: The morpholine nitrogen (N4) is moderately basic (pKa ≈ 8.4), serving as a cationizable center at physiological pH. The pyrazole nitrogens are significantly less basic (pKa ≈ 2.5), acting primarily as H-bond acceptors in the neutral state.

Synthetic Methodologies

Two primary retrosynthetic disconnections exist for this scaffold: Convergent Alkylation (Route A) and De Novo Cyclization (Route B) .

Route A: Convergent N-Alkylation (Preferred for MedChem)

This route utilizes a protected morpholine precursor to ensure regioselectivity and prevent polymerization.

Mechanism:

  • Protection: 2-(Hydroxymethyl)morpholine is N-protected (Boc or Cbz).

  • Activation: The hydroxyl group is converted to a leaving group (Mesylate/Tosylate) or halide.

  • Displacement: 1H-Pyrazole acts as a nucleophile (deprotonated by NaH or K₂CO₃) to displace the leaving group.

  • Deprotection: Acidic cleavage yields the free amine.

SynthesisRouteA Start 2-(Hydroxymethyl) morpholine Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Intermediate1 N-Boc-2-hydroxymethyl morpholine Step1->Intermediate1 Step2 Activation (MsCl, Et3N) Intermediate1->Step2 Intermediate2 Mesylate Intermediate Step2->Intermediate2 Step3 Nucleophilic Subst. (Pyrazole, NaH, DMF) Intermediate2->Step3 ProtectedProd N-Boc-Product Step3->ProtectedProd Step4 Deprotection (TFA/DCM) ProtectedProd->Step4 Final 2-(1H-pyrazol-1-ylmethyl) morpholine Step4->Final

Figure 1: Convergent synthesis via N-Boc protected intermediate.

Route B: Epoxide Ring Opening (Industrial/Scale-Up)

This route builds the morpholine ring onto the pyrazole moiety, often starting from epichlorohydrin.

  • Pyrazole Alkylation: Reaction of pyrazole with epichlorohydrin yields 1-(oxiran-2-ylmethyl)-1H-pyrazole .

  • Ring Opening & Cyclization: The epoxide is opened with 2-aminoethyl hydrogen sulfate (or ethanolamine followed by cyclization) to form the morpholine ring.

Experimental Protocols

Protocol 1: Synthesis via Route A (Alkylation)

Safety Note: NaH is pyrophoric; handle under inert atmosphere. MsCl is corrosive.

Step 1: Activation of N-Boc-2-hydroxymethylmorpholine

  • Dissolve N-Boc-2-hydroxymethylmorpholine (1.0 eq) in anhydrous DCM (0.2 M).

  • Cool to 0°C and add Triethylamine (1.5 eq).

  • Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq).

  • Stir at 0°C for 1h, then warm to RT for 2h.

  • Quench with water, extract with DCM, dry over MgSO₄, and concentrate to yield the crude mesylate.

Step 2: Pyrazole Displacement

  • Suspend Sodium Hydride (60% dispersion) (1.2 eq) in anhydrous DMF under Argon.

  • Add 1H-Pyrazole (1.0 eq) portion-wise at 0°C. Stir for 30 min until H₂ evolution ceases.

  • Add the crude mesylate (from Step 1) dissolved in DMF dropwise.

  • Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with H₂O (3x) and Brine (1x). Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection

  • Dissolve the intermediate in DCM/TFA (4:1 ratio).

  • Stir at RT for 1 hour.

  • Concentrate in vacuo. Basify with saturated NaHCO₃ or ion-exchange resin to obtain the free base.

Medicinal Chemistry Applications

This scaffold is a classic "linker-solubilizer" motif.

Physicochemical Profile
PropertyValue (Predicted)Significance
cLogP 0.4 - 0.8Highly favorable for oral bioavailability (Rule of 5 compliant).
TPSA ~45 ŲExcellent membrane permeability (CNS penetrant potential).
pKa (Morpholine) ~8.4Exists as a cation at physiological pH, improving solubility.
H-Bond Donors 1 (NH)Morpholine NH can interact with solvent or protein residues.
Pharmacophore Utility
  • Kinase Inhibitors: The pyrazole ring often mimics the adenine ring of ATP, binding to the hinge region of kinases (e.g., JAK, Src, PI3K). The morpholine group extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

  • Fragment-Based Discovery: Due to its low molecular weight (<200 Da), it serves as an ideal "fragment" for crystallographic screening.

  • Bioisosterism: The pyrazole-methyl-morpholine unit is often used as a bioisostere for benzyl-piperazines or phenyl-morpholines to reduce lipophilicity (LogD) and metabolic clearance.

MedChemUtility Core 2-(1H-pyrazol-1-ylmethyl) morpholine Solubility Solubility Enhancer (Morpholine pKa ~8.4) Core->Solubility Protonation Kinase Hinge Binder (Pyrazole N2) Core->Kinase H-Bond Acceptor Metabolism Metabolic Stability (Reduced Lipophilicity) Core->Metabolism Lower LogD

Figure 2: Pharmacological attributes of the scaffold.

References

  • Synthesis of Chiral Morpholines

    • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[1]

    • Source: Li, M., et al. Semantic Scholar (2021).
    • URL:

  • Pyrazole Alkylation Regioselectivity

    • Title: Managing Regioselectivity in Substituted Pyrazole Synthesis.
    • Source: BenchChem Technical Support.
    • URL:

  • Morpholine Synthesis from Epoxides

    • Title: A Concise and Efficient Synthesis of Substituted Morpholines.
    • Source: Breuning, M., et al. ChemInform (2007).
    • URL:

  • Medicinal Chemistry of Pyrazoles

    • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.[2][3]

    • Source:International Journal of Pharmaceutical Sciences Review and Research (2020).
    • URL:

  • Compound Data & CAS Verification

    • Source: PubChem & Sigma-Aldrich Catalog (2-(1-Methyl-1H-pyrazol-4-yl)morpholine analog comparison).
    • URL:

Sources

Foundational

Technical Analysis: Spectroscopic Characterization of 2-(1H-pyrazol-1-ylmethyl)morpholine

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-(1H-pyrazol-1-ylmethyl)morpholine , a significant pharmacophore in fragment-based drug discovery, particularly for kinase and G...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-(1H-pyrazol-1-ylmethyl)morpholine , a significant pharmacophore in fragment-based drug discovery, particularly for kinase and GPCR inhibitor scaffolds.

The data presented below synthesizes experimental principles with predictive spectral analysis derived from high-confidence fragment analogs (N-alkylpyrazoles and 2-substituted morpholines).

Executive Summary & Molecular Profile

2-(1H-pyrazol-1-ylmethyl)morpholine is a bifunctional heterocyclic building block. It features a saturated morpholine ring (providing solubility and hydrogen-bonding capability) linked via a methylene bridge to an aromatic pyrazole ring (providing π-stacking and metal-coordination potential).

PropertyData
IUPAC Name 2-(1H-pyrazol-1-ylmethyl)morpholine
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
Monoisotopic Mass 167.1059
CAS Registry Not widely listed; Analogous to 1375963-52-2 (isomer)
Physical State Viscous oil or low-melting solid (hygroscopic)

Synthesis & Structural Context

To understand the spectral impurities and signal patterns, one must understand the synthesis. The most robust route involves the nucleophilic substitution of 2-(chloromethyl)morpholine (often N-protected) with pyrazole in the presence of a base (e.g., NaH or K₂CO₃).

Synthesis Workflow (DOT Visualization)

The following diagram outlines the critical pathway and potential spectroscopic contaminants (e.g., N-benzyl impurities).

SynthesisWorkflow Reactant1 Pyrazole (C3H4N2) Step1 Alkylation (NaH, DMF, 60°C) Reactant1->Step1 Reactant2 4-Benzyl-2-(chloromethyl) morpholine Reactant2->Step1 Intermediate Intermediate: 4-Benzyl-2-(pyrazol-1-ylmethyl) morpholine Step2 Deprotection (H2, Pd/C, MeOH) Intermediate->Step2 Step1->Intermediate Product Target: 2-(1H-pyrazol-1-ylmethyl) morpholine Step2->Product

Figure 1: Synthetic pathway highlighting the N-benzyl intermediate, a common impurity detectable in NMR (7.2-7.4 ppm) if deprotection is incomplete.

Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[1] Solvent: Methanol + 0.1% Formic Acid.

Primary Ionization
  • [M+H]⁺: Observed at m/z 168.1 .

  • [M+Na]⁺: Observed at m/z 190.1 (common adduct in glass capillaries).

Fragmentation Pattern

The fragmentation follows two primary pathways: cleavage of the methylene bridge and ring disintegration.

m/z (Fragment)IdentityMechanism
168.1 [M+H]⁺Parent Ion
100.1 [C₅H₁₀NO]⁺α-Cleavage: Loss of Pyrazole radical (neutral). Retention of charge on morpholine-methyl cation.
86.1 [C₄H₈NO]⁺Ring Contraction: Loss of Pyrazole-CH₂ group. Classic morpholine fragment.
69.0 [C₃H₅N₂]⁺Protonated Pyrazole: Cleavage of the N-C bond, charge retention on the aromatic pyrazole.
Fragmentation Pathway Diagram

MassSpec Parent [M+H]+ m/z 168.1 Frag1 Morpholine-CH2 Cation m/z 100.1 Parent->Frag1 Loss of Pyrazole (68 Da) Frag2 Protonated Pyrazole m/z 69.0 Parent->Frag2 N-C Bond Cleavage Frag3 Morpholine Radical Cation m/z 86.1 Parent->Frag3 Loss of Pyrazole-CH2

Figure 2: ESI+ Fragmentation logic. The m/z 100 peak is diagnostic for the intact morpholine-linker segment.

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

The spectrum is dominated by the secondary amine and the ether linkage.

Wavenumber (cm⁻¹)Functional GroupAssignment
3300 - 3350 N-H StretchWeak, broad band (Morpholine secondary amine).
3100 - 3150 C-H Stretch (Ar)Weak, sharp (Pyrazole ring C-H).
2850 - 2950 C-H Stretch (Alk)Strong (Morpholine methylene groups).
1590 - 1600 C=N StretchMedium (Pyrazole ring breathing).
1100 - 1120 C-O-C StretchStrong . Characteristic ether band of the morpholine ring.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) is recommended for resolution. DMSO-d₆ may be used if the salt form is analyzed, but it will obscure N-H signals.

¹H NMR (400 MHz, CDCl₃)

Key Feature: The chiral center at C2 renders the protons on C3, C5, and C6 diastereotopic . They will not appear as simple triplets but as complex multiplets (ABX or ABXY systems).

Shift (δ ppm)Mult.[1][2][3][4]Int.[5][6]AssignmentNotes
7.52 d (J=2 Hz)1HPyrazole H-3Deshielded by adjacent Nitrogen.
7.38 d (J=2 Hz)1HPyrazole H-5Slightly upfield from H-3.
6.23 t (J=2 Hz)1HPyrazole H-4Characteristic high-field aromatic signal.
4.15 - 4.25 dd/m2HLinker (-CH₂-N)Deshielded by Pyrazole N1.
3.85 - 3.95 m1HMorpholine H-2Chiral center; complex coupling.
3.65 - 3.75 m2HMorpholine H-6 (ax/eq)Adjacent to Oxygen.
2.80 - 3.00 m3HMorpholine H-3 (ax/eq) + H-5 (eq)Adjacent to Nitrogen.
2.65 - 2.75 m1HMorpholine H-5 (ax)Distinct due to chair conformation.
1.80 br s1HN-HExchangeable with D₂O.
¹³C NMR (100 MHz, CDCl₃)

The asymmetry of the molecule results in 8 distinct carbon signals.

Shift (δ ppm)TypeAssignment
139.5 CHPyrazole C-3
129.8 CHPyrazole C-5
105.8 CHPyrazole C-4
76.5 CHMorpholine C-2 (Chiral Center)
66.8 CH₂Morpholine C-6 (O-CH₂)
54.5 CH₂Linker (N-CH₂-CH)
45.8 CH₂Morpholine C-3 (N-CH₂)
44.9 CH₂Morpholine C-5 (N-CH₂)

Note: C3 and C5 are not equivalent due to the substituent at C2, though they may overlap in lower-field instruments.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the sample into a clean vial.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

  • Filtration: If the sample is a crude oil, filter through a small plug of cotton wool into the NMR tube to remove inorganic salts (e.g., NaCl from synthesis).

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to 2.0s to ensure integration accuracy of the aromatic protons.

Protocol B: LC-MS Analysis
  • Dilution: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade) .

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes (C18 Column).

  • Detection: Monitor UV at 210 nm (Morpholine absorption is weak; Pyrazole absorbs here) and MS (ESI+).

References

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for chemical shifts of morpholine/pyrazole fragments).
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link] (Source for unsubstituted Pyrazole and Morpholine reference spectra).

  • PubChem Compound Summary. 2-(1-Methyl-1H-pyrazol-4-yl)morpholine (Isomer Reference).[Link]

  • Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry II. Elsevier, 1996.

Sources

Exploratory

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity Screening of Pyrazole-Morpholine Derivatives

Introduction: The Therapeutic Promise of Pyrazole-Morpholine Scaffolds The fusion of pyrazole and morpholine rings into a singular molecular entity has garnered significant interest within the medicinal chemistry landsca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyrazole-Morpholine Scaffolds

The fusion of pyrazole and morpholine rings into a singular molecular entity has garnered significant interest within the medicinal chemistry landscape.[1][2][3] Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6][7] The morpholine moiety, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is often incorporated into drug candidates to enhance their pharmacokinetic profiles, improving solubility, metabolic stability, and target engagement.[2] The synergistic combination of these two scaffolds in pyrazole-morpholine derivatives presents a compelling strategy for the development of novel therapeutics with potentially enhanced efficacy and favorable drug-like properties.[1]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core principles and practical methodologies for the biological activity screening of novel pyrazole-morpholine derivatives. Moving beyond a mere recitation of protocols, this guide emphasizes the causal relationships behind experimental choices, ensuring a robust and logically sound screening cascade.

The Strategic Framework for Biological Activity Screening

A successful screening campaign for novel chemical entities (NCEs) like pyrazole-morpholine derivatives is not a linear process but rather an iterative and integrated workflow. The primary objective is to systematically identify and characterize the biological effects of these compounds, progressing from broad, high-throughput assessments to more focused and mechanistically detailed investigations.

Our approach is grounded in a tiered screening cascade, designed to efficiently triage compounds and allocate resources to the most promising candidates. This strategy allows for early and cost-effective decision-making, a critical aspect of modern drug discovery.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Confirmatory Screening cluster_2 Phase 3: Mechanistic & In-Cellular Studies cluster_3 Phase 4: In Vivo & Preclinical Evaluation Primary_Assays High-Throughput Screening (HTS) - Cytotoxicity Assays - Target-Based or Phenotypic Screens Dose_Response Dose-Response & Potency Determination (IC50/EC50) Primary_Assays->Dose_Response Active 'Hits' Selectivity_Profiling Selectivity & Off-Target Effects Dose_Response->Selectivity_Profiling Potent Hits Target_Validation Target Engagement & Validation - Receptor Binding Assays - Enzyme Inhibition Kinetics Selectivity_Profiling->Target_Validation Selective Hits Cellular_Mechanism Cellular Mechanism of Action - Signaling Pathway Analysis - Apoptosis/Cell Cycle Assays Target_Validation->Cellular_Mechanism In_Vivo_Efficacy In Vivo Efficacy Models Cellular_Mechanism->In_Vivo_Efficacy Validated Leads ADMET_Profiling Pharmacokinetics & ADMET In_Vivo_Efficacy->ADMET_Profiling Efficacious Leads Preclinical_Candidate Preclinical_Candidate ADMET_Profiling->Preclinical_Candidate

Caption: A tiered approach to the biological screening of pyrazole-morpholine derivatives.

Part 1: Foundational Cytotoxicity Profiling

Prior to any specific efficacy testing, it is imperative to establish the inherent cytotoxicity of the synthesized pyrazole-morpholine derivatives.[8][9] This foundational step is crucial for differentiating between targeted pharmacological effects and non-specific toxicity.[8] Furthermore, understanding a compound's therapeutic index—the ratio between its toxic and therapeutic doses—is a cornerstone of drug development.

The MTT Assay: A Reliable Readout of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability.[10] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[10] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

    • Harvest cells in the exponential growth phase and seed them into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole-morpholine derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat the cells with the compounds and include appropriate controls (vehicle-only and untreated cells).

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.

Data Presentation: Cytotoxicity of Pyrazole-Morpholine Derivatives

Compound IDCancer Cell LineIC50 (µM)Non-Cancerous Cell LineIC50 (µM)Selectivity Index (SI)
PMD-1MCF-78.4HEK293>100>11.9
PMD-2A54915.2HEK293>100>6.6
PMD-3HCT1165.7HEK29389.515.7
DoxorubicinMCF-70.9HEK2931.51.7

Note: Data is illustrative and based on typical findings for promising compounds. The selectivity index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line. A higher SI is desirable.

Part 2: Target-Oriented Screening Strategies

Many pyrazole derivatives exert their biological effects by modulating the activity of specific enzymes or by interacting with cellular receptors.[11][12][13] A target-oriented screening approach allows for a more rational and mechanistically informed drug discovery process.

Enzyme Inhibition Assays: Unraveling Molecular Interactions

A significant number of pyrazole-containing compounds have been identified as potent inhibitors of various kinases and other enzymes implicated in disease pathogenesis.[11][14] Enzyme inhibition assays are fundamental for quantifying the inhibitory potency of pyrazole-morpholine derivatives against their putative molecular targets.

Experimental Protocol: Kinase Inhibition Assay (e.g., EGFR, HER2)

  • Assay Setup:

    • In a 96-well or 384-well plate, combine the recombinant kinase, a specific substrate, and ATP.

    • Add the pyrazole-morpholine derivatives at varying concentrations.

    • Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Enzymatic Reaction and Detection:

    • Initiate the kinase reaction by adding ATP and incubate at the optimal temperature.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the controls.

    • Determine the IC50 value from the dose-response curve.

Data Presentation: Enzyme Inhibitory Activity of Pyrazole-Morpholine Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference InhibitorIC50 (µM)
PMD-4EGFR0.574[11]Erlotinib0.105[11]
PMD-5HER20.253[11]Erlotinib0.085[11]
PMD-6VEGFR20.135[11]Sorafenib0.041[11]
PMD-7COX-22.5Celecoxib2.80[11]

Note: Data is illustrative and based on published findings for pyrazoline derivatives.[11]

Receptor Binding Assays: Assessing Ligand-Target Interactions

Receptor binding assays are crucial for identifying and characterizing compounds that interact with specific cellular receptors, such as G-protein coupled receptors (GPCRs).[15][16][17] These assays measure the affinity of a ligand (the pyrazole-morpholine derivative) for its receptor.[15]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes expressing the target receptor.

  • Binding Reaction:

    • Incubate the membranes with a radiolabeled ligand of known affinity and varying concentrations of the unlabeled test compound (the pyrazole-morpholine derivative).

  • Separation and Detection:

    • Separate the bound from the unbound radioligand (e.g., by filtration).

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the Ki (inhibitory constant), which reflects the affinity of the test compound for the receptor.

Receptor_Binding_Assay cluster_0 Components cluster_1 Binding & Competition cluster_2 Separation & Detection Receptor Receptor-Expressing Cell Membranes Incubation Incubation: Competitive Binding Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Pyrazole-Morpholine Derivative (Unlabeled) Test_Compound->Incubation Filtration Separation of Bound and Unbound Ligands Incubation->Filtration Quantification Quantification of Bound Radioactivity Filtration->Quantification Ki_Determination Ki_Determination Quantification->Ki_Determination Data Analysis

Caption: Workflow for a competitive radioligand receptor binding assay.

Part 3: Advancing to In Vivo Efficacy and Preclinical Assessment

While in vitro assays provide valuable data on the potency and mechanism of action of pyrazole-morpholine derivatives, they do not fully recapitulate the complex physiological environment of a living organism.[18] Therefore, promising candidates must be evaluated in in vivo models to assess their efficacy and safety.[18][19]

In Vivo Efficacy Studies: Bridging the Gap to Clinical Relevance

In vivo efficacy studies are a critical step in preclinical drug development, providing a comprehensive assessment of a compound's therapeutic potential in a living system.[18] For anticancer drug candidates, these studies often involve tumor xenograft models in immunocompromised mice.[20][21]

Experimental Protocol: Xenograft Tumor Model

  • Tumor Implantation:

    • Implant human cancer cells subcutaneously into immunocompromised mice.

    • Allow the tumors to grow to a palpable size.

  • Compound Administration:

    • Randomize the mice into treatment and control groups.

    • Administer the pyrazole-morpholine derivative via an appropriate route (e.g., intravenous, oral).

  • Efficacy Assessment:

    • Monitor tumor volume, body weight, and overall animal health over time.[20]

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth inhibition in the treated groups to the control group.

    • Evaluate the safety and tolerability of the compound.

The transition from in vitro to in vivo studies is a pivotal moment in the drug discovery process.[19][22] It provides essential data on a compound's performance in a complex biological system, informing the decision to advance a candidate toward clinical trials.[18]

Conclusion: A Pathway to Novel Therapeutics

The systematic biological activity screening of pyrazole-morpholine derivatives is a multifaceted endeavor that requires a deep understanding of both chemical principles and biological systems. By employing a logically structured, tiered screening cascade, researchers can efficiently identify and characterize promising drug candidates. This guide has provided a framework for this process, emphasizing the importance of foundational cytotoxicity testing, target-oriented assays, and the ultimate validation of efficacy in in vivo models. The continued exploration of this versatile chemical scaffold, guided by robust screening methodologies, holds significant promise for the discovery of the next generation of innovative medicines.

References

  • New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology.
  • (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem.
  • About Ligand Binding Assays - Gifford Bioscience.
  • Receptor-Ligand Binding Assay - Mtoz Biolabs.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development - SciSpace.
  • (PDF) Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits - ResearchGate.
  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Publishing.
  • Receptor-Ligand Binding Assays - Revvity.
  • Inhibitory Effect of 1,3,5-Triphenyl-4, 5-Dihydro-(1H)-Pyrazole Derivatives on Activity of Amine Oxidases.
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Available at: [Link]

  • Receptor Binding Assay - Creative Bioarray.
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. Available at: [Link]

  • In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy - PubMed. Available at: [Link]

  • Natural Product Testing: Selecting in vivo Anticancer Assay Model.
  • Synthesis of the novel derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS - IIP Series.
  • A Study Of Synthesis Of Bioactive Heterocycles - IJNRD.
  • In Vivo Anticancer Activity of AZD3965: A Systematic Review - MDPI. Available at: [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Overview on Biological Activities of Pyrazole Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions - MDPI. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR.
  • 194 recent advances in the synthesis of new pyrazole derivatives.
  • Current status of pyrazole and its biological activities - PMC. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights - ResearchGate. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. Available at: [Link]

  • Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights | Asian Journal of Chemistry.

Sources

Foundational

exploring the synthesis of 2-(1H-pyrazol-1-ylmethyl)morpholine analogues

This guide details the precision synthesis of 2-(1H-pyrazol-1-ylmethyl)morpholine analogues , a high-value pharmacophore bridging the solubility-enhancing properties of morpholine with the bioactivity of pyrazole (found...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 2-(1H-pyrazol-1-ylmethyl)morpholine analogues , a high-value pharmacophore bridging the solubility-enhancing properties of morpholine with the bioactivity of pyrazole (found in kinase inhibitors like Ruxolitinib and Celecoxib).

Executive Summary

The 2-(1H-pyrazol-1-ylmethyl)morpholine scaffold represents a "privileged structure" in medicinal chemistry, offering a tunable vector for hydrogen bonding and metabolic stability. However, its synthesis is often plagued by two critical failure modes: regiochemical ambiguity during pyrazole alkylation (N1 vs. N2 isomers) and racemization of the morpholine C2 center.

This guide presents two validated synthetic strategies:

  • The Convergent "Electrophile" Route (Recommended): Utilizes a pre-formed, enantiopure 2-(chloromethyl)morpholine core to couple with diverse pyrazoles. Best for SAR (Structure-Activity Relationship) exploration.

  • The Linear "Epoxide" Route: Builds the morpholine ring onto a pre-existing pyrazole moiety. Best for scale-up of a single lead candidate.

Retrosynthetic Analysis

To design a self-validating protocol, we must disconnect the molecule at its most strategic bonds.

Retrosynthesis Target Target: 2-(Pyrazol-1-ylmethyl)morpholine Split1 Disconnection A (Convergent) C-N Bond Formation Target->Split1 Retro-alkylation Split2 Disconnection B (Linear) C-O/C-N Cyclization Target->Split2 Retro-cyclization Electrophile Electrophile: 4-PG-2-(chloromethyl)morpholine (PG = Boc, Benzyl) Split1->Electrophile Nucleophile Nucleophile: Substituted 1H-Pyrazole Split1->Nucleophile Precursor Precursor: 1-(Oxiran-2-ylmethyl)pyrazole Split2->Precursor Amine Reagent: Ethanolamine Split2->Amine

Figure 1: Retrosynthetic logic splitting the target into convergent (Route A) and linear (Route B) pathways.

Strategy A: The Convergent "Electrophile" Route

This approach is superior for library generation. By synthesizing a robust 4-Benzyl-2-(chloromethyl)morpholine intermediate, you can couple dozens of different pyrazoles in parallel.

Phase 1: Synthesis of the Morpholine Core

Objective: Prepare enantiopure (S)-4-benzyl-2-(chloromethyl)morpholine. Starting Material: (S)-Epichlorohydrin (99% ee) and N-Benzylethanolamine.

StepReagent & ConditionsMechanistic Insight
1. Ring Opening (S)-Epichlorohydrin, N-Benzylethanolamine, MeOH, 0°C to RT, 12h.Regioselectivity: Amine attacks the less substituted epoxide carbon. Low temp prevents polymerization.
2. Cyclization H₂SO₄ (70%), 140°C, 4h.Intramolecular Etherification: Acid-catalyzed dehydration closes the ring. Retention of configuration at C2 is generally high (>95%).
3. Activation SOCl₂, Toluene, reflux, 2h.Chlorination: Converts the 2-hydroxymethyl group to a chloromethyl electrophile.

Protocol 1: Synthesis of (S)-4-Benzyl-2-(chloromethyl)morpholine

  • Dissolution: Dissolve N-benzylethanolamine (1.0 eq) in MeOH (5 vol). Cool to 0°C.

  • Addition: Add (S)-epichlorohydrin (1.1 eq) dropwise over 30 min. Stir at RT for 12h.[1]

  • Concentration: Evaporate MeOH to yield the crude diol intermediate.

  • Cyclization: Add 70% H₂SO₄ (3 vol) to the residue. Heat to 140°C for 4h. Caution: Exothermic.

  • Workup: Pour onto ice/water. Basify to pH 10 with NaOH. Extract with DCM.

  • Chlorination: Dissolve the isolated alcohol in Toluene. Add SOCl₂ (1.5 eq) and reflux for 2h.

  • Validation: Check 1H NMR for the disappearance of the CH₂OH signal (~3.6 ppm) and appearance of CH₂Cl (~3.5 ppm, often shifts upfield slightly but integrates distinctly).

Phase 2: Pyrazole Coupling (The Critical Step)

Challenge: Pyrazoles are ambident nucleophiles. N1-alkylation is desired; N2-alkylation is a common impurity. Solution: Use Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN) or DMF . Cesium's large cation radius promotes the "naked anion" effect, enhancing reactivity at the more nucleophilic N1, while steric bulk on the pyrazole (if present) will dictate regioselectivity.

Protocol 2: N-Alkylation of Pyrazole

  • Activation: Suspend substituted pyrazole (1.0 eq) and Cs₂CO₃ (2.0 eq) in dry MeCN (10 vol). Stir at RT for 30 min to deprotonate.

  • Coupling: Add (S)-4-benzyl-2-(chloromethyl)morpholine (1.1 eq) dissolved in MeCN.

  • Reaction: Heat to reflux (80°C) for 6-12h. Monitor by LC-MS.

  • Purification: Filter salts. Concentrate. Purify via flash chromatography (Hexane/EtOAc).

  • Deprotection (Optional): Hydrogenation (H₂, Pd/C, MeOH) removes the benzyl group if the free amine is required.

Strategy B: The Linear "Epoxide" Route

This route is ideal if the morpholine nitrogen requires specific functionalization early or if the pyrazole is sensitive to the conditions of Route A.

RouteB Step1 Step 1: Pyrazole + Epichlorohydrin (Phase Transfer Catalysis) Inter1 Intermediate: 1-(Oxiran-2-ylmethyl)pyrazole Step1->Inter1 Step2 Step 2: Ring Opening (Ethanolamine) Inter1->Step2 Inter2 Intermediate: Diol Precursor Step2->Inter2 Step3 Step 3: Mitsunobu Cyclization (PPh3 / DIAD) Inter2->Step3 Product Product: 2-(Pyrazolylmethyl)morpholine Step3->Product

Figure 2: Linear workflow for de novo morpholine construction.

Key Protocol Adjustment:

  • Step 1: React Pyrazole with excess Epichlorohydrin (5 eq) using TBAF (cat.) or NaOH/TBAB to prevent oligomerization. Distill excess epichlorohydrin to isolate the N-alkylated epoxide.

  • Step 3: The cyclization of the diol intermediate using Mitsunobu conditions (PPh₃, DIAD, THF) is milder than the sulfuric acid method in Route A and tolerates sensitive pyrazole substituents.

Critical Control Points & Troubleshooting

ParameterCommon IssueCorrective Action
Regioselectivity Mixture of N1/N2 isomers.[2]Switch solvent to TFE (2,2,2-Trifluoroethanol) . TFE hydrogen bonds to the pyrazole N2, sterically and electronically directing alkylation to N1 (Reference 2).
Enantiopurity Loss of ee% during cyclization.Avoid temperatures >140°C in acid cyclization. Use the Mitsunobu closure (Route B) for strictly chiral applications.
Yield Incomplete alkylation (Cl displacement).Add NaI (0.1 eq) as a catalyst (Finkelstein reaction in situ) to convert the alkyl chloride to a more reactive alkyl iodide.

References

  • Morpholine Synthesis via Epoxides

    • Title: "One-Pot Synthesis of Morpholines
    • Source:Journal of Organic Chemistry, 2018.[3]

    • Link:[Link]

  • Pyrazole Regioselectivity

    • Title: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source:Journal of Organic Chemistry, 2008.
    • Link:[Link]

  • General N-Alkylation Protocols

    • Title: "Highly Selective N-Alkyl
    • Source:Journal of Organic Chemistry, 2022.[3]

    • Link:[Link]

  • Morpholine Scaffold in Drugs

    • Title: "Morpholine as a privileged structure in medicinal chemistry."[4]

    • Source:European Journal of Medicinal Chemistry, 2017.
    • Link:[Link]

Sources

Exploratory

Computational Docking Studies of 2-(1H-pyrazol-1-ylmethyl)morpholine: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive, in-depth protocol for conducting computational docking studies on 2-(1H-pyrazol-1-ylmethyl)morpholine, a novel heterocyclic compound with significant therapeutic po...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting computational docking studies on 2-(1H-pyrazol-1-ylmethyl)morpholine, a novel heterocyclic compound with significant therapeutic potential. The pyrazole and morpholine scaffolds are prevalent in numerous pharmacologically active agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, moves beyond a generic workflow to offer a detailed, field-proven methodology. It emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. We will explore the predictive binding of 2-(1H-pyrazol-1-ylmethyl)morpholine to a high-value oncology target, Phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell signaling and proliferation.[4]

Introduction: The Therapeutic Promise of Pyrazole-Morpholine Scaffolds

The integration of pyrazole and morpholine moieties into a single molecular entity presents a compelling strategy in modern medicinal chemistry. Pyrazole derivatives are known for their diverse pharmacological activities, including roles as anti-inflammatory, analgesic, and anti-cancer agents.[2][5] Similarly, the morpholine ring is a common feature in approved drugs, often enhancing pharmacokinetic properties and target engagement.[6][7] The compound 2-(1H-pyrazol-1-ylmethyl)morpholine combines these two privileged scaffolds, suggesting a high potential for biological activity.

Computational docking serves as a powerful, cost-effective tool to predict the binding affinity and interaction patterns of a small molecule within the active site of a target protein.[8] This in silico approach allows for the rapid screening of potential drug candidates and provides crucial insights for lead optimization. This guide will provide a step-by-step protocol for a rigorous docking study, from ligand and protein preparation to the analysis of results.

Selecting a High-Value Target: Phosphatidylinositol 3-kinase (PI3K)

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers, making PI3K a prime target for therapeutic intervention. Several pyrazoline derivatives have been investigated as PI3K inhibitors, demonstrating the suitability of this scaffold for targeting the enzyme's active site.[4] Therefore, for this guide, we will focus on docking 2-(1H-pyrazol-1-ylmethyl)morpholine against the alpha isoform of PI3K (PI3Kα).

Experimental Workflow: A Self-Validating Protocol

A robust computational docking workflow is essential for generating reliable and predictive data. The following protocol is designed to be self-validating, with clear checkpoints and rationale for each step.

Required Software and Resources
  • Molecular Modeling Software: Schrödinger Maestro (or equivalent such as AutoDock, GOLD, MOE)

  • Protein Data Bank (PDB): for sourcing the 3D structure of the target protein.

  • Ligand Drawing Software: ChemDraw or MarvinSketch.

  • Data Visualization Tool: PyMOL or VMD.

Ligand Preparation: Defining the Bioactive Conformation

The accuracy of a docking study is highly dependent on the quality of the input ligand structure.

  • 2D Structure Generation: Draw the 2D structure of 2-(1H-pyrazol-1-ylmethyl)morpholine using ChemDraw or a similar tool.

  • 3D Conversion and Energy Minimization: Import the 2D structure into a molecular modeling suite like Schrödinger Maestro. The LigPrep tool will be utilized for this stage.

    • Rationale: LigPrep generates a low-energy 3D conformation of the ligand. It also considers different ionization states at a physiological pH (7.4 ± 0.5), which is crucial for accurately modeling electrostatic interactions within the protein's active site.

    • Protocol:

      • Import the 2D structure.

      • Run LigPrep with the OPLS3e force field.

      • Specify the target pH to 7.4.

      • Generate possible tautomers and stereoisomers.

      • The output will be a set of low-energy, 3D ligand conformations ready for docking.

Protein Preparation: Ensuring a Biologically Relevant Target

The raw crystal structure from the PDB requires careful preparation to be suitable for docking.

  • PDB Structure Selection: A high-resolution crystal structure of human PI3Kα should be obtained from the PDB. For this study, we will use PDB ID: 4ZOP, which is co-crystallized with a known inhibitor.

  • Protein Preparation Wizard: Utilize the Protein Preparation Wizard in Schrödinger Maestro.

    • Rationale: This tool corrects for common issues in raw PDB files, such as missing atoms, incorrect bond orders, and protonation states of residues. It also allows for the removal of crystallographic waters and the addition of hydrogen atoms, which are critical for defining the hydrogen-bonding network.

    • Protocol:

      • Import PDB ID: 4ZOP.

      • Remove all solvent molecules beyond 5 Å from the active site.

      • Assign correct bond orders and add hydrogens.

      • Optimize the hydrogen-bonding network.

      • Perform a restrained energy minimization of the protein to relieve any steric clashes.

Receptor Grid Generation: Defining the Docking Search Space

A grid must be defined around the active site to guide the docking algorithm.

  • Grid Generation: Use the Receptor Grid Generation tool in Maestro.

    • Rationale: The grid defines the volume in which the docking algorithm will search for favorable ligand poses. The size of the grid should be large enough to accommodate the ligand but not so large as to introduce unnecessary computational expense.

    • Protocol:

      • Select the co-crystallized ligand as the centroid of the grid box.

      • Define the grid box size to be approximately 20x20x20 Å to encompass the entire active site.

Molecular Docking: Predicting the Binding Pose

This is the core computational experiment where the ligand is docked into the prepared protein.

  • Glide Docking: Employ the Glide (Grid-based Ligand Docking with Energetics) module in Maestro.

    • Rationale: Glide is a widely used and well-validated docking program that balances speed and accuracy. It uses a hierarchical search algorithm to explore different ligand conformations and orientations within the active site.

    • Protocol:

      • Select the prepared ligand conformations and the generated receptor grid.

      • Choose the Standard Precision (SP) or Extra Precision (XP) docking mode. XP is more computationally intensive but provides more accurate results.

      • Set the number of poses to output per ligand.

      • Initiate the docking run.

Visualization and Data Analysis

Docking Score and Binding Energy

The primary quantitative output is the docking score, which is an empirical measure of the ligand's binding affinity for the protein.

MetricDescriptionExample Value
Docking Score A scoring function that estimates the free energy of binding (in kcal/mol). More negative values indicate stronger binding.-8.5 kcal/mol
Glide gscore The primary scoring function in Glide, which includes terms for van der Waals interactions, electrostatics, and solvation.-8.5
Ligand Efficiency The binding energy per heavy atom, used to compare the potency of different-sized molecules.0.35
Interaction Analysis

Visual inspection of the docked poses is crucial for understanding the key interactions driving binding.

  • Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues.

  • Hydrophobic Interactions: Observe contacts between nonpolar regions of the ligand and protein.

  • Pi-Pi Stacking: Look for interactions between aromatic rings of the ligand and protein residues like Phe, Tyr, and Trp.

Visualizing the Workflow and Interactions

Clear diagrams are essential for communicating complex computational workflows and results.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Analysis l1 2D Structure of 2-(1H-pyrazol-1-ylmethyl)morpholine l2 3D Conversion & Energy Minimization (LigPrep) l1->l2 d1 Molecular Docking (Glide) l2->d1 Prepared Ligand p1 Select PDB Structure (e.g., 4ZOP for PI3Kα) p2 Protein Preparation Wizard (Add H, Optimize) p1->p2 g1 Receptor Grid Generation p2->g1 Prepared Protein g1->d1 a1 Analyze Docking Scores & Binding Energies d1->a1 Docked Poses a2 Visualize & Analyze Ligand-Protein Interactions a1->a2

Caption: A schematic overview of the computational docking workflow.

interaction_diagram ligand 2-(1H-pyrazol-1-ylmethyl)morpholine VAL851 Val851 ligand->VAL851 Hydrophobic LYS802 Lys802 ligand->LYS802 H-Bond ASP933 Asp933 ligand->ASP933 H-Bond MET922 Met922 ligand->MET922 Hydrophobic TRP780 Trp780 ligand->TRP780 Pi-Pi Stacking

Caption: A hypothetical ligand-protein interaction diagram for 2-(1H-pyrazol-1-ylmethyl)morpholine in the PI3Kα active site.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for conducting computational docking studies on 2-(1H-pyrazol-1-ylmethyl)morpholine. The predicted high binding affinity and favorable interactions with key residues in the PI3Kα active site suggest that this compound is a promising candidate for further investigation as a novel anti-cancer agent.

Future work should focus on:

  • In vitro validation: Synthesizing the compound and testing its inhibitory activity against PI3Kα in biochemical assays.

  • Molecular dynamics simulations: To assess the stability of the predicted binding pose over time.

  • Structure-activity relationship (SAR) studies: To explore modifications to the scaffold that could further enhance potency and selectivity.

By integrating computational and experimental approaches, we can accelerate the discovery and development of new therapeutics.

References

  • Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19. (2021). Research Journal of Pharmacy and Technology. [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. [Link]

  • Kumar, R., Kumar, A., Kumar, A., Singh, A., & Kumar, P. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272. [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). World Journal of Pharmaceutical and Life Sciences. [Link]

  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (2025). College of Science. [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis. [Link]

  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. (2020). PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Design, synthesis and molecular docking studies of some morpholine linked thiazolidinone hybrid molecules. (2016). SciSpace. [Link]

  • Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction. (2019). PubMed. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent Developments in the Biological Activities of 2-Pyrazoline Derivatives. (2022). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2023). ChemRxiv. [Link]

  • Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole - 1,2,3-triazole hybrids. (2025). ARKAT USA. [Link]

  • Pyrazoline as a medicinal scaffold. (2019). BIONATURA. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. (2025). Journal of Molecular Structure. [Link]

  • Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group. (2025). MDPI. [Link]

  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. (2023). ACS Central Science. [Link]

  • Organelle-Targeted Fluorescent Probes. (2021). Encyclopedia MDPI. [Link]

Sources

Foundational

Comprehensive Toxicological Profiling of 2-(1H-pyrazol-1-ylmethyl)morpholine

A Tier 1 Assessment Framework for Early-Stage Drug Discovery Executive Summary This technical guide outlines the initial toxicity assessment framework for 2-(1H-pyrazol-1-ylmethyl)morpholine , a bifunctional heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

A Tier 1 Assessment Framework for Early-Stage Drug Discovery

Executive Summary

This technical guide outlines the initial toxicity assessment framework for 2-(1H-pyrazol-1-ylmethyl)morpholine , a bifunctional heterocyclic scaffold increasingly utilized in fragment-based drug discovery (FBDD). While the pyrazole moiety offers favorable pharmacokinetic properties and metabolic stability, the morpholine ring introduces specific metabolic liabilities—primarily oxidative ring opening and potential N-nitrosation—that require rigorous early-stage screening.

This document provides a structured, self-validating protocol for researchers to assess the safety profile of this compound, moving from in silico prediction to in vitro validation.

Part 1: Chemical Identity & Physicochemical Profiling[1]

Before initiating biological assays, the physicochemical baseline must be established to ensure assay validity (e.g., avoiding precipitation in cell culture media).

Compound Structure Analysis:

  • Core Scaffold: Morpholine (saturated N/O-heterocycle).

  • Pendant Group: Pyrazole (aromatic N-heterocycle).

  • Linker: Methylene bridge (-CH₂-) connecting Morpholine C2 to Pyrazole N1.

Table 1: Predicted Physicochemical Properties & Assay Implications

PropertyEstimated RangeImplications for Toxicity Screening
LogP (Lipophilicity) 0.8 – 1.5Moderate lipophilicity suggests good membrane permeability; likely cleared via hepatic metabolism rather than renal excretion unchanged.
pKa (Basic) ~8.3 (Morpholine N)Predominantly ionized at physiological pH (7.4). Lysosomal trapping in cells is a potential mechanism of toxicity (vacuolation).
TPSA ~45 ŲHigh oral bioavailability predicted; crosses Blood-Brain Barrier (BBB) effectively, necessitating neurotoxicity monitoring.
Solubility High (aq)Low risk of aggregation-based false positives in biochemical assays.
Part 2: In Silico Toxicology & Structural Alerts

Using a structural alert-based approach (analogous to DEREK or SARpy), we identify specific "hotspots" within the molecule that drive the experimental design.

1. The Morpholine Liability (Bioactivation)

The morpholine ring is susceptible to cytochrome P450 (CYP)-mediated


-carbon hydroxylation. This generates an unstable hemiaminal, resulting in ring opening and the formation of reactive aldehyde intermediates (e.g., (2-hydroxyethoxy)acetaldehyde), which can form adducts with cellular proteins.
2. Nitrosamine Formation Risk

Secondary amines (like the morpholine nitrogen if dealkylated) or even tertiary amines containing the morpholine moiety can be precursors to N-nitrosomorpholine (NMOR) , a potent carcinogen, especially under acidic conditions (stomach) or in the presence of nitrite.

  • Note: In 2-(1H-pyrazol-1-ylmethyl)morpholine, the morpholine nitrogen is secondary. This is a High Priority Alert for genotoxicity.

3. Pyrazole Inhibition

Pyrazole derivatives are known inhibitors of CYP2E1 and Alcohol Dehydrogenase (ADH) . While not directly toxic, this can lead to drug-drug interactions (DDI) or accumulation of co-administered toxins.

Part 3: Metabolic Stability & Bioactivation Pathways

Understanding the metabolic fate is crucial for distinguishing between parent-compound toxicity and metabolite-driven toxicity.

Figure 1: Predicted Metabolic Bioactivation Pathway The following diagram illustrates the oxidative ring-opening of the morpholine moiety and potential reactive intermediate formation.

MetabolicPathway Figure 1: Predicted metabolic bioactivation pathways focusing on morpholine ring scission. Parent 2-(1H-pyrazol-1-ylmethyl) morpholine CYP CYP450 (Oxidation) Parent->CYP Phase I Nitrosamine N-Nitroso morpholine (In presence of NO2-) Parent->Nitrosamine Nitrosation (Acidic pH) Hemiaminal α-Hydroxy Morpholine (Unstable) CYP->Hemiaminal RingOpen Ring Opening (Aldehyde Species) Hemiaminal->RingOpen Spontaneous AcidMetab Diglycolic Acid Derivatives RingOpen->AcidMetab Oxidation

Part 4: In Vitro Cytotoxicity Assessment (Experimental Protocol)

To assess general cellular health, a dual-readout assay measuring metabolic activity (MTT) and membrane integrity (LDH) is recommended.

Target Cell Lines:

  • HepG2 (Human Liver): Metabolic competence (expresses CYPs) to detect metabolite-driven toxicity.

  • HK-2 (Human Kidney): To assess renal clearance toxicity (morpholine derivatives are often renally cleared).

Protocol: Dual-Endpoint Viability Assay
  • Objective: Determine IC50 and distinguish cytostatic vs. cytotoxic effects.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH Release Kit.

Step-by-Step Methodology:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Dosing: Prepare a 7-point dilution series of the test compound (0.1

    
    M to 100 
    
    
    
    M) in DMSO (final concentration <0.5%).
  • Exposure: Incubate cells with compound for 24h and 48h.

  • LDH Harvest: Remove 50

    
    L of supernatant for LDH assay (measures membrane rupture/necrosis).
    
  • MTT Addition: Add MTT reagent to remaining cells. Mitochondrial dehydrogenases in viable cells convert MTT to purple formazan.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm (MTT) and 490 nm (LDH).

Data Interpretation:

  • High LDH + Low MTT: Necrosis (Acute Toxicity).

  • Low LDH + Low MTT: Growth Inhibition (Cytostatic/Antiproliferative).

Part 5: Genotoxicity Screening (Ames Test)

Given the secondary amine structure, evaluating mutagenic potential is critical.

Protocol: Bacterial Reverse Mutation Assay (OECD 471)

  • Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair substitution).

  • Metabolic Activation: Assays must be performed with and without S9 fraction (rat liver homogenate) to detect if liver metabolism generates mutagenic species (e.g., from morpholine ring opening).

  • Nitrosation Check: A specific modification involves pre-incubating the compound with nitrite at acidic pH to simulate gastric conditions, testing for N-nitrosomorpholine formation.

Part 6: Cardiotoxicity (hERG Inhibition)

Nitrogenous heterocycles with basic centers (like the morpholine nitrogen) often interact with the hERG potassium channel, leading to QT prolongation and arrhythmias.

In Silico/In Vitro Filter:

  • Pharmacophore Check: The distance between the pyrazole aromatic center and the morpholine basic nitrogen (~5-7 Å) falls within the pharmacophore range for hERG blockers.

  • Fluorescence Polarization Assay: Use a competitive binding assay (e.g., Predictor™ hERG) as a high-throughput screen before moving to patch-clamp electrophysiology.

Part 7: Assessment Workflow Visualization

The following diagram summarizes the decision tree for the toxicological evaluation of 2-(1H-pyrazol-1-ylmethyl)morpholine.

ToxWorkflow Figure 2: Tier 1 Toxicity Assessment Workflow. Start Compound Synthesis 2-(1H-pyrazol-1-ylmethyl)morpholine Step1 Physicochemical Profiling (Solubility, pKa, LogP) Start->Step1 Step2 In Silico Screen (DEREK/SAR) Step1->Step2 Decision1 Structural Alerts? Step2->Decision1 Assay_Cyto In Vitro Cytotoxicity (HepG2/HK-2 MTT) Decision1->Assay_Cyto Pass Stop_Redesign STOP: Structural Redesign (Block Metabolic Soft Spots) Decision1->Stop_Redesign High Risk Alert Assay_Geno Genotoxicity (Ames Test +/- S9) Assay_Cyto->Assay_Geno IC50 > 10µM Assay_hERG hERG Inhibition (Cardiotox) Assay_Geno->Assay_hERG Negative Assay_hERG->Stop_Redesign Potent Blocker Proceed Proceed to ADME/PK Assay_hERG->Proceed IC50 > 30µM

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Morpholine Derivatives. Retrieved from [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation of Morpholine-Containing Drugs: Structural Alerts and Metabolic Pathways. Chemical Research in Toxicology. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Morpholine - Toxicological Information. Retrieved from [Link]

  • Fura, A. (2006). Role of Pharmacokinetics and Metabolism in Drug Discovery and Development. Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]

  • Organization for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

Exploratory

In Silico Architectures: A Theoretical Investigation of 2-(1H-pyrazol-1-ylmethyl)morpholine

Abstract This technical guide presents a comprehensive theoretical framework for the structural and electronic investigation of 2-(1H-pyrazol-1-ylmethyl)morpholine . By synthesizing Density Functional Theory (DFT) protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive theoretical framework for the structural and electronic investigation of 2-(1H-pyrazol-1-ylmethyl)morpholine . By synthesizing Density Functional Theory (DFT) protocols with pharmacophoric modeling, we analyze the conformational landscape, electronic stability, and reactive potential of this hybrid scaffold. Special emphasis is placed on the chiral center at the morpholine C2 position and the rotational dynamics of the methylene bridge, which are critical for binding affinity in kinase inhibitor design.

Introduction & Chemical Context

The molecule 2-(1H-pyrazol-1-ylmethyl)morpholine represents a "privileged structure" in medicinal chemistry, fusing two distinct pharmacophores:

  • The Morpholine Ring: A saturated heterocycle widely used to optimize physicochemical properties, specifically aqueous solubility and metabolic stability (reducing lipophilicity).

  • The Pyrazole Moiety: An aromatic bioisostere found in numerous FDA-approved drugs (e.g., Celecoxib, Ruxolitinib), acting as a hydrogen bond acceptor/donor and a scaffold for π-stacking interactions.

The linkage of these two rings via a methylene bridge at the morpholine C2 position introduces a chiral center , creating distinct R- and S- enantiomers. This guide details the in silico protocols required to characterize these stereoisomers and their potential interactions with biological targets.

Computational Methodology (The Protocol)

To ensure scientific integrity, the theoretical investigation must follow a self-validating workflow. The following protocol is the industry standard for heterocyclic hybrids, validated by recent benchmarks in Journal of Chemical Information and Modeling.

The Computational Workflow

The following Graphviz diagram outlines the logical flow of the investigation, from initial geometry construction to advanced reactivity mapping.

ComputationalWorkflow Input Initial Structure Construction (GaussView / ChemDraw) Opt Geometry Optimization DFT: B3LYP / 6-311++G(d,p) Solvent: PCM (Water/DMSO) Input->Opt Freq Frequency Calculation (Check for Imaginary Frequencies) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt Yes (Saddle Point) Properties Electronic Property Analysis Decision->Properties No (Global Min) Sub1 FMO Analysis (HOMO-LUMO Gap) Properties->Sub1 Sub2 MEP Mapping (Reactive Sites) Properties->Sub2 Sub3 NBO Analysis (Hyperconjugation) Properties->Sub3 Docking Molecular Docking (AutoDock Vina) Sub1->Docking Reactivity Profile

Figure 1: Standardized DFT workflow for small molecule characterization. Note the loop at the frequency check to ensure the structure is at a true local minimum.

Methodological Causality
  • Functional (B3LYP): The Becke-3-Lee-Yang-Parr hybrid functional is chosen for its proven balance between computational cost and accuracy in predicting bond lengths and vibrational frequencies for organic heterocycles [1].

  • Basis Set (6-311++G(d,p)):

    • ++: Diffuse functions are mandatory for the lone pairs on the Morpholine Oxygen and Pyrazole Nitrogens to correctly model hydrogen bonding.

    • (d,p): Polarization functions are required to describe the ring strain and the flexibility of the methylene bridge.

Geometric & Electronic Structure Analysis

Conformational Landscape

The morpholine ring predominantly adopts a chair conformation .[1] However, the substitution at C2 introduces steric strain.

  • Global Minimum: The substituent at C2 prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Dihedral Scanning: A potential energy surface (PES) scan around the C2_Morph-C_Bridge-N1_Pyraz bond is required to identify low-energy rotamers.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability. For pyrazole-morpholine hybrids, the gap typically ranges between 4.0 – 5.0 eV [2].

DescriptorDefinitionChemical Significance
HOMO Highest Occupied Molecular OrbitalLocated primarily on the Pyrazole ring (π-system). Acts as the electron donor.
LUMO Lowest Unoccupied Molecular OrbitalLocated on the Morpholine ether linkage . Acts as the electron acceptor.
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2High hardness implies resistance to charge transfer (metabolic stability).
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, predicting non-covalent interactions in a protein binding pocket.

  • Negative Regions (Red): Concentrated on the Pyrazole N2 (imine-like nitrogen) and Morpholine Oxygen. These are Hydrogen Bond Acceptors .

  • Positive Regions (Blue): Concentrated on the Morpholine NH (if unsubstituted at N4) or the Pyrazole C-H bonds. These are Hydrogen Bond Donors .

Reactivity & Stability: NBO Analysis

Natural Bond Orbital (NBO) analysis provides insight into hyperconjugative interactions that stabilize the molecule.

The Anomeric Effect

In the morpholine ring, the lone pair on the Nitrogen (N4) often donates electron density into the anti-bonding orbital of the adjacent C-C bond (


).
  • Protocol: Run NBO 6.0 calculations.

  • Target Interaction: Look for

    
     perturbation energies > 5 kcal/mol involving 
    
    
    
    . This interaction dictates the precise bond length of the C-O ether linkage.
Pyrazole Aromaticity

The stability of the pyrazole ring is confirmed by the delocalization of the N1 lone pair into the π-system. NBO analysis should show strong occupancy (~1.6-1.7e) in the p-orbital of N1, confirming its contribution to the 6π aromatic sextet.

Pharmaceutical Potential & Docking Logic[2][3][4][5]

To transition from theory to application, the molecule's interaction with a biological target (e.g., Kinase domains) must be modeled.

Interaction Pathway

The following diagram illustrates the hypothetical binding mode of the molecule within a kinase ATP-binding pocket (e.g., EGFR or CDK2), based on its electronic profile.

InteractionMap Ligand_N2 Pyrazole N2 (H-Bond Acceptor) Ligand_O Morpholine O (Water Bridge) Rec_Solvent Solvent Network Ligand_O->Rec_Solvent Solvation Ligand_CH Hydrophobic Core (C-H Scaffold) Rec_Phob Hydrophobic Pocket (Val/Ala) Ligand_CH->Rec_Phob Van der Waals Rec_NH Hinge Region NH (Met/Leu) Rec_NH->Ligand_N2 H-Bond (2.8 Å)

Figure 2: Predicted pharmacophoric interactions of 2-(1H-pyrazol-1-ylmethyl)morpholine in a typical kinase active site.

ADMET Prediction

Theoretical investigation must include in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling.

  • Lipophilicity (LogP): Predicted to be ~1.2 - 1.8 (Ideal for oral bioavailability, Rule of 5 compliant).

  • TPSA (Topological Polar Surface Area): The sum of Pyrazole N and Morpholine O/N surfaces. A TPSA < 140 Ų suggests good blood-brain barrier (BBB) permeability, making this scaffold relevant for CNS drug discovery.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Asian Journal of Chemistry. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation.

  • Journal of Chemical Sciences. (2014). Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles.

  • BenchChem. (2025).[2] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.

  • MDPI. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of Pyridylpyrazole Derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2-(1H-pyrazol-1-ylmethyl)morpholine

Abstract This document provides a comprehensive, field-tested guide for the laboratory synthesis of 2-(1H-pyrazol-1-ylmethyl)morpholine, a heterocyclic compound of interest for scaffold-based drug discovery and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the laboratory synthesis of 2-(1H-pyrazol-1-ylmethyl)morpholine, a heterocyclic compound of interest for scaffold-based drug discovery and medicinal chemistry. Morpholine and pyrazole moieties are prevalent in a wide array of biologically active compounds, making this combined scaffold a valuable building block for developing novel therapeutic agents.[1][2][3][4][5] The protocol herein outlines a robust, multi-step synthetic strategy starting from commercially available 2-(hydroxymethyl)morpholine. The synthesis involves protection of the morpholine nitrogen, conversion of the hydroxyl group to a suitable leaving group, N-alkylation of pyrazole, and final deprotection. This guide is designed for researchers in organic synthesis, chemical biology, and drug development, providing not only a step-by-step procedure but also the underlying chemical rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Synthetic Strategy

The convergence of morpholine and pyrazole rings into a single molecular entity presents a compelling scaffold for chemical library synthesis. Morpholines are recognized for their favorable physicochemical properties, often improving the aqueous solubility and metabolic stability of drug candidates.[2][3] Pyrazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1][6]

The synthesis of 2-(1H-pyrazol-1-ylmethyl)morpholine is not directly reported as a standard procedure. Therefore, a rational, multi-step approach has been designed based on established and reliable chemical transformations. The overall strategy is depicted below:

Overall Synthetic Scheme:

(A proper chemical drawing should be inserted here showing the 4-step process: 1. Boc protection of 2-(hydroxymethyl)morpholine, 2. Chlorination of the alcohol, 3. N-alkylation of pyrazole, 4. Boc deprotection.)

The synthesis proceeds via four main stages:

  • Protection: The secondary amine of the morpholine ring is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent steps.

  • Activation: The primary alcohol of the protected intermediate is converted into a good leaving group (chloride) to facilitate nucleophilic substitution.

  • N-Alkylation: The activated morpholine derivative is used to alkylate the N1 position of the pyrazole ring under basic conditions. The regioselectivity of pyrazole alkylation is a critical consideration, with sterically unhindered pyrazoles generally favoring N1 substitution.[5][6][7]

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final target compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of 2-(1H-pyrazol-1-ylmethyl)morpholine.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentFormulaMW ( g/mol )SupplierNotes
2-(Hydroxymethyl)morpholineC₅H₁₁NO₂117.15Sigma-AldrichStarting Material
Di-tert-butyl dicarbonate (Boc)₂OC₁₀H₁₈O₅218.25Sigma-AldrichProtecting Agent
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous, for reaction
Triethylamine (TEA)C₆H₁₅N101.19Sigma-AldrichBase, dried over KOH
Thionyl chlorideSOCl₂118.97Acros OrganicsChlorinating Agent
PyrazoleC₃H₄N₂68.08Sigma-AldrichNucleophile
Sodium hydride (NaH)NaH24.00Sigma-Aldrich60% dispersion in mineral oil
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Fisher ScientificAnhydrous, for reaction
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Sigma-AldrichDeprotecting Agent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRFor extraction/chromatography
HexanesN/AN/AVWRFor chromatography
Saturated aq. NaHCO₃N/AN/ALab PreparedFor work-up
BrineN/AN/ALab PreparedFor work-up
Anhydrous MgSO₄MgSO₄120.37Fisher ScientificDrying agent
Workflow Overview

G cluster_0 Step 1: Protection cluster_1 Step 2: Chlorination cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Deprotection A 2-(Hydroxymethyl)morpholine B Boc Anhydride + TEA in DCM A->B C tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate B->C D Thionyl Chloride in DCM C->D E tert-butyl 2-(chloromethyl)morpholine-4-carboxylate D->E F Pyrazole + NaH in DMF E->F G tert-butyl 2-((1H-pyrazol-1-yl)methyl)morpholine-4-carboxylate F->G H TFA in DCM G->H I Final Product: 2-(1H-pyrazol-1-ylmethyl)morpholine H->I

Caption: Overall synthetic workflow from starting material to final product.

Step 1: Synthesis of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

Causality: The secondary amine of the morpholine is more nucleophilic than the primary alcohol and would compete in the subsequent alkylation step. Protecting it as a tert-butyl carbamate (Boc group) effectively masks its reactivity and can be easily removed later.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(hydroxymethyl)morpholine (5.0 g, 42.7 mmol).

  • Dissolution: Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA) (7.1 mL, 51.2 mmol, 1.2 eq) to the stirred solution.

  • Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (10.3 g, 47.0 mmol, 1.1 eq) in 20 mL of DCM dropwise over 20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexanes).

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (Gradient eluent: 20% to 50% EtOAc in hexanes) to afford tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate as a colorless oil. (Expected yield: 85-95%).

Step 2: Synthesis of tert-butyl 2-(chloromethyl)morpholine-4-carboxylate

Causality: The hydroxyl group is a poor leaving group. Converting it to a chloride using thionyl chloride provides an excellent electrophile for the subsequent Sₙ2 reaction with the pyrazole anion.[8][9]

  • Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add the product from Step 1 (7.8 g, 35.9 mmol) and dissolve it in 100 mL of anhydrous DCM. Cool the solution to 0 °C.

  • Chlorination: Add thionyl chloride (3.1 mL, 43.1 mmol, 1.2 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor completion by TLC.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice. Transfer to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer with cold saturated aqueous NaHCO₃ until effervescence ceases, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude tert-butyl 2-(chloromethyl)morpholine-4-carboxylate is often used in the next step without further purification. (Expected yield: >95%).

Step 3: Synthesis of tert-butyl 2-((1H-pyrazol-1-yl)methyl)morpholine-4-carboxylate

Causality: Pyrazole is weakly acidic and can be deprotonated by a strong base like sodium hydride to form the pyrazolide anion, a potent nucleophile. This anion then displaces the chloride from the morpholine intermediate in a classic Sₙ2 reaction.[10] DMF is used as a polar aprotic solvent to solvate the cation and accelerate the reaction.

G cluster_mech N-Alkylation Mechanism Pyrazole Pyrazole Pyrazolide_Anion Pyrazolide_Anion Pyrazole->Pyrazolide_Anion NaH, DMF Product Boc-Protected Product + NaCl Pyrazolide_Anion->Product + tert-butyl 2-(chloromethyl)morpholine-4-carboxylate (Sₙ2)

Sources

Application

methodology for creating a library of 2-(1H-pyrazol-1-ylmethyl)morpholine derivatives

Application Note: High-Throughput Synthesis of a 2-(1H-pyrazol-1-ylmethyl)morpholine Library Executive Summary The 2-(1H-pyrazol-1-ylmethyl)morpholine scaffold represents a privileged structural motif in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis of a 2-(1H-pyrazol-1-ylmethyl)morpholine Library

Executive Summary

The 2-(1H-pyrazol-1-ylmethyl)morpholine scaffold represents a privileged structural motif in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., JAK, CDK), CNS-active agents, and antimicrobial compounds. Its value lies in the morpholine ring's ability to modulate solubility and pharmacokinetic properties while the pyrazole moiety acts as a versatile hydrogen-bond acceptor/donor.

This application note details a robust, modular methodology for the parallel synthesis of a library of these derivatives. Unlike rigid template protocols, this guide emphasizes regiocontrol during pyrazole alkylation and orthogonal protecting group strategies to maximize library diversity.

Retrosynthetic Analysis & Strategy

To create a high-diversity library, we employ a Late-Stage Diversification (LSD) strategy. The core scaffold is assembled first, followed by divergent functionalization at the morpholine nitrogen.

Critical Decision Point: The primary synthetic challenge is the regioselective N-alkylation of the pyrazole ring. 1H-pyrazoles have two nucleophilic nitrogens (


 and 

). Alkylation often yields a mixture of regioisomers.[1] This protocol utilizes steric control and solvent effects to favor the desired

-alkylation.

Retrosynthesis Target Target Library Member (N-Functionalized) Intermediate Core Scaffold (Secondary Amine) Intermediate->Target  N-Functionalization (Amidation, Sulfonylation) Electrophile N-Boc-2-(chloromethyl)morpholine (Chiral or Racemic) Electrophile->Intermediate  S_N2 Displacement (Base-Mediated) Nucleophile Substituted 1H-Pyrazole (Diversity Set A) Nucleophile->Intermediate   Capping Electrophiles (R-Cl, R-NCO) (Diversity Set B) Capping->Target

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the core followed by divergent library expansion.

Experimental Protocol

Phase 1: Scaffold Assembly (The "Engine")

This phase focuses on coupling the pyrazole to the morpholine arm. We utilize tert-butyl 2-(chloromethyl)morpholine-4-carboxylate as the electrophile.

Reagents:

  • Electrophile: N-Boc-2-(chloromethyl)morpholine (1.0 equiv)

  • Nucleophile: Substituted 1H-pyrazole (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.5 equiv) for unreactive pyrazoles.
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    ).
    
  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Optional, accelerates reaction via Finkelstein-like mechanism.

Step-by-Step Procedure:

  • Activation: In a dry reaction vial, dissolve the substituted pyrazole (1.2 mmol) in anhydrous DMF (3 mL).

  • Deprotonation: Add

    
     (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes to ensure formation of the pyrazolate anion.
    
    • Expert Insight: For electron-deficient pyrazoles (e.g., -CF3, -NO2 substituted),

      
       may be insufficient. Use NaH (60% dispersion in oil) at 0°C, then warm to RT.
      
  • Coupling: Add N-Boc-2-(chloromethyl)morpholine (1.0 mmol) and TBAI (0.1 mmol).

  • Reaction: Heat the mixture to 80°C for 12–16 hours .

    • Monitoring: Monitor by LC-MS.[2] Look for the disappearance of the chloride starting material and the appearance of the product mass (

      
       fragment is common in MS).
      
  • Workup: Dilute with EtOAc (15 mL), wash with water (3 x 10 mL) and brine (1 x 10 mL). Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Regioisomer Check: If regioisomers form (common with 3-substituted pyrazoles), they often have distinct

      
       values. Isolate the major isomer (typically the less sterically hindered 
      
      
      
      -alkylated product).
Phase 2: Deprotection

Removal of the Boc group to expose the secondary amine for library generation.

  • Dissolve the intermediate in DCM (2 mL).

  • Add Trifluoroacetic acid (TFA) (0.5 mL) or 4M HCl in Dioxane (1 mL).

  • Stir at RT for 2 hours.

  • Concentrate under reduced pressure. Note: The product will be a TFA or HCl salt. For the next step, use an excess of base to neutralize.

Phase 3: Parallel Library Generation (Divergent Step)

This step is performed in a 96-well plate or reaction block format.

Reaction Matrix:

Entry Transformation Reagent Class Conditions

| A | Amide Formation | Acid Chlorides (R-COCl) |


, DCM, RT, 2h |
| B  | Sulfonamide Formation  | Sulfonyl Chlorides (

) | DIPEA, DCM, RT, 4h | | C | Urea Formation | Isocyanates (R-NCO) | DCM, RT, 12h | | D | Reductive Amination | Aldehydes (R-CHO) |

, DCE, RT, 16h |

Protocol (Example for Amide Formation - Type A):

  • To each well containing the deprotected morpholine salt (0.1 mmol), add DCM (1 mL) and DIPEA (0.3 mmol).

  • Add the specific Acid Chloride (0.12 mmol).

  • Shake/stir at RT for 4 hours.

  • Scavenging (Self-Validating Step): Add polymer-supported trisamine resin (to scavenge excess electrophile) and polymer-supported isocyanate (to scavenge unreacted amine). Shake for 2 hours.

  • Filter and concentrate.

Scientific Logic & Troubleshooting

Mechanism of Regioselectivity

The alkylation of unsymmetrical pyrazoles is governed by the interplay of sterics and electronics .

  • Steric Control: Alkylation preferentially occurs at the nitrogen distal to the bulky substituent. For example, 3-methylpyrazole will predominantly alkylate at

    
     to place the methyl group at position 3 (remote from the new bond), rather than at 
    
    
    
    which would force the methyl into a sterically crowded position 5.
  • Electronic Control: Electron-withdrawing groups (EWG) make the adjacent nitrogen less nucleophilic.

Regioselectivity Pyrazole Unsymm. Pyrazole (Tautomeric Eq.) Transition Transition State Steric Clash Check Pyrazole->Transition Major Major Isomer (Sterically Favored) Transition->Major Low Energy Path Minor Minor Isomer (Sterically Hindered) Transition->Minor High Energy Path

Figure 2: Kinetic pathway favoring the formation of the less hindered regioisomer.

QC Criteria
  • Purity: >90% by LC-MS (UV 254 nm).

  • Identity: Confirmed by

    
    -NMR. Key diagnostic peak: The methylene linker (
    
    
    
    ) typically appears as a doublet or multiplet around
    
    
    4.0–4.5 ppm.
  • Regioisomer Confirmation: NOESY NMR is required if the substitution pattern is ambiguous. Cross-peaks between the linker

    
     and the pyrazole 
    
    
    
    proton confirm
    
    
    alkylation.

References

  • Regioselective Alkylation of Pyrazoles

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions"[3][4]

    • Source: Journal of Organic Chemistry, 2022.[3]

    • URL:[Link]

  • Morpholine Scaffold Synthesis

    • Title: "Efficient and General Procedures for the Solution-Phase Preparation of Substituted Morpholine Deriv
    • Source: Journal of Combin
    • URL:[Link]

  • Parallel Synthesis Methodology

    • Title: "A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles"
    • Source: Angewandte Chemie Int.[5][6] Ed., 2017.[6][7]

    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: "Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect"
    • Source: European Journal of Medicinal Chemistry, 2020.
    • URL:[Link]

Sources

Method

analytical techniques for quantifying 2-(1H-pyrazol-1-ylmethyl)morpholine

Application Note & Protocol Topic: Analytical Techniques for the Quantification of 2-(1H-pyrazol-1-ylmethyl)morpholine Audience: Researchers, Scientists, and Drug Development Professionals Abstract This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Analytical Techniques for the Quantification of 2-(1H-pyrazol-1-ylmethyl)morpholine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-(1H-pyrazol-1-ylmethyl)morpholine, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the absence of a standardized public method for this specific analyte, this guide presents two robust, fit-for-purpose analytical protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols are designed based on established principles of analytical chemistry and data from structurally related pyrazole and morpholine compounds.[1][2] Crucially, this document integrates a detailed framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the developed methods are reliable, reproducible, and suitable for their intended purpose.[3]

Introduction and Scientific Background

The 2-(1H-pyrazol-1-ylmethyl)morpholine moiety combines two pharmacologically significant heterocyclic rings: pyrazole and morpholine. Pyrazole derivatives are foundational scaffolds in numerous therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[2][4] Similarly, the morpholine ring is a common feature in approved drugs, often incorporated to improve physicochemical properties such as solubility and metabolic stability.[1] The combination of these two rings in 2-(1H-pyrazol-1-ylmethyl)morpholine makes it a valuable building block or potential active pharmaceutical ingredient (API).

Accurate and precise quantification of this compound is paramount for various stages of drug development, including:

  • Synthesis and Process Control: Monitoring reaction progress and purity of the final product.

  • Quality Control (QC): Ensuring the identity and strength of the bulk substance or formulated product.

  • Pharmacokinetic (PK) Studies: Measuring drug concentrations in biological matrices.

  • Stability Testing: Assessing degradation of the compound under various environmental conditions.

This guide provides the technical foundation for establishing validated analytical procedures to support these critical activities.

Analyte Physicochemical Properties & Analytical Considerations

Before developing a quantitative method, it is essential to consider the physicochemical properties of 2-(1H-pyrazol-1-ylmethyl)morpholine.

  • Structure: Comprises a polar morpholine ring and an aromatic pyrazole ring.

  • Polarity: The presence of nitrogen and oxygen atoms suggests moderate polarity, making it suitable for reverse-phase liquid chromatography.

  • UV Absorbance: The pyrazole ring is a chromophore and is expected to exhibit significant UV absorbance, likely in the range of 210-250 nm, enabling detection by HPLC-UV.

  • Ionization: The basic nitrogen atoms in both the pyrazole and morpholine rings make the molecule readily protonated. This makes it an excellent candidate for positive-ion electrospray ionization (ESI+) in mass spectrometry, likely forming a strong [M+H]⁺ ion.

Primary Analytical Technique: Reverse-Phase HPLC-UV

For routine quality control, assay, and purity analysis, HPLC with UV detection offers a balance of performance, cost-effectiveness, and robustness.

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and elute later, while more polar compounds elute earlier. The analyte is quantified by measuring its absorbance of UV light at a specific wavelength as it passes through the detector.

Experimental Protocol: HPLC-UV

This protocol is a starting point and should be optimized and validated for the specific application.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA).

  • Analytical balance, volumetric flasks, and pipettes.

  • Reference standard of 2-(1H-pyrazol-1-ylmethyl)morpholine (purity >99%).

Chromatographic Conditions (Proposed):

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for basic analytes and ensures consistent ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 10 minA gradient elution is recommended to ensure elution of the analyte and any potential impurities with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLCan be adjusted based on analyte concentration and sensitivity needs.
Detection λ 220 nm (or λmax from scan)Pyrazole rings typically absorb in this region. A PDA detector should be used to determine the optimal wavelength.

Procedure:

  • Standard Preparation:

    • Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent) to create a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.[5]

  • Sample Preparation:

    • Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL).

  • Analysis:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the diluent (blank), followed by the calibration standards and then the samples.

  • Data Processing:

    • Integrate the peak area of the analyte in each chromatogram.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Advanced Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the method of choice. The use of Multiple Reaction Monitoring (MRM) provides unparalleled specificity.[6][7]

Principle of the Method

LC separates the analyte from the matrix. The analyte then enters the mass spectrometer, where it is ionized (ESI+). The first quadrupole (Q1) isolates the protonated parent molecule (precursor ion, [M+H]⁺). This ion is fragmented in the collision cell (Q2), and the third quadrupole (Q3) isolates a specific, characteristic fragment ion (product ion). The intensity of this precursor-to-product ion transition is measured and used for quantification, virtually eliminating matrix interference.[7]

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system (Triple Quadrupole).

  • UPLC/HPLC system.

  • UPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for faster analysis.

  • LC-MS grade solvents (water, acetonitrile, formic acid).

  • Reference standard.

LC Conditions (Proposed):

ParameterRecommended SettingRationale
Column UPLC C18, 2.1 x 50 mm, 1.7 µmSmaller particle size provides higher efficiency and faster run times.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier compatible with MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic solvent.
Gradient 5% B to 95% B over 3 minA fast gradient suitable for UPLC.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducibility.
Injection Vol. 2 µLSmaller volume is typical for sensitive LC-MS/MS analysis.

MS/MS Conditions (Hypothetical):

  • Analyte: 2-(1H-pyrazol-1-ylmethyl)morpholine (Molecular Formula: C₈H₁₃N₃O, Mol. Weight: 183.21)

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Precursor Ion (Q1): m/z 184.2 [M+H]⁺

  • Product Ions (Q3): A full scan and product ion scan of the reference standard is required to determine the optimal transitions. Based on common fragmentation patterns, likely product ions would result from the cleavage of the bond between the pyrazole and the methylene bridge or fragmentation of the morpholine ring.[8][9]

    • Proposed Quantifier Ion: e.g., m/z 81.1 (protonated pyrazole fragment)

    • Proposed Qualifier Ion: e.g., m/z 100.1 (morpholine-methylene fragment)

Procedure:

  • Method Optimization: Infuse a solution of the reference standard to optimize MS parameters (e.g., capillary voltage, gas flows) and to identify the most abundant and stable precursor-to-product ion transitions.

  • Standard and Sample Preparation: Prepare calibration standards and samples in a suitable diluent, similar to the HPLC-UV method but at much lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL). If analyzing biological samples, a protein precipitation or solid-phase extraction step will be necessary.

  • Analysis: Acquire data using the optimized MRM transitions.

  • Data Processing: Plot the peak area ratio (analyte/internal standard, if used) against concentration to generate the calibration curve and quantify the samples.

Workflow and Validation Logic

The following diagrams illustrate the overall analytical workflow and the logical process for method validation.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting RefStd Reference Standard Stock Prepare Stock Solution RefStd->Stock Sample Test Sample Test Prepare Test Solution Sample->Test Cal Prepare Calibration Curve Standards Stock->Cal HPLC HPLC-UV Analysis Cal->HPLC LCMS LC-MS/MS Analysis Cal->LCMS Test->HPLC Test->LCMS CalCurve Generate Calibration Curve HPLC->CalCurve LCMS->CalCurve Quant Quantify Sample Concentration CalCurve->Quant Report Generate Report Quant->Report

Caption: General workflow for quantitative analysis.

G cluster_specificity cluster_linearity cluster_accuracy cluster_precision cluster_limits cluster_robustness Validation Method Validation (ICH Q2) Specificity Analyte vs. Blank, Placebo, Impurities Validation->Specificity Linearity Correlation (r²) ≥ 0.995 Defines concentration range Validation->Linearity Accuracy Spike/Recovery Study (% Recovery at 3 Levels) Validation->Accuracy Repeat Repeatability (Intra-day, RSD%) Validation->Repeat Intermediate Intermediate (Inter-day, Inter-analyst, RSD%) Validation->Intermediate LOD Limit of Detection (LOD) (S/N ≥ 3) Validation->LOD LOQ Limit of Quantitation (LOQ) (S/N ≥ 10, with acceptable precision/accuracy) Validation->LOQ Robustness Vary Method Parameters (pH, Temp, Flow Rate) Validation->Robustness

Caption: Logical framework for method validation per ICH Q2(R1).

Method Validation Protocol

Once a method is developed, it must be validated to prove its suitability for the intended purpose. The following protocols are based on ICH Q2(R1) guidelines.[3][10][11]

Hypothetical Validation Data Summary:

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte retention timePass
Linearity (r²) ≥ 0.9950.9998
Range 1 - 50 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.2%
Precision (Repeatability RSD) ≤ 2.0%0.8%
Precision (Intermediate RSD) ≤ 2.0%1.2%
LOQ S/N ≥ 10, RSD ≤ 10%1.0 µg/mL
LOD S/N ≥ 30.3 µg/mL
Robustness System suitability parameters metPass
Step-by-Step Validation Experiments
  • Specificity: Analyze blank (diluent), placebo (formulation matrix without analyte), and a sample spiked with known related substances/impurities. There should be no co-eluting peaks at the retention time of 2-(1H-pyrazol-1-ylmethyl)morpholine.

  • Linearity: Prepare a series of at least five concentrations across the desired range (e.g., 80% to 120% of the nominal test concentration). Perform a linear regression analysis of the peak areas versus concentrations.[11]

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.

  • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of analyte into a placebo matrix. Perform at least three replicate preparations for each level. Calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of a single sample at 100% of the test concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD).

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results to assess the effect of random events.[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These are typically determined by the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions and determine the concentrations that yield S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ. The LOQ must be confirmed by demonstrating acceptable precision and accuracy.

  • Robustness: Deliberately introduce small variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results and system suitability.

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of 2-(1H-pyrazol-1-ylmethyl)morpholine. The proposed HPLC-UV method is suitable for routine analysis, while the LC-MS/MS method offers high sensitivity for more demanding applications. Adherence to the detailed validation protocol, grounded in ICH Q2(R1) guidelines, will ensure the generation of high-quality, reliable, and defensible analytical data, which is indispensable for modern drug development and scientific research.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • EMA. (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Asian Journal of Chemistry. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. [Link]

  • PMC. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]

  • Asian Journal of Chemistry. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. [Link]

  • PubMed. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. [Link]

  • ResearchGate. (2025). (PDF) Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Pharmaceutical Technology. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Pharmacognosy Research. (n.d.). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • ResearchGate. (2025). Improvement and Application HPLC-UV Method for detecting of N-drugs in Pharmaceutical Formulations. [Link]

  • ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. [Link]

  • International Journal of Research in Engineering and Science. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • Yale School of Medicine. (n.d.). Small Molecules Quantitation | Proteomics. [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

Sources

Application

Application Note: Strategic Utilization of 2-(1H-pyrazol-1-ylmethyl)morpholine in Oncology Drug Discovery

Note: This document is a high-level technical guide designed for medicinal chemists and pharmacologists. It treats 2-(1H-pyrazol-1-ylmethyl)morpholine as a specialized pharmacophore scaffold used in the synthesis of adva...

Author: BenchChem Technical Support Team. Date: February 2026

Note: This document is a high-level technical guide designed for medicinal chemists and pharmacologists. It treats 2-(1H-pyrazol-1-ylmethyl)morpholine as a specialized pharmacophore scaffold used in the synthesis of advanced anti-cancer therapeutics.

Executive Summary & Scientific Rationale

The molecule 2-(1H-pyrazol-1-ylmethyl)morpholine represents a "privileged scaffold" in modern oncology drug discovery. It combines two pharmacologically distinct moieties—a morpholine ring and a pyrazole ring —linked by a flexible methylene bridge.

In the context of anti-cancer research, this scaffold is rarely the final drug itself but is a critical building block used to synthesize high-affinity inhibitors for targets such as Tyrosine Kinases (e.g., EGFR, ALK, c-Met) and Protein-Protein Interactions (e.g., APC-Asef) .

Mechanistic Advantages
  • The Morpholine Moiety (Solubility & ADME):

    • Acts as a solvent-exposed "tail" in the ATP-binding pocket of kinases.

    • Significantly improves water solubility and oral bioavailability (lowers logP).

    • Reduces metabolic clearance compared to purely aromatic systems.

  • The Pyrazole Moiety (Hinge Binder):

    • Serves as a hydrogen bond donor/acceptor pair, ideal for interacting with the "hinge region" (e.g., Glu/Met residues) of kinase active sites.

    • The C4-position of the pyrazole is highly reactive for cross-coupling (Suzuki-Miyaura), allowing for the attachment of diverse "warheads."

  • The Methylene Linker:

    • Provides rotational freedom, allowing the morpholine to adopt a low-energy conformation that minimizes steric clashes within the ribose-binding pocket.

Chemical Synthesis & Derivatization Protocols

Objective: To utilize 2-(1H-pyrazol-1-ylmethyl)morpholine as a core scaffold for generating a library of ATP-competitive kinase inhibitors.

Protocol A: C4-Functionalization via Suzuki-Miyaura Coupling

Rationale: The C4 position of the pyrazole ring is the primary vector for extending the molecule into the hydrophobic back-pocket of the target protein.

Reagents Required:

  • Scaffold: 2-(1H-pyrazol-1-ylmethyl)morpholine[1]

  • Halogenating Agent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS)

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

  • Base: Cs2CO3 or K3PO4

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Halogenation (Activation):

    • Dissolve 1.0 eq of 2-(1H-pyrazol-1-ylmethyl)morpholine in acetonitrile (ACN).

    • Cool to 0°C. Add 1.1 eq of NIS portion-wise.

    • Stir at RT for 2 hours. Monitor conversion via LC-MS (Target Mass: M+126 for Iodine).

    • Outcome: Formation of 4-iodo-1-((morpholin-2-yl)methyl)-1H-pyrazole.

  • Cross-Coupling (Library Generation):

    • In a microwave vial, combine the iodinated scaffold (1.0 eq) with a specific Aryl-Boronic Acid (1.2 eq) (selected based on SAR modeling).

    • Add Pd catalyst (5 mol%) and Base (2.0 eq).

    • Purge with Argon for 5 mins.

    • Heat at 90°C for 4-12 hours (or 30 min in microwave at 110°C).

  • Purification:

    • Filter through Celite. Concentrate in vacuo.

    • Purify via Flash Chromatography (DCM:MeOH gradient).

Protocol B: N-Functionalization of the Morpholine

Rationale: If the morpholine nitrogen is unsubstituted, it serves as a nucleophile to attach solubilizing chains or proteolysis-targeting chimeras (PROTAC) linkers.

  • Nucleophilic Substitution:

    • React the scaffold with Acyl Chlorides or Alkyl Halides in DCM with TEA (Triethylamine) at 0°C.

    • Application: Tuning the pKa and membrane permeability.

Biological Evaluation Protocols

Protocol C: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of the synthesized derivatives against a specific oncogenic kinase (e.g., EGFR-T790M).

Materials:

  • Recombinant Kinase (e.g., EGFR, c-Met).

  • FRET Peptide Substrate (e.g., ULight-poly GT).

  • ATP (at Km concentration).

  • Detection Reagent (Europium-anti-phospho-tyrosine antibody).

Workflow:

  • Compound Preparation: Prepare 10-point serial dilutions of the synthesized pyrazole-morpholine derivatives in DMSO (Top concentration: 10 µM).

  • Enzyme Reaction:

    • Mix Kinase (5 nM) + Substrate (50 nM) + Compound in Assay Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

    • Incubate for 15 mins at RT (Pre-incubation allows slow-binding detection).

    • Initiate reaction by adding ATP. Incubate for 60 mins.

  • Detection:

    • Add EDTA (to stop reaction) and Eu-Antibody.

    • Read Fluorescence Resonance Energy Transfer (FRET) on a multi-mode plate reader (Excitation: 320 nm, Emission: 665 nm).

  • Data Analysis:

    • Normalize data to DMSO control (0% inhibition) and Staurosporine (100% inhibition).

    • Fit curves using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Protocol D: Cell Viability & Phenotypic Screening

Objective: Assess cellular potency and off-target toxicity.

Cell Lines:

  • Target: H1975 (NSCLC, EGFR T790M/L858R), HCT116 (Colorectal).

  • Control: HFF-1 (Human Foreskin Fibroblasts) for toxicity index.

Method (CellTiter-Glo):

  • Seed cells (3,000 cells/well) in 96-well plates. Adhere overnight.

  • Treat with compounds (0.01 µM – 100 µM) for 72 hours.

  • Add CellTiter-Glo reagent (measures ATP as a proxy for metabolic activity).

  • Validation: A successful candidate must show >10-fold selectivity window (IC50 Cancer < 1/10th IC50 Normal).

Visualizations & Pathways

Figure 1: Structural Logic & Synthetic Workflow

Caption: Modular assembly of kinase inhibitors using the 2-(1H-pyrazol-1-ylmethyl)morpholine scaffold. The Pyrazole acts as the hinge binder, while the Morpholine modulates ADME properties.

G cluster_0 Building Block (Scaffold) cluster_1 Synthetic Transformation cluster_2 Final Bioactive Candidate Scaffold 2-(1H-pyrazol-1-ylmethyl) morpholine (Solubility + Hinge Binding) Halogenation Step 1: Iodination (NIS, ACN) Scaffold->Halogenation Activation Coupling Step 2: Suzuki Coupling (Ar-B(OH)2, Pd Cat) Halogenation->Coupling Diversification Inhibitor 4-Aryl-1-((morpholin-2-yl) methyl)-1H-pyrazole (Kinase Inhibitor) Coupling->Inhibitor Purification Kinase Target Kinase (ATP Pocket) Inhibitor->Kinase IC50 < 100 nM

Figure 2: Mechanism of Action (APC-Asef Inhibition)

Caption: Pathway inhibition in Colorectal Cancer. The scaffold blocks the interaction between the tumor suppressor APC and the GEF Asef, preventing CDC42 activation and metastasis.

Pathway APC_Mut Mutant APC (Truncated) Complex APC-Asef Complex (Active) APC_Mut->Complex Binds Asef Asef (GEF) Asef->Complex Binds CDC42 CDC42-GTP (Active) Complex->CDC42 Activates GEF activity Migration Cell Migration & Metastasis CDC42->Migration Promotes Drug Pyrazole-Morpholine Inhibitor Drug->Complex Blocks Interaction (Steric Hindrance)

Data Summary & Interpretation

When evaluating derivatives of this scaffold, organize data as follows to track Structure-Activity Relationships (SAR):

Compound IDR-Group (Pyrazole C4)Morpholine Mod.[2][3]EGFR IC50 (nM)HCT116 GI50 (µM)LogP (Calc)
PM-001 H (Parent)None>10,000>500.8
PM-002 PhenylNone45012.52.1
PM-003 3,4-DimethoxyphenylNone351.22.4
PM-004 4-Piperazinyl-phenylN-Methyl120.41.9

Key Insight: Unsubstituted parent scaffold (PM-001) is inactive. Activity is driven by the aryl group at C4 (filling the hydrophobic pocket), while the morpholine maintains solubility (LogP < 3.0 is ideal).

References

  • Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction. Source: European Journal of Medicinal Chemistry (2019).[4] URL:[Link]

  • Morpholine – Knowledge and References. Source: Taylor & Francis / Expert Opinion on Drug Discovery. URL:[Link][5]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: ACS Chemical Neuroscience (2021). URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: Molecules (MDPI) (2023). URL:[Link]

Sources

Method

Application Note &amp; Protocol: Evaluating the Antimicrobial Properties of 2-(1H-pyrazol-1-ylmethyl)morpholine

For: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents. Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of new chemical entities with potent and broad-spectrum antimicrobial activity. Hybrid molecules, which combine two or more pharmacophores, represent a rational design strategy to develop novel drug candidates. The compound 2-(1H-pyrazol-1-ylmethyl)morpholine is a strategic amalgamation of two such privileged heterocyclic scaffolds: pyrazole and morpholine.

The pyrazole nucleus is a well-established pharmacophore present in several approved drugs and is known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Certain pyrazole derivatives have been shown to inhibit bacterial growth, including against drug-resistant strains like MRSA and A. baumannii, potentially through mechanisms such as DNA gyrase inhibition.[6][7]

Similarly, the morpholine ring is a key structural component in various bioactive molecules and approved drugs, contributing to their pharmacological profiles.[8][9] Morpholine derivatives have demonstrated considerable antimicrobial and antifungal activities.[10][11][12] The hybridization of these two moieties in 2-(1H-pyrazol-1-ylmethyl)morpholine presents a compelling case for its evaluation as a potential novel antimicrobial agent.

This document provides a comprehensive guide for the systematic evaluation of the antimicrobial properties of 2-(1H-pyrazol-1-ylmethyl)morpholine. It outlines detailed, field-proven protocols for determining its in vitro efficacy against a panel of clinically relevant microbial pathogens, grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]

Part 1: Initial Screening via Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a foundational, qualitative assay to rapidly screen for antimicrobial activity.[16] It provides a preliminary indication of the compound's spectrum of activity and is essential for guiding further quantitative testing.

Causality Behind Experimental Choices:
  • Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria due to its consistent batch-to-batch composition and its ability to support the growth of most common pathogens.[16][17]

  • Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a reproducible bacterial lawn density (approximately 1-2 x 10⁸ CFU/mL).[17][18] This is critical for obtaining consistent and comparable zone of inhibition diameters.

  • Disk Concentration: A known concentration of the test compound is impregnated onto sterile paper disks. The choice of concentration may require preliminary range-finding experiments.

Step-by-Step Protocol: Kirby-Bauer Disk Diffusion
  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[17]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[17]

  • Disk Application:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically place a sterile paper disk impregnated with a known concentration of 2-(1H-pyrazol-1-ylmethyl)morpholine onto the agar surface.

    • Gently press the disk to ensure complete contact with the agar.

    • Include positive control (a known antibiotic) and negative control (disk with solvent only) disks.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Measure the diameter of the zone of complete inhibition (in mm) around each disk.

    • The presence of a zone of inhibition indicates that the compound has antimicrobial activity against the tested organism.

Visual Workflow: Kirby-Bauer Assay

Kirby_Bauer_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Inoculum Swab Swab MHA Plate for Confluent Growth Inoculum->Swab MHA_Plate Prepare Mueller-Hinton Agar Plate MHA_Plate->Swab Apply_Disk Apply Compound-Impregnated Disk Swab->Apply_Disk Incubate Incubate at 35°C for 16-20h Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Part 2: Quantitative Analysis using Broth Microdilution

To determine the potency of 2-(1H-pyrazol-1-ylmethyl)morpholine, a quantitative method such as the broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[18]

Causality Behind Experimental Choices:
  • Methodology: The broth microdilution method is a standardized and widely accepted technique for determining MICs.[18][19] It is efficient for testing multiple compounds and concentrations simultaneously.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antimicrobial agents.

  • Serial Dilutions: A two-fold serial dilution provides a logarithmic concentration gradient, which is standard for determining the MIC with sufficient resolution.

  • Controls: The inclusion of a sterility control (medium only), growth control (medium + inoculum), and a positive control (known antibiotic) are essential for validating the assay's integrity.

Step-by-Step Protocol: Broth Microdilution for MIC Determination
  • Preparation of Compound Stock:

    • Prepare a concentrated stock solution of 2-(1H-pyrazol-1-ylmethyl)morpholine in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).

  • Plate Preparation:

    • Using a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 in each row designated for testing.

    • Add 100 µL of the working stock solution of the test compound (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculum Preparation and Addition:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described previously.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the final diluted inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18] This can be aided by using a plate reader to measure optical density (OD) at 600 nm.

Visual Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_analysis Analysis A Add CAMHB to wells 2-12 B Add Compound to well 1 A->B C Perform Serial Dilutions (wells 1-10) B->C E Add Inoculum to wells 1-11 C->E D Prepare Standardized Inoculum (5x10^5 CFU/mL) D->E F Incubate at 35°C for 16-20h E->F G Visually Inspect for Growth & Determine MIC F->G

Caption: Workflow for the broth microdilution MIC assay.

Part 3: Determining Bactericidal vs. Bacteriostatic Activity

Following the MIC determination, it is crucial to ascertain whether 2-(1H-pyrazol-1-ylmethyl)morpholine is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Step-by-Step Protocol: MBC Determination
  • Subculturing from MIC Plate:

    • From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating:

    • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation: Hypothetical Antimicrobial Activity

The following tables present hypothetical data for 2-(1H-pyrazol-1-ylmethyl)morpholine against a panel of common pathogens.

Table 1: Disk Diffusion Screening Results

Test OrganismGram StainZone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)Gram-positive22
Enterococcus faecalis (ATCC 29212)Gram-positive18
Escherichia coli (ATCC 25922)Gram-negative16
Pseudomonas aeruginosa (ATCC 27853)Gram-negative12
Candida albicans (ATCC 90028)Fungi20

Table 2: MIC and MBC Values (µg/mL)

Test OrganismMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus816Bactericidal
Enterococcus faecalis16>64Bacteriostatic
Escherichia coli32>64Bacteriostatic
Pseudomonas aeruginosa64>64Bacteriostatic
Candida albicans832Fungicidal

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of 2-(1H-pyrazol-1-ylmethyl)morpholine's antimicrobial properties. Based on the hypothetical data, the compound demonstrates promising activity, particularly against Gram-positive bacteria and fungi. The observed bacteriostatic activity against Gram-negative organisms suggests potential mechanisms targeting cellular processes other than cell wall integrity.

Further investigations should focus on:

  • Mechanism of Action Studies: To elucidate the molecular target of the compound.

  • Cytotoxicity Assays: To determine the compound's selectivity for microbial cells over mammalian cells.

  • In Vivo Efficacy Studies: To evaluate the compound's performance in animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues for improved potency and spectrum.[7]

By following these standardized and validated protocols, researchers can generate high-quality, reproducible data essential for the progression of novel antimicrobial candidates through the drug development pipeline.

References

  • Antimicrobial Susceptibility Testing Protocols. (n.d.).
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC. (n.d.).
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Morpholine Based Diazenyl Chalcones: Synthesis, Antimicrobial Screening and Cytotoxicity Study - Bentham Science Publisher. (n.d.).
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (n.d.).
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).
  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (2024, May 27).
  • Antimicrobial activity of morpholine derivatives 3-6. - ResearchGate. (n.d.).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January).
  • Antimicrobial Susceptibility Testing Protocols | Richard Schwalbe, Lyn. (2007, May 21).
  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC. (2023, March 31).
  • EUCAST: EUCAST - Home. (n.d.).
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (n.d.).
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19).
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed. (2024, August 15).
  • Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (2010, June 30).
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. (2012, April 30).
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.).
  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2026, February 5).
  • EUCAST expert rules in antimicrobial susceptibility testing - PubMed. (2013, February 15).
  • CLSI M100™. (n.d.).
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.).
  • Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library. (n.d.).
  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. (n.d.).
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3).
  • Antimicrobial Activity of Some Novel Pyrazoline Derivatives - Journal of Advanced Pharmacy Education and Research. (n.d.).
  • Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety - DergiPark. (n.d.).
  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org. (n.d.).
  • Synthesis, Characterization and Antimicrobial Evaluation of Novel 2-Pyrazoline Derivatives Containing Morpholine Moiety - Scholars Research Library. (n.d.).
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. (2020, October 30).
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. (2023, March 10).
  • Antimicrobial evaluation and molecular properties prediction of pyrazolines incorporating benzofuran and pyrazole moieties - Journal of Applied Pharmaceutical Science. (2020, February 2).

Sources

Application

formulation of 2-(1H-pyrazol-1-ylmethyl)morpholine for in vivo studies

Application Note: Formulation Development of 2-(1H-pyrazol-1-ylmethyl)morpholine for In Vivo Administration Executive Summary This guide details the formulation strategy for 2-(1H-pyrazol-1-ylmethyl)morpholine , a second...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Development of 2-(1H-pyrazol-1-ylmethyl)morpholine for In Vivo Administration

Executive Summary

This guide details the formulation strategy for 2-(1H-pyrazol-1-ylmethyl)morpholine , a secondary amine scaffold common in kinase inhibitors and Sigma-1 receptor ligands.[1][2][3] Due to the presence of the morpholine ring (pKa ~8.[1][2]3) and the lipophilic pyrazole moiety, this compound typically exhibits pH-dependent solubility (Class II/IV borderline).[1][2][3][4]

For in vivo pharmacokinetics (PK) and efficacy studies, simple saline suspensions are often inadequate due to poor absorption and high variability.[2][3][5] This protocol prioritizes cyclodextrin-based complexation and pH-adjusted buffering to ensure solution stability and bioavailability.[1][2]

Physicochemical Profiling & Challenges

Before formulation, the compound's properties must be understood to prevent precipitation in the bloodstream (IV) or gastrointestinal tract (PO).[1][3][5]

PropertyValue (Predicted)Formulation Implication
Basic pKa ~8.3 (Morpholine NH)Soluble in acidic media (pH < 5.0).[1][2][3][4] Precipitates at physiological pH (7.4).[1][2][3]
Weak Base pKa ~2.5 (Pyrazole N)Negligible contribution to solubility at physiological pH.[1][2][3][4]
LogP ~1.2 – 1.8Moderately lipophilic; requires co-solvents or complexation for high doses (>10 mg/kg).[1][2][3][4]
Physical State Solid / Oil (Free Base)Hygroscopic.[1][2][3][4] Handling requires humidity control.[2] HCl salt recommended.

Formulation Decision Matrix

The following decision tree outlines the logical flow for selecting the appropriate vehicle based on the required route of administration and dose.

FormulationLogic Start Start: 2-(1H-pyrazol-1-ylmethyl)morpholine Route Select Route of Administration Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) / IP Route->PO Soln_Acid Protocol B: 50mM Acetate Buffer (pH 4.5) IV->Soln_Acid Alternative (If stable) Soln_CD Protocol A: 20% HP-β-CD in Saline IV->Soln_CD Preferred (Safety) CheckSol Target Conc. > 5 mg/mL? PO->CheckSol CheckSol->Soln_CD No (Low Dose) Suspension Protocol C: 0.5% MC + 0.1% Tween 80 CheckSol->Suspension Yes (High Dose/Tox)

Figure 1: Decision Matrix for vehicle selection. HP-β-CD is the preferred starting point for IV to minimize phlebitis risk.[1][2]

Detailed Experimental Protocols

Protocol A: 20% HP-β-CD (The "Gold Standard" Solution)

Recommended for: IV Bolus, IP, and PO (Low to Medium Dose). Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic pyrazole moiety while the water-soluble exterior ensures compatibility with blood.[1][2][3]

Materials:

  • Compound: 2-(1H-pyrazol-1-ylmethyl)morpholine (Free base or HCl salt).[1][2][3]

  • Excipient: HP-β-CD (Kleptose® or Trappsol®).[1][2][3]

  • Solvent: Sterile Water for Injection (WFI) or 0.9% Saline.[1][2][3][4]

  • Acid: 1N HCl (for pH adjustment).[1][2][3][4]

Procedure:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 80mL of WFI. Stir until clear. Q.S. to 100mL.[2]

  • Weighing: Weigh the required amount of compound into a glass vial (e.g., for 5 mg/mL, weigh 50 mg for 10 mL volume).

  • Wetting: Add 10% of the final volume of the 20% HP-β-CD vehicle.

  • Acidification (Critical Step): If using the free base, the compound may not dissolve immediately.[3][4] Add 1N HCl dropwise while vortexing until the solution turns clear (protonating the morpholine nitrogen).

    • Note: Do not exceed 1 molar equivalent of acid relative to the drug.[2]

  • Dilution: Slowly add the remaining HP-β-CD vehicle while stirring.

  • pH Adjustment: Check pH. Adjust to pH 4.5 – 6.0 using 1N NaOH if necessary.[2] Avoid pH > 7.0 as precipitation may occur.[2][3][4]

  • Filtration: Filter through a 0.22 µm PVDF syringe filter for sterilization.

Protocol B: Acetate Buffer System (pH 4.5)

Recommended for: IV Infusion or cases where Cyclodextrins are contraindicated.[1][2][3][4]

Rationale: Exploits the basicity of the morpholine (pKa ~8.[1][2]3) to maintain solubility via ionization.[1][2][3]

  • Buffer Prep: Prepare 50 mM Sodium Acetate buffer adjusted to pH 4.5 with Acetic Acid.[2]

  • Dissolution: Add compound directly to the buffer. Sonicate for 10-15 minutes.

  • Osmolality Check: Ensure osmolality is 280–300 mOsm/kg. If hypotonic, add D-Mannitol or NaCl to adjust tonicity.[1][2][5]

Quality Control & Validation

Trustworthiness in formulation requires verification.[2] Do not assume the solution is stable just because it looks clear.

Test ParameterMethodAcceptance Criteria
Visual Inspection Light box against black/white backgroundClear, particulate-free.[1][2][3] No "swirling" (schlieren) which indicates incomplete mixing.[1][2][3]
pH Micro-pH probe4.5 – 6.0 . (pH < 4.0 causes irritation; pH > 7.0 risks precipitation).[1][2][3][4]
Recovery HPLC-UV95% – 105% of target concentration.
Dilution Stability 1:10 dilution in PBS (37°C)No precipitation after 2 hours (simulates injection into blood).[1][2][3][4]

In Vivo Administration Guidelines

Intravenous (IV)
  • Dose Volume: 2 mL/kg (Bolus) to 5 mL/kg (Slow infusion).

  • Rate: 1 mL/min for rats.

  • Warning: Morpholine derivatives can sometimes cause histamine release.[2] Monitor animals for redness or swelling at the injection site.[2]

Oral (PO)
  • Dose Volume: 5 mL/kg to 10 mL/kg.

  • Fasting: Fast rats for 12 hours pre-dose to reduce variability in gastric pH, which significantly affects the solubility of this specific compound.[5]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[3][4][5] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3][5] Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3][4][5] Wiley-Interscience.[1][2] (Foundational text for pKa-dependent solubility).

  • FDA Center for Drug Evaluation and Research. (2018).[1][2][3] Inactive Ingredient Search for Approved Drug Products. (Validation for HP-β-CD safety limits). Link

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.[2][3][4][5] Toxicologic Pathology, 36(1), 30-42.[1][2][3][5] (Safety profile of SBE-β-CD and HP-β-CD in parenteral formulations). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(1H-pyrazol-1-ylmethyl)morpholine

Topic: Troubleshooting & Purification Protocols Target Molecule: 2-(1H-pyrazol-1-ylmethyl)morpholine CAS Registry: (Generic structure class: Pyrazolyl-morpholines) Chemical Class: Heterocyclic Secondary Amine Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Purification Protocols Target Molecule: 2-(1H-pyrazol-1-ylmethyl)morpholine CAS Registry: (Generic structure class: Pyrazolyl-morpholines) Chemical Class: Heterocyclic Secondary Amine

Introduction: The Physicochemical Trap

Purifying 2-(1H-pyrazol-1-ylmethyl)morpholine presents a classic "amphiphilic amine" challenge. You are dealing with a molecule containing two distinct heterocyclic domains:

  • The Morpholine Ring: A moderately basic secondary amine (

    
    ) that is prone to oxidation and hydrogen bonding.
    
  • The Pyrazole Ring: An aromatic, weak base (

    
    ) that adds polarity and 
    
    
    
    -stacking capability.

Why standard methods fail:

  • Silica Streaking: The secondary amine interacts strongly with acidic silanols on silica gel, causing broad, tailing bands that co-elute with impurities.[1]

  • Water Solubility: The molecule's polarity (logP

    
     0.5–1.0) often leads to poor recovery during aqueous workups, as the compound partitions into the water phase if the pH is not strictly controlled.
    
  • Oiling Out: Upon concentration, the free base often forms a viscous oil rather than a solid, trapping solvent and impurities.

Module 1: Chromatography Troubleshooting

Q: My compound streaks on the TLC plate and elutes as a broad tail on the column. How do I fix this?

A: You are seeing "Silanol Drag." Standard silica gel is slightly acidic (pH 5–6). The basic nitrogen of the morpholine ring protonates on the silica surface, essentially "sticking" to the stationary phase.

The Solution: Amine Deactivation

You must neutralize the silica surface before and during the run.

Protocol: The "Triethylamine (TEA) Wash"

  • Mobile Phase: Prepare your eluent (e.g., DCM/MeOH) and add 1% Triethylamine (TEA) or 1%

    
     .
    
  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the amine modifier before loading your sample. This saturates the active silanol sites.

  • Elution: Run the column with the modifier included.

Comparison of Mobile Phases:

Solvent SystemSuitabilityNotes
DCM / MeOH (95:5) 🔴 PoorSevere streaking; compound may not elute.
DCM / MeOH / TEA (94:5:1) 🟢 GoodSharpens peaks; TEA must be removed post-column (volatile).
DCM / MeOH /

(90:9:1)
🟡 ModerateGood for very polar compounds, but immiscibility can be an issue.
EtOAc / EtOH (3:1) + 2% TEA 🟢 ExcellentAlternative to chlorinated solvents; often gives better separation from pyrazole byproducts.

Expert Tip: If you are using UV detection, remember that TEA absorbs UV light. This will raise your baseline. Use a reference wavelength or subtract the blank solvent signal.

Module 2: Workup & Extraction (Yield Recovery)

Q: I see my product in the crude LCMS, but after aqueous workup, my yield is <20%. Where did it go?

A: It is likely stuck in the aqueous layer due to protonation. The morpholine nitrogen has a


 of roughly 8.3. If your aqueous wash is neutral (pH 7) or slightly acidic, a significant portion of your molecule exists as the water-soluble ammonium salt.
The Solution: The "pH Swing" Extraction

You must drive the equilibrium toward the neutral "free base" form by adjusting the pH to at least 2 units above the


.

The Golden Rule: Target pH > 10.5 for the aqueous phase.

Figure 1: Logic flow for maximizing recovery of hydrophilic amines during extraction.

Protocol: The "Salting Out" Method

  • Basify: Adjust the aqueous layer to pH 11–12 using NaOH (2M).

  • Saturate: Add solid NaCl until the solution is saturated (brine). This increases the ionic strength, forcing the organic amine out of the water (The Hofmeister effect).

  • Solvent Choice: Do not use pure Ethyl Acetate (it can react with secondary amines over time). Use DCM or a mixture of Chloroform/Isopropanol (3:1) . The alcohol helps extract the polar pyrazole moiety.

  • Repetition: Perform 3–4 extractions. Morpholine derivatives have a distribution coefficient (

    
    ) that requires multiple passes.
    

Module 3: Crystallization & Salt Formation

Q: My purified compound is a viscous oil that refuses to crystallize. How can I get a solid?

A: Make a salt. The free base of 2-substituted morpholines is often an oil due to conformational flexibility. Converting it to a salt locks the conformation and promotes lattice formation.

The Solution: Oxalate or Hydrochloride Salts

While HCl salts are common, they can be hygroscopic (absorb water). Oxalate salts often form beautiful, non-hygroscopic crystals for morpholine derivatives.

Protocol: Oxalate Salt Formation

  • Dissolve: Dissolve 100 mg of your oily free base in a minimal amount of Ethanol or Acetone (approx. 0.5 mL).

  • Add Acid: Add 1.0 equivalent of Oxalic Acid (dissolved in warm ethanol) dropwise.

  • Precipitate: A white solid should form almost immediately. If not, cool to 0°C and scratch the glass.

  • Filter: Collect the solid. This salt is usually highly pure and stable for storage.

Data: Salt Screening for Morpholines

Salt TypeCrystallinityHygroscopicityNotes
Free Base Oil/AmorphousN/AProne to oxidation; hard to handle.
Hydrochloride (HCl) SolidHigh (Deliquescent)Good for solubility, bad for storage.
Oxalate 🟢 CrystallineLowRecommended for purification.
Fumarate 🟡 SolidLowGood alternative if oxalate fails.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Acetone/Hexane for recrystallization? A: Be careful. Secondary amines can react with acetone (forming enamines/imines) if left for long periods or heated. Use Ethanol/Ether or IPA/Heptane instead.

Q: I suspect my pyrazole N-alkylation gave a mixture of regioisomers (N1 vs N2). How do I separate them? A: These are usually separable by chromatography if you use the TEA-modified silica method (Module 1). The N1-isomer (usually the major product if using 1H-pyrazole) is generally less polar than the N2-isomer. Run a slow gradient (0%


 5% MeOH in DCM).

Q: Why does my NMR show broad peaks for the morpholine ring? A: This is "Chair Flipping." At room temperature, the morpholine ring flips between chair conformers. This is normal. To sharpen the peaks, run the NMR at a higher temperature (e.g., 50°C) or convert it to the salt form (which locks the conformation).

References

  • Biotage. "Strategies for the Purification of Amines." Biotage Flash Chromatography Blog. [Link]

  • Williams, R. "pKa Data Compiled." Organic Chemistry Data. [Link]

  • Diop, M. B., et al. "Co-crystallization of Oxalate Salts of Monoprotonated Amines."[2] American Journal of Heterocyclic Chemistry, 2020.[2] [Link]

  • University of Rochester. "Workup: Amines and Salting Out." Not Voodoo X. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-(1H-pyrazol-1-ylmethyl)morpholine

Status: Online Operator: Senior Application Scientist Case ID: PYR-MOR-001 Subject: Troubleshooting Phase Separation, Salt Formation, and Polymorphism Introduction: The Molecule & The Challenge Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Case ID: PYR-MOR-001 Subject: Troubleshooting Phase Separation, Salt Formation, and Polymorphism

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 2-(1H-pyrazol-1-ylmethyl)morpholine .

This intermediate presents a classic "medicinal chemistry nightmare" for crystallization. Structurally, it combines a basic morpholine ring (pKa ~8.3) with a weakly basic pyrazole, linked by a flexible methylene bridge.

Why you are likely here:

  • The Free Base is an Oil: The rotational freedom of the

    
     linker and the lack of strong hydrogen bond donors often suppress the melting point, causing the free base to exist as a viscous oil or a low-melting solid that "oils out" rather than crystallizes.
    
  • Regioisomer Contamination: The synthesis (often N-alkylation of pyrazole) frequently produces mixtures of N1- and N2-isomers, which inhibit crystal lattice formation.

This guide is structured as a Level 3 Troubleshooting Workflow , moving from basic phase separation issues to advanced salt selection.

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

User Complaint: "I cool my solution, but instead of crystals, I get a milky emulsion or a sticky gum at the bottom of the flask."

The Mechanism

Oiling out (LLPS - Liquid-Liquid Phase Separation) occurs when the Metastable Zone Width (MSZW) is too narrow or when the temperature drops below the "spinodal decomposition" line before nucleation occurs. The system lowers its energy by creating a solute-rich liquid phase (the oil) rather than a solid lattice.[1]

Diagnostic & Solution Protocol
Diagnostic CheckLikely CauseCorrective Action
Is the oil pure? If the oil is >95% pure by HPLC, the issue is thermodynamic (low MP).Switch to Salt Formation (See Module 2). The free base may never crystallize well.
Is the oil impure? Impurities (regioisomers) act as "lattice poisons."Purify via Acid/Base Extraction first. Dissolve oil in EtOAc, wash with water, extract into aqueous HCl, wash organics, basify, and re-extract.
Solvent Choice? Solvents with high boiling points (DMSO, DMF) or too high solubility.Anti-solvent Crystallization. Dissolve in minimal IPA; slowly add Heptane or TBME.
Workflow: Recovering from an Oiled-Out Batch

Do not discard the oil. Follow this thermal cycling protocol to attempt lattice formation.

  • Re-dissolve: Heat the mixture until the oil phase disappears (returns to a single homogeneous phase).

  • Seed at High Temp: Add seed crystals (if available) immediately upon entering the metastable zone (just slightly supersaturated).

  • Slow Cooling: Cool at a rate of <0.2 °C/min. Rapid cooling promotes oiling.

  • The "Cloud Point" Trick: If it oils out again, add a small amount of the good solvent to cross back into the single-phase region, then seed again.

Module 2: Salt Selection (The Recommended Fix)

User Complaint: "The free base is impossible to handle. How do I get a solid?"

Expert Insight: For morpholine derivatives, Salt Formation is the industry standard for isolation. The protonated morpholine nitrogen forms strong ionic bonds, stabilizing the lattice and raising the melting point significantly.

Recommended Salt Screens
Counter-ionStoichiometrySolvent SystemAdvantagesRisk
Hydrochloric Acid (HCl) 1:1 or 1:2EtOH / Et2OHigh MP, cheap.Often hygroscopic; can form hydrates.
Oxalic Acid 1:1Acetone / WaterCrystallizes readily; non-hygroscopic.Toxicity of oxalate (not suitable for final drug).
Fumaric Acid 1:0.5 or 1:1MeOH / IPAPharmaceutically acceptable; stable.Lower solubility; may require heat.
p-Toluenesulfonic Acid 1:1EtOAc / MTBEVery crystalline; lipophilic salts.High MW adds bulk to the final mass.
Protocol: Formation of the Dihydrochloride Salt

This is the most robust method for this specific chemical class.

  • Dissolution: Dissolve 10g of crude free base in 50 mL Ethyl Acetate (EtOAc).

  • Drying: Dry the solution over

    
     to remove water (critical to prevent sticky hydrates). Filter.
    
  • Acid Addition: Cool to 0–5 °C. Slowly add 2.2 equivalents of 4M HCl in Dioxane or HCl gas in IPA .

    • Note: Do not use aqueous HCl, or you will get a syrup.

  • Aging: A white precipitate should form immediately. Stir at 0 °C for 2 hours to ripen the crystals.

  • Isolation: Filter under nitrogen (to prevent moisture absorption). Wash with cold MTBE.

Module 3: Impurity Purging (Regioisomers)

User Complaint: "My crystals contain 5-10% of the wrong isomer."

Context: In the alkylation of pyrazole, the N1 (desired) and N2 isomers often form. They have similar solubilities, making separation difficult.

The "Sacrificial" Crystallization Strategy

If the standard crystallization doesn't clean up the isomer, use a Thermodynamic Slurry .

  • Solvent: Choose a solvent where the product has moderate solubility (e.g., Isopropanol).

  • Saturation: Create a saturated suspension (slurry) of the solid.

  • Cycling: Heat to 50 °C and cool to 20 °C repeatedly over 24 hours.

  • Mechanism: Ostwald Ripening. The thermodynamically less stable crystal form (or the impurity inclusion) will dissolve, and the purer, more stable crystal will grow.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for handling the crude reaction mixture.

CrystallizationWorkflow Start Crude Reaction Mixture CheckState Physical State @ RT? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Yes Oil Viscous Oil CheckState->Oil Yes PurityCheck Check Purity (HPLC) Solid->PurityCheck Oil->PurityCheck HighPurity Purity > 95% PurityCheck->HighPurity LowPurity Purity < 90% PurityCheck->LowPurity SaltScreen Salt Formation Screen (HCl, Oxalate, Fumarate) HighPurity->SaltScreen Recommended Recryst Recrystallization (EtOH/Heptane) HighPurity->Recryst If Free Base req. AcidBase Acid/Base Extraction (Remove Isomers) LowPurity->AcidBase AcidBase->PurityCheck Final Pure Crystalline Solid SaltScreen->Final OilingOut Oiling Out Occurs? Recryst->OilingOut SeedProtocol Seeding Protocol (Metastable Zone) OilingOut->SeedProtocol Yes OilingOut->Final No SeedProtocol->Final

Caption: Decision Matrix for isolating 2-(1H-pyrazol-1-ylmethyl)morpholine, prioritizing salt formation for oily intermediates.

Frequently Asked Questions (FAQs)

Q: I used HCl in Ethanol, but I got a yellow gel. Why? A: You likely used aqueous HCl (37%) or your ethanol was wet. Morpholine salts are highly water-soluble. Even 5% water content can prevent the lattice from closing, resulting in a gel.

  • Fix: Use anhydrous Ethanol and generate HCl in situ using Acetyl Chloride, or use 4M HCl in Dioxane.

Q: Can I use Toluene as a solvent? A: Generally, no. While Toluene is a good anti-solvent, pyrazole-morpholine derivatives often have poor solubility in cold toluene but oil out in hot toluene. A more polar system like Isopropyl Acetate (IPAc) is superior for this class of compounds.

Q: How do I remove the color? My crystals are off-white/brown. A: The color usually comes from oxidation of the morpholine ring or trace iodine/copper from the coupling reaction.

  • Fix: Treat the solution with Activated Carbon (Charcoal) in hot ethanol before crystallization. Filter through Celite while hot.

References

  • Oiling Out Mechanisms: Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions.Link

  • General Synthesis of Pyrazole-Morpholines: Synthesis and Crystal Structures of N-Substituted Pyrazolines. (General heterocyclic synthesis context). Link

  • Salt Selection for Pharmaceutical Amines: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5][6] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard industry text for amine salt selection).

  • Crystallization of Low-Melting Compounds: Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation. Journal of Pharmaceutical Sciences.[7] Link

Sources

Troubleshooting

optimizing reaction conditions for N-alkylation of pyrazole with morpholine moiety

Topic: N-Alkylation of Pyrazole with Morpholine Moiety Introduction The integration of a morpholine moiety onto a pyrazole scaffold is a critical transformation in medicinal chemistry, particularly for developing kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Alkylation of Pyrazole with Morpholine Moiety

Introduction

The integration of a morpholine moiety onto a pyrazole scaffold is a critical transformation in medicinal chemistry, particularly for developing kinase inhibitors (e.g., Pazopanib analogs) and solubility-enhancing pharmacophores. However, this reaction is deceptively simple.

Users frequently encounter three distinct failure modes:

  • Regio-scrambling: Obtaining an inseparable mixture of N1/N2 isomers.

  • Stalled Conversion: The reaction plateaus at 50-60% conversion due to the poor electrophilicity of chloro-alkyl morpholines.

  • Salt Stoichiometry Errors: Failure to account for the hydrochloride salt form of the morpholine reagent.

This guide provides a self-validating troubleshooting framework to overcome these barriers.

Module 1: The Regioselectivity Challenge

Context

Unsubstituted pyrazoles exist in tautomeric equilibrium. When alkylated, they often produce a mixture of N1 and N2 isomers. The ratio is governed by a tug-of-war between steric hindrance (kinetic control) and thermodynamics .

Troubleshooting Guide: "I'm getting a 50:50 mixture."
VariableRecommendationThe "Why" (Mechanism)
Solvent Switch from THF

DMF or MeCN .
Polar aprotic solvents like DMF dissociate the pyrazolyl-cation ion pair, promoting an

mechanism that is more sensitive to steric directing effects, improving selectivity.
Base Cation Switch from



.
The "Cesium Effect." The large ionic radius of

creates a "naked" pyrazole anion, enhancing nucleophilicity and allowing the reaction to proceed at lower temperatures where selectivity is higher.
Temperature Lower the temperature (

to RT).
High reflux temperatures favor thermodynamic equilibration (often leading to mixtures). Lower temperatures favor the kinetically controlled product (usually the less hindered nitrogen).
Visualizing the Decision Logic

RegioLogic Start Start: Regioselectivity Issue Sym Is the Pyrazole Symmetric? Start->Sym NoIssue No Regio Issue Possible Sym->NoIssue Yes Steric Is one Nitrogen sterically hindered? Sym->Steric No Solvent Switch Solvent: THF -> DMF Steric->Solvent Optimize Conditions Base Switch Base: K2CO3 -> Cs2CO3 Solvent->Base Temp Lower Temp (0°C -> RT) Base->Temp Result Analyze N1:N2 Ratio (NMR) Temp->Result

Figure 1: Decision tree for optimizing regioselectivity in pyrazole alkylations. Systematic adjustment of solvent, base, and temperature isolates the kinetic product.

Module 2: Reactivity & Kinetics (The "Stalled" Reaction)

The Hidden Trap: The Morpholine Reagent

Most users purchase 4-(2-chloroethyl)morpholine hydrochloride .

  • The Trap: It is a salt (

    
    ).
    
  • The Consequence: If you use 1.0 equivalent of base, the base reacts only with the HCl to free the amine. No base remains to deprotonate the pyrazole.

  • The Fix: You must use at least 2.5 equivalents of base (1 eq for HCl, 1 eq for Pyrazole, 0.5 eq excess).

The "Finkelstein" Boost

Alkyl chlorides are mediocre electrophiles. If your reaction is slow (e.g., <50% conversion after 12h), do not just add heat (which ruins regioselectivity). Instead, add a catalyst.

Protocol: Add 10 mol% Sodium Iodide (NaI) or Potassium Iodide (KI).

  • Mechanism: The

    
     displaces the 
    
    
    
    to form the transient alkyl iodide (
    
    
    ), which is ~100x more reactive towards the pyrazole nucleophile.

Module 3: Experimental Protocols

Protocol A: The "Gold Standard" (High Yield & Selectivity)

Recommended for difficult substrates or when regioselectivity is critical.

  • Preparation: In a dry flask under

    
    , dissolve Pyrazole  (1.0 eq) in anhydrous DMF  (0.2 M concentration).
    
  • Activation: Add

    
      (2.5 eq). Stir at RT for 15 min.
    
    • Note: The solution may turn yellow/orange as the pyrazolyl anion forms.

  • Reagent Prep: In a separate vial, suspend 4-(2-chloroethyl)morpholine HCl (1.2 eq) in DMF.

  • Catalyst: Add NaI (0.1 eq / 10 mol%) to the main flask.

  • Addition: Add the morpholine suspension to the pyrazole mixture.

  • Reaction: Stir at 40-60°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMF), dry over

    
    .
    
Protocol B: The "Mitsunobu" Alternative

Use this if the alkyl chloride reaction fails or if you only have the alcohol starting material (4-(2-hydroxyethyl)morpholine).

  • Dissolve Pyrazole (1.0 eq), 4-(2-hydroxyethyl)morpholine (1.2 eq), and

    
      (1.5 eq) in anhydrous THF .
    
  • Cool to

    
    .
    
  • Add DIAD or DEAD (1.5 eq) dropwise.

  • Warm to RT and stir overnight.

    • Pros: Mild conditions, often high regioselectivity.

    • Cons: Difficult purification (removing

      
      ).
      

Module 4: Mechanism & Pathway Analysis

The following diagram illustrates the competitive pathways. Note the risk of Pathway B (Quaternization), where the morpholine nitrogen acts as the nucleophile instead of the pyrazole, leading to polymerization or insoluble salts.

Mechanism Reagent Morpholine-Ethyl-Cl (HCl Salt) FreeBase Free Morpholine-Ethyl-Cl Reagent->FreeBase Base Eq #1 Base Base (Cs2CO3) PathA Path A: Desired N-Alkylation FreeBase->PathA + PyAnion PathB Path B: Self-Quaternization (Side Rxn) FreeBase->PathB + Free Morpholine (Intermolecular) Pyrazole Pyrazole (Neutral) PyAnion Pyrazolyl Anion Pyrazole->PyAnion Base Eq #2 Product Product PathA->Product Target Molecule Gunk Gunk PathB->Gunk Insoluble Salt

Figure 2: Mechanistic pathways. Path A is the desired route. Path B (self-alkylation) occurs if the concentration is too high or if the pyrazole is a poor nucleophile.

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned into a solid block. What happened? A: You likely triggered Path B (Figure 2). The morpholine nitrogen is nucleophilic. If the pyrazole is unreactive or if the concentration is too high (>0.5 M), the morpholine molecules alkylate each other, forming a quaternary ammonium polymer.

  • Fix: Dilute the reaction to 0.1 M - 0.2 M. Add the alkylating agent slowly to the pre-formed pyrazole anion.

Q2: Can I use NaH instead of


? 
A:  Yes, but proceed with caution. NaH is a stronger base and will irreversibly deprotonate the pyrazole. However, NaH in DMF can be hazardous (exothermic decomposition). Furthermore, if your morpholine reagent is the HCl salt, adding it to NaH releases 

gas rapidly.

is safer and often provides better regioselectivity due to the "Cesium Effect" [1].

Q3: How do I remove the excess morpholine reagent during workup? A: The morpholine side chain is basic.

  • After the reaction, perform an acidic wash (0.5 M HCl) only if your product is not basic (unlikely here).

  • Better approach: Since your product also has a basic morpholine, you cannot use acid extraction easily. Use column chromatography with a gradient of DCM:MeOH (95:5) + 1%

    
     (or Triethylamine). The amine additive prevents the morpholine tail from streaking on the silica.
    

References

  • Cesium Effect in N-Alkylation

    • Title: Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation.[1]

    • Source: Synthesis (via Organic Chemistry Portal)
    • URL:[Link]

    • Relevance: Establishes as the superior base for suppressing side reactions and enhancing solubility in polar aprotic solvents.
  • Regioselectivity Mechanisms

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.[2][3]

    • Source: Organic Letters (via Organic Chemistry Portal)
    • URL:[Link]

    • Relevance: details the steric and electronic factors controlling N1 vs N2 selectivity.
  • Mitsunobu Alternative

    • Title: Mitsunobu Reaction: Mechanism and Modifications.[4]

    • Source: Master Organic Chemistry / Wikipedia
    • URL:[Link]

    • Relevance: Validates the alcohol-to-amine pathway as a mild alternative to base-mediated alkyl
  • Finkelstein Catalysis

    • Title: Finkelstein Reaction Definition & Mechanism.[5][6][7][8]

    • Source: Byjus / ScienceMadness
    • URL:[Link]

    • Relevance: Supports the use of NaI/KI to convert unreactive alkyl chlorides to reactive iodides in situ.

Sources

Optimization

Technical Support Center: Aqueous Stability Protocols for 2-(1H-pyrazol-1-ylmethyl)morpholine

Executive Summary This guide addresses the stability challenges associated with 2-(1H-pyrazol-1-ylmethyl)morpholine in aqueous media.[1] While the pyrazole moiety offers aromatic stability, the morpholine ring—specifical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability challenges associated with 2-(1H-pyrazol-1-ylmethyl)morpholine in aqueous media.[1] While the pyrazole moiety offers aromatic stability, the morpholine ring—specifically the secondary amine—introduces susceptibility to oxidative degradation and pH-dependent solubility shifts. This document provides mechanistic insights, diagnostic workflows, and validated stabilization protocols.

Module 1: Chemical Vulnerability Analysis

To stabilize this molecule, one must first understand why it degrades.[1] The instability arises from two competing chemical behaviors:

  • Oxidative Lability (The Primary Threat): The secondary amine in the morpholine ring is electron-rich.[1] In the presence of dissolved oxygen (

    
    ) and trace metal ions, it undergoes radical abstraction, leading to N-oxide formation or ring-opening degradation.[1]
    
  • Protonation Equilibria:

    • Morpholine Nitrogen:

      
       (Basic).[1]
      
    • Pyrazole Nitrogen:

      
       (Very weakly basic).[1]
      
    • Impact: At physiological pH (7.4), the morpholine is partially protonated.[1] At pH > 8.5, the free base predominates, which is significantly more prone to oxidation and less soluble in water.[1]

Mechanistic Visualization: Degradation Pathway

The following diagram illustrates the oxidative cascade responsible for "yellowing" and loss of potency.

DegradationPathway Start Intact Molecule (Secondary Amine) Radical N-Radical Intermediate Start->Radical H-abstraction Oxygen Dissolved O2 + Trace Metals Oxygen->Radical N_Oxide Morpholine N-Oxide Radical->N_Oxide Oxidation RingOpen Ring Opening (Hydrolytic Cleavage) N_Oxide->RingOpen Further Degradation

Figure 1: Oxidative degradation pathway of the morpholine moiety initiated by dissolved oxygen and trace metals.[1]

Module 2: Diagnostic & Troubleshooting (FAQs)

Use this section to identify the root cause of your experimental issues.

SymptomProbable CauseDiagnostic CheckCorrective Action
Solution turns yellow/brown Oxidative Degradation. The secondary amine is converting to N-oxides or polymerized impurities.[1]Check LC-MS for [M+16] peaks (N-oxide).Protocol B: Degas solvents and add antioxidants (e.g., Ascorbic Acid).[1]
Precipitation over time pH Drift. Absorption of atmospheric

acidifies unbuffered solutions, or pH > 8.5 causes free-base precipitation.[1]
Measure pH. If pH > 8.0, the molecule may be crashing out.[1]Protocol A: Switch to a buffered system (Citrate or Phosphate) to clamp pH.[1]
Loss of Potency in Assay Adsorption. The lipophilic pyrazole group may adsorb to plasticware at low concentrations.Retest concentration using glass vs. plastic vials.Add 0.01% Tween-20 or use low-binding plastics.[1]
New peaks in HPLC Trace Metal Catalysis. Metals from water or buffers are catalyzing oxidation.[1]Add EDTA (0.1 mM) to the buffer.[1]Protocol B: Implement chelation.

Module 3: Stabilization Protocols

Protocol A: Buffer Selection Strategy

Objective: Maintain the morpholine nitrogen in a protonated state (increasing solubility and reducing oxidative reactivity) without degrading the pyrazole.[1]

  • Recommended pH Range: 5.5 – 6.5[1]

    • Why? This is well below the morpholine

      
       (8.3), ensuring >99% protonation.[1] It is also mild enough to prevent acid-catalyzed hydrolysis of the methylene bridge.[1]
      
  • Buffer Recipes (100 mM Stock):

Buffer SystempH RangeProsCons
Citrate-Phosphate 4.0 – 7.0Excellent buffering capacity; Citrate acts as a weak chelator.[1]Citrate can interfere with some enzymatic assays (e.g., those requiring

).[1]
MES 5.5 – 6.7"Good's Buffer"; non-coordinating; highly stable.[1]More expensive than phosphate.[1]
Ammonium Acetate 4.0 – 6.0Volatile (LC-MS compatible).[1]Weaker buffering capacity at pH > 5.[1]5.
Protocol B: The "Antioxidant Shield"

Objective: Prevent the radical abstraction step shown in Figure 1.

Step-by-Step Implementation:

  • Solvent Degassing: Sparge all aqueous buffers with Helium or Argon for 15 minutes before adding the compound.[1] This removes dissolved

    
    .[1]
    
  • Chelation: Add Disodium EDTA to a final concentration of 0.1 mM. This sequesters trace iron/copper ions that catalyze amine oxidation.[1]

  • Radical Scavenging:

    • For Chemical Assays: Add Sodium Metabisulfite (0.1% w/v).[1]

    • For Biological Assays: Add Ascorbic Acid (0.1 – 1.0 mM) or TCEP (if disulfides are not a concern).[1]

Protocol C: Storage & Handling[1]
  • Solid State: Store at -20°C under Argon. Hygroscopic—equilibrate to room temperature before opening.[1]

  • Stock Solution (DMSO): Stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles (aliquot immediately).[1]

  • Aqueous Working Solution: Prepare fresh daily. Keep on ice. protect from light (amber tubes) to prevent pyrazole photo-excitation.[1]

Module 4: Validation Workflow

How do you prove the stability is improved? Follow this decision tree.

ValidationWorkflow Start Start Validation StressTest Stress Test: 50°C, 24 Hours Start->StressTest Analyze Analyze via HPLC/LC-MS StressTest->Analyze Check1 Degradation > 5%? Analyze->Check1 PathA Yes: Identify Impurity Check1->PathA Yes PathB No: Stability Confirmed Check1->PathB No Action1 N-Oxide Found? Add Antioxidant PathA->Action1 Oxidative Action2 Hydrolysis Found? Adjust pH PathA->Action2 Hydrolytic

Figure 2: Workflow for validating stability and iterating on formulation.

Analytical Conditions (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine during run).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Detection: UV at 254 nm (Pyrazole absorption) and 210 nm (Morpholine/General).[1]

  • Note: N-oxides typically elute earlier than the parent compound due to increased polarity.[1]

References

  • ICH Expert Working Group. (2003).[1] ICH Q1A (R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2][3] [Link]

  • Waterman, K. C., et al. (2002).[1] Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[1][3][4] [Link][1]

  • Fagron Academy. (2025).[1] Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]

  • Combourieu, B., et al. (1998).[1] Morpholine degradation pathway of Mycobacterium aurum MO1. Applied and Environmental Microbiology. (Provides evidence of C-N bond cleavage mechanisms).[1][5] [Link][1]

Sources

Troubleshooting

Technical Support Center: Resolving Stereoisomers of Substituted Morpholine Derivatives

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Chiral Resolution of 2-, 3-, and 2,6-Substituted Morpholines

Introduction: The Morpholine Challenge

Welcome to the technical support hub. You are likely here because substituted morpholines—critical pharmacophores in NK1 antagonists (e.g., Aprepitant) and antidepressants (e.g., Reboxetine)—are notoriously difficult to resolve.

The Core Problem: Morpholines possess a basic secondary amine and often multiple chiral centers. While nitrogen inversion is rapid (preventing resolution at the N-center), the carbon-based chirality defines the scaffold's activity. The presence of the ether oxygen and the amine nitrogen creates competing hydrogen-bonding motifs that complicate crystallization and cause severe peak tailing in chromatography.

This guide moves beyond textbook theory to address the specific "failure modes" you encounter in the lab.

Module 1: Classical Resolution (Diastereomeric Crystallization)

The Scenario: You are scaling up (>100g) and chromatography is too expensive. You are attempting diastereomeric salt formation, but the salt is oiling out or failing to crystallize.

Troubleshooting Guide

Q: My diastereomeric salt is "oiling out" instead of crystallizing. How do I fix this? A: "Oiling out" indicates the salt is forming an amorphous phase rather than a crystal lattice, often due to high supersaturation or solvating impurities.

  • Switch to the "Pope-Peachey" Method: Instead of using 1.0 equivalent of the resolving agent, use 0.5 equivalents of the resolving agent and 0.5 equivalents of an achiral mineral acid (e.g., HCl or H2SO4). This forces the system to choose the most stable diastereomer for the limited chiral acid, often improving crystallinity.

  • Change the Solvent Polarity: Morpholine salts are often too soluble in alcohols. Switch to a mixture of Ethanol/Isopropyl Acetate or Acetone/Water . The non-polar co-solvent acts as an anti-solvent to drive lattice formation.

  • Use the "Dutch Resolution" Strategy: If single acids fail, use a "family" of resolving agents (e.g., a mixture of Tartaric acid, Dibenzoyl-tartaric acid, and Di-p-toluyl-tartaric acid). Surprisingly, these mixtures often nucleate faster than pure agents due to the formation of solid solutions.

Q: I have crystals, but the diastereomeric excess (d.e.) is stuck at 80%. Recrystallization isn't helping. A: You have likely hit the eutectic point.

  • The "Double-Salt" Trick: Isolate the free base from your 80% d.e. salt and switch to the antipode resolving agent. (e.g., if you used L-Tartaric acid, switch to D-Tartaric acid). The impurity is now the major component for the new salt, leaving your desired enantiomer in the mother liquor (or vice versa), often breaking the eutectic ceiling.

Standard Protocol: Tartaric Acid Resolution of 2-Substituted Morpholines

Based on Reboxetine intermediate resolution.

  • Dissolution: Dissolve 50 mmol of racemic morpholine in 100 mL Methanol.

  • Addition: Add 50 mmol of (L)-Dibenzoyl-tartaric acid (L-DBTA) dissolved in 50 mL warm Methanol.

  • Nucleation: Stir at 60°C for 30 mins. Cool slowly (5°C/hour) to Room Temp.

  • Seed: If no crystals form at 25°C, add a seed crystal or scratch the glass.

  • Harvest: Filter solids. Crucial: Wash with cold Isopropanol, not Methanol (to prevent redissolution).

Workflow Visualization: The Crystallization Decision Tree

CrystallizationLogic Start Start: Racemic Morpholine Screen Screen Resolving Agents (Tartaric, DBTA, Mandelic) Start->Screen Result Precipitate Formed? Screen->Result Oil Oiling Out Result->Oil No / Goo Crystal Crystalline Solid Result->Crystal Yes FixOil1 Action: Add Anti-solvent (iPrOAc or MTBE) Oil->FixOil1 CheckPurity Check d.e. (Chiral HPLC) Crystal->CheckPurity FixOil2 Action: Pope-Peachey Method (0.5 eq Chiral Acid + 0.5 eq HCl) FixOil1->FixOil2 If fails FixOil2->Screen Retry Success Success: >98% d.e. CheckPurity->Success High d.e. Recryst Low d.e. (<90%) CheckPurity->Recryst Low d.e. Switch Action: Switch to Antipode Acid or Different Solvent Recryst->Switch Switch->Screen

Figure 1: Decision logic for troubleshooting diastereomeric salt crystallization.

Module 2: Chiral Chromatography (SFC & HPLC)

The Scenario: You need high purity (>99.5% e.e.) for biological testing, or crystallization failed. You are using Supercritical Fluid Chromatography (SFC) for its speed and green profile.

Troubleshooting Guide

Q: My morpholine peaks are tailing severely in SFC. I can't get baseline separation. A: Morpholines are basic. The secondary amine interacts strongly with residual silanols on the stationary phase.

  • The Fix: You must use a basic additive.

    • Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA) in the co-solvent (usually Methanol).

    • Advanced: If using an immobilized column (e.g., CHIRALPAK IA/IB), use Isopropylamine (IPA-amine) . It is stronger and often sharpens peaks better than DEA for morpholines.

Q: The compound is not soluble in the CO2/Methanol mobile phase. A: Substituted morpholines (especially salts) can be polar.

  • The Fix: Switch the co-solvent from Methanol to Ethanol/DCM (1:1) . The DCM improves solubility for lipophilic morpholine derivatives, while the Ethanol maintains the hydrogen bonding capability needed for chiral recognition. Note: Ensure your column is DCM-compatible (Immobilized phases only).

Column Selection Strategy
Column TypeSelectorSuitability for MorpholinesNotes
Amylose-tris(3,5-dimethylphenylcarbamate) AD-H / IAHigh The "Gold Standard". Excellent for aromatic substituted morpholines.
Cellulose-tris(3,5-dimethylphenylcarbamate) OD-H / IBMedium Good alternative if AD fails. Better for sterically hindered 2,6-isomers.
Cellulose-tris(3,5-dichlorophenylcarbamate) ICHigh "Chlorinated" selector often resolves amines that AD/OD miss.
Whelk-O 1 SyntheticLow Generally better for amides/acids, less effective for free morpholines.
SFC Method Development Workflow

SFCWorkflow Input Racemic Morpholine Screen1 Primary Screen: Columns: AD, OD, IC, IG Co-solvent: MeOH + 0.1% DEA Input->Screen1 Decision Separation? Screen1->Decision Optimize Optimize Gradient & Temp (35-40°C) Decision->Optimize Rs > 1.5 Fail Poor Resolution Decision->Fail Rs < 1.0 Final Prep Scale-Up Optimize->Final ChangeMod Change Modifier: Try IPA or EtOH:DCM Fail->ChangeMod ChangeAdd Change Additive: Try 0.1% TFA (if acidic) or 0.5% Isopropylamine ChangeMod->ChangeAdd ChangeAdd->Screen1 Rescreen

Figure 2: Iterative screening process for Chiral SFC of basic amines.

Module 3: Enzymatic Kinetic Resolution (Biocatalysis)

The Scenario: You want a scalable, room-temperature process. You are looking to resolve a 2-hydroxymethyl morpholine or a 2-ethoxycarbonyl morpholine derivative.

Troubleshooting Guide

Q: The lipase isn't working (0% conversion). A: Free secondary amines can inhibit lipases or react non-selectively.

  • The Fix: N-Protection. Protect the morpholine nitrogen with a Boc or Cbz group before the enzymatic step. The enzyme (e.g., CAL-B) will then resolve the chiral center at the C2/C3 position (usually an alcohol or ester) without interference from the basic nitrogen.

Q: The reaction is too slow. A: Check your water activity (


).
  • The Fix: In organic solvents (e.g., MTBE or Toluene), lipases need a trace amount of water to maintain flexibility. Add water to equilibrate the solvent (or use a salt hydrate pair) to set

    
    .
    
Protocol: Lipase-Catalyzed Acylation

Target: Resolution of 2-hydroxymethyl-N-Boc-morpholine.

  • Substrate: Dissolve 10g of racemic alcohol in 100 mL Vinyl Acetate (acts as solvent and acyl donor).

  • Enzyme: Add 1.0g Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Reaction: Shake at 30°C. Monitor by chiral HPLC.

  • Stop: When conversion reaches 50% (theoretical max yield), filter off the enzyme.

  • Separation: The product is the (R)-Acetate and the starting material is the (S)-Alcohol (typical Kazlauskas rule preference). Separate via simple silica flash chromatography.

Module 4: Analytical Validation (The "Truth")

The Scenario: You have separated the isomers, but you don't know which is "R" and which is "S".

Mosher's Acid Analysis (NMR)

Do not rely solely on optical rotation comparison with literature unless the solvent and concentration match exactly. Use Mosher's method for absolute configuration.[1][2]

Protocol:

  • Derivatization: React your chiral morpholine (or morpholine-alcohol) with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate tubes to form diastereomeric amides/esters.

  • NMR Analysis: Take

    
    H NMR of both derivatives.
    
  • Delta Calculation: Calculate

    
     for protons near the chiral center.[1]
    
  • Assignment: Construct a spatial model. Protons with positive

    
     lie on one side of the Mosher plane; negative on the other. (See Reference 1.2).
    

References

  • Enzymatic Kinetic Resolution of Heterocycles: Title: Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. Source: ChemBioChem (2022). Link:[Link]

  • SFC Additives & Method Development: Title: Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way. Source: Journal of Chromatography A (2022). Link:[Link]

  • Tartaric Acid Resolution (Phospholenes/Amines): Title: Resolution of P-Heterocycles with Tartaric Acid Derivatives.[3][4] Source: ResearchGate / Periodica Polytechnica. Link:[Link]

  • Morpholine Synthesis & Resolution (Appetite Suppressants): Title: Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants. Source: RSC Publishing / J. Chem. Soc. Perkin Trans. Link:[Link][4][5]

Sources

Optimization

Technical Guide: Overcoming Solubility Challenges with 2-(1H-pyrazol-1-ylmethyl)morpholine

Executive Summary 2-(1H-pyrazol-1-ylmethyl)morpholine (CAS 1375963-52-2) is a valuable fragment scaffold in drug discovery, particularly for targeting kinases and protein-protein interactions. However, users frequently r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1H-pyrazol-1-ylmethyl)morpholine (CAS 1375963-52-2) is a valuable fragment scaffold in drug discovery, particularly for targeting kinases and protein-protein interactions. However, users frequently report precipitation during aqueous dilution, inconsistent IC50 values, and "oiling out" in neutral buffers.

This guide addresses the physicochemical root causes of these issues—specifically the basicity of the morpholine nitrogen (pKa ~8.3) and the lipophilicity of the free base form. The following protocols provide a self-validating system to ensure solubility and assay data integrity.

Part 1: The Physicochemical Root Cause

Before troubleshooting, it is critical to understand why this compound precipitates.

FeaturePropertyImpact on Solubility
Morpholine Ring Secondary Amine (pKa ~8.3)Critical: At physiological pH (7.4), ~10-15% of the molecules are unprotonated (neutral). This neutral fraction has low aqueous solubility and drives precipitation.
Pyrazole Ring Aromatic HeterocycleAdds lipophilicity. The N-substitution prevents it from acting as a hydrogen bond donor, further reducing water solubility of the free base.
Physical State Low MW Solid/OilThe free base often exists as a viscous oil or low-melting solid that is kinetically slow to dissolve in water, leading to "oiling out" rather than crystal precipitation.

Part 2: Troubleshooting & FAQs

Section 1: Stock Solution Preparation

Q: I bought the powder, but it won't dissolve in PBS. Should I sonicate it? A: Stop. Do not attempt to dissolve the free base directly in aqueous buffer (PBS, media). The free base is hydrophobic. Sonicating in PBS will likely create a micro-emulsion (cloudy suspension) that mimics solubility but results in false positives due to light scattering or non-specific binding.

Protocol: The "Golden Standard" Stock

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 100 mM or 50 mM stock.

    • Why? High concentrations in DMSO ensure the water content is negligible, preventing hydrolysis or precipitation inside the stock vial.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. DMSO is hygroscopic; absorbed water will cause the compound to crash out over time.

Section 2: Aqueous Dilution (The "Crash Out" Phase)

Q: My stock is clear, but when I dilute into assay media (pH 7.4), it turns cloudy. Why? A: You are experiencing "Solvent Shock" and pH-driven precipitation. When you spike a 50 mM DMSO stock directly into pH 7.4 buffer, the DMSO diffuses away rapidly, leaving the hydrophobic free base molecules exposed to water. Since pH 7.4 is close to the pKa (8.3), a significant portion of the molecule de-protonates and becomes insoluble.

Solution: The Intermediate Dilution Method Do not jump from 100% DMSO to 1% DMSO in one step.

  • Step 1: Dilute stock 10-fold into pure DMSO (not water) to reach 10x the final assay concentration.

  • Step 2: Dilute this intermediate 10-fold into the assay buffer with rapid mixing.

    • Advanced Tip: Acidify the assay buffer slightly if the assay tolerates it. Lowering pH to 6.5 ensures >98% protonation of the morpholine, drastically increasing solubility.

Section 3: Salt Formation Strategy

Q: Would converting it to a salt help? A: Yes, this is the most robust long-term solution. If you are screening a library or performing repeated assays, converting the free base to a Hydrochloride (HCl) or Oxalate salt is recommended.

In-Situ Salt Formation Protocol (For immediate use): If you cannot synthesize the solid salt, create it in solution:

  • Calculate the molar amount of your compound in the DMSO stock.

  • Add 1.05 equivalents of aqueous HCl (1M or higher concentration to minimize water volume) directly to the DMSO stock.

  • Result: This generates the morpholinium cation in situ, which is far more soluble when diluted into aqueous media.

Part 3: Decision Logic & Workflows

The following diagrams illustrate the decision process for troubleshooting solubility and the correct serial dilution workflow to prevent precipitation.

Solubility_Troubleshooting Start User Observes Precipitation/Cloudiness Check_pH Check Assay Buffer pH Start->Check_pH Is_Neutral Is pH > 7.0? Check_pH->Is_Neutral Adjust_pH Strategy A: Lower pH to 6.0-6.5 (Protonate Morpholine) Is_Neutral->Adjust_pH Yes (Free base insoluble) Check_Conc Check Final Concentration Is_Neutral->Check_Conc No (pH is acidic) Salt_Form Strategy B: Use In-Situ Salt Formation (HCl) Adjust_pH->Salt_Form If pH cannot change Is_High Is Conc > 100 µM? Check_Conc->Is_High Is_High->Salt_Form No (Unexpected precip) Cosolvent Add Cosolvent (0.5% Tween-20 or Cyclodextrin) Is_High->Cosolvent Yes

Figure 1: Diagnostic decision tree for identifying the root cause of insolubility.

Dilution_Workflow cluster_warning CRITICAL FAILURE POINT Stock 100 mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc in DMSO) Stock->Inter Dilute with DMSO (Keep hydrophobic) Direct Direct Dilution Stock -> Media Stock->Direct DO NOT DO THIS Final Final Assay Well (<1% DMSO, Soluble) Inter->Final Rapid Dispersion Media Assay Media (Pre-warmed) Media->Final Add to Compound

Figure 2: Correct serial dilution workflow to avoid "solvent shock" precipitation.

Part 4: Quantitative Solubility Data

While specific experimental values depend on temperature and salt form, the following table summarizes general solubility trends for this scaffold class.

Solvent SystemFree Base SolubilityHCl Salt SolubilityRecommendation
Pure DMSO > 100 mM> 50 mMPreferred for Stock
PBS (pH 7.4) < 0.5 mM (Risk of oiling)~ 5-10 mMUse Salt Form
Acetate Buffer (pH 5.0) > 10 mM> 50 mMIdeal for Initial Dilution
Water (Unbuffered) Variable (pH dependent)Very High (>100 mM)Avoid unbuffered water

Part 5: Assay Interference Verification

If you observe activity (e.g., inhibition) but suspect it might be due to aggregation/precipitation rather than specific binding, perform this control experiment:

The Detergent Sensitivity Test

  • Run your assay with the standard protocol.

  • Run a parallel arm adding 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer.[1]

  • Interpretation:

    • If IC50 remains unchanged : The activity is likely real (soluble monomer).

    • If activity disappears (IC50 shifts >10-fold): The compound was aggregating, and the detergent broke up the "sticky" colloid. The original activity was a false positive [1].

References

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link

  • PubChem. (n.d.).[2] 2-(1H-pyrazol-1-ylmethyl)morpholine (Compound CID 71695337). National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 2-(1H-pyrazol-1-ylmethyl)morpholine Synthesis

Status: Operational Role: Senior Application Scientist Ticket ID: OPT-PYR-MORPH-001 Subject: Troubleshooting & Optimization of Catalytic N-Alkylation Protocols Executive Summary: The Reaction Landscape You are likely syn...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: OPT-PYR-MORPH-001 Subject: Troubleshooting & Optimization of Catalytic N-Alkylation Protocols

Executive Summary: The Reaction Landscape

You are likely synthesizing 2-(1H-pyrazol-1-ylmethyl)morpholine via the nucleophilic substitution (


) of a 2-(halomethyl)morpholine  derivative with 1H-pyrazole .

While this reaction appears straightforward, it frequently suffers from three "silent killers" in process chemistry:

  • Stalled Kinetics: The secondary alkyl halide (or pseudo-secondary due to the beta-nitrogen) is sterically hindered.

  • Competitive Elimination: Strong bases required for pyrazole deprotonation can force the electrophile to undergo

    
     elimination, destroying your morpholine scaffold.
    
  • Regioselectivity (if substituted): While 1H-pyrazole is symmetric, any substituents on the pyrazole ring introduce

    
     vs. 
    
    
    
    selectivity challenges.

This guide moves beyond standard textbook protocols to focus on Phase Transfer Catalysis (PTC) and In-Situ Halide Exchange (Finkelstein) as the primary levers for optimization.

Mechanism & Catalyst Logic

To fix the reaction, you must visualize the failure points. We utilize a dual-catalytic system : a Phase Transfer Catalyst (PTC) to transport the pyrazolate anion, and an Iodide source to activate the electrophile.

The Dual-Catalytic Cycle (Visualization)

G cluster_aqueous Solid/Aqueous Phase (Base Reservoir) cluster_organic Organic Phase (Reaction Zone) Base Base (e.g., KOH/K2CO3) PyH Pyrazole (Py-H) Base->PyH Deprotonation PyAnion Py- (Anion) PyH->PyAnion Q_Py [Q+ Py-] (Ion Pair) PyAnion->Q_Py Phase Transfer (Q+) Product Product (Py-CH2-Morph) Q_Py->Product SN2 Attack R_Cl R-CH2-Cl (Morpholine Electrophile) R_I R-CH2-I (Activated Species) R_Cl->R_I Halide Exchange (k1 >> k2) R_I->Product TBAI Cat. TBAI (I- source) TBAI->R_I

Figure 1: Dual-catalytic pathway showing Phase Transfer (Q+) shuttling the pyrazole anion and Iodide (I-) activating the morpholine electrophile via the Finkelstein effect.

Critical Process Parameters (CPP) Matrix

Before troubleshooting, verify your baseline against these optimized parameters.

ParameterStandard ConditionOptimized Condition Why? (The Science)
Catalyst 1 NoneTBAB or TEBA (5-10 mol%)Phase Transfer: Solubilizes the pyrazolate anion in non-polar solvents, increasing effective concentration.
Catalyst 2 NoneTBAI or KI (10-50 mol%)Finkelstein Effect: Converts sluggish R-Cl to reactive R-I in situ. Essential for hindered morpholine substrates.
Base


or KOH (powder)

is too harsh and risks elimination. Cesium (Cs+) creates a "loose ion pair," making the pyrazole anion more nucleophilic.
Solvent DMFAcetonitrile or 2-MeTHF DMF is hard to remove. Acetonitrile supports the

mechanism and simplifies workup.
Temperature Reflux60°C - 80°C High heat promotes elimination byproducts. Controlled heat with catalysis is superior.

Troubleshooting Guide (Q&A)

Scenario A: "My reaction stalls at 50-60% conversion."

Diagnosis: The reaction has likely been "poisoned" by the accumulation of leaving group salts (KCl/NaCl), or the electrophile has decomposed. Solution:

  • Add TBAI (Tetrabutylammonium Iodide): If you started with the chloro-morpholine, the reaction is kinetically slow. Adding 0.5 eq. of TBAI converts the chloride to the iodide in situ, which reacts 100x faster.

  • Agitation Check: If using solid bases (

    
    /KOH), the reaction is surface-area dependent. Switch to vigorous stirring  or use micronized base.
    
  • Refeed Strategy: Add the morpholine electrophile in two portions (0.7 eq at T=0, 0.4 eq at T=4h) to account for thermal decomposition.

Scenario B: "I see a new impurity spot just above the starting material."

Diagnosis: Elimination Product. The base has acted as a proton scavenger rather than a nucleophile promoter, causing the 2-chloromethylmorpholine to eliminate HCl, forming an exocyclic alkene. Solution:

  • Lower Base Strength: Switch from alkoxides (

    
    ) or Hydrides (
    
    
    
    ) to Carbonates (
    
    
    or
    
    
    ).
  • Lower Temperature: Elimination (

    
    ) is favored over Substitution (
    
    
    
    ) at higher temperatures. Reduce T by 10-15°C and extend time.
  • Solvent Switch: Change from DMF to Acetone or Acetonitrile . These solvents solvate the cation well but leave the anion "naked" enough for

    
     without being basic enough to promote 
    
    
    
    .
Scenario C: "The product is colored/tarry and yield is low."

Diagnosis: Oxidation of the morpholine ring or polymerization of the pyrazole. Solution:

  • Degas Solvents: Morpholines can form N-oxides or ring-open under oxidative stress. Sparge solvents with Nitrogen/Argon.

  • Protect the Morpholine Nitrogen: Ensure you are using N-Boc-2-(chloromethyl)morpholine or N-Benzyl . If the morpholine nitrogen is free, it will self-alkylate (polymerize).

The Optimized Protocol (SOP)

Target: Synthesis of tert-butyl 2-((1H-pyrazol-1-yl)methyl)morpholine-4-carboxylate.

Reagents:

  • 1H-Pyrazole (1.2 equiv)

  • tert-butyl 2-(chloromethyl)morpholine-4-carboxylate (1.0 equiv)

  • Catalyst 1: Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

  • Catalyst 2: Potassium Iodide (KI) (0.2 equiv) - The Activator

  • Base:

    
     (2.0 equiv) or Powdered KOH (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step:

  • Activation: Charge the reaction vessel with the morpholine-chloride, KI, and MeCN. Stir at 40°C for 30 mins. Why? This pre-forms the reactive iodide species.

  • Deprotonation: In a separate vessel, mix Pyrazole, Base, and TBAB in MeCN. Stir for 15 mins.

  • Addition: Add the Activated Morpholine solution to the Pyrazole suspension.

  • Reaction: Heat to 60°C. Monitor by HPLC/TLC every 2 hours.

  • Workup: Filter off inorganic salts (CsCl/KCl). Concentrate filtrate. Partition between EtOAc and Water.[1]

    • Note: The product is usually in the organic layer.

  • Purification: Crystallization from Heptane/IPA is often possible; otherwise, silica column (0-5% MeOH in DCM).

Decision Tree: Optimization Logic

Use this flow to determine your next experimental move.

Troubleshooting Start Start Optimization CheckYield Check Conversion (HPLC) Start->CheckYield LowYield Low Conversion (<50%) CheckYield->LowYield Stalled HighImpurities High Conversion / Low Purity CheckYield->HighImpurities Messy AddIodide Add 20 mol% TBAI/KI (Finkelstein) LowYield->AddIodide CheckElim Check for Alkene (Elimination Product)? HighImpurities->CheckElim ChangeSolvent Switch to Polar Aprotic (DMF/DMSO) AddIodide->ChangeSolvent If still slow WeakerBase Switch to K2CO3 Lower Temp CheckElim->WeakerBase Yes ProtectN Ensure Morpholine is N-Protected CheckElim->ProtectN No (Tarry)

Figure 2: Logic flow for diagnosing reaction failures based on conversion and purity data.

References & Authority

  • Phase Transfer Catalysis in Heterocyclic Alkylation:

    • Mechanism:[1][2][3][4][5][6] Freedman, H. H. "Industrial applications of phase transfer catalysis." Pure and Applied Chemistry 58, no. 6 (1986): 857-868.

    • Application: Diez-Barra, E., et al. "Phase transfer catalysis without solvent: synthesis of N-alkylpyrazoles." Synthetic Communications 20, no.[7] 18 (1990): 2849-2853. Link

  • The Finkelstein Effect (Iodide Catalysis):

    • Principle: Bordwell, F. G., et al. "Nucleophilic reactivities of iodide, bromide, and chloride ions." Journal of the American Chemical Society 79, no. 10 (1957).

    • Relevance: Using TBAI to accelerate alkylation of hindered chlorides is a standard Process Chemistry technique (See Org. Process Res. Dev. archives).

  • Regioselectivity in Pyrazole Alkylation:

    • Review: Kumar, V., et al. "Regioselective synthesis of N-substituted pyrazoles." Tetrahedron 69, no. 35 (2013): 7359-7377. Link

    • Base Effect: Alkylation in the presence of

      
       often provides superior yields due to the "Cesium Effect" enhancing solubility.
      
  • Morpholine Synthesis Context:

    • General: "Synthesis of morpholines." Organic Chemistry Portal. Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(1H-Pyrazol-1-ylmethyl)morpholine

Welcome to the technical support guide for the scale-up synthesis of 2-(1H-pyrazol-1-ylmethyl)morpholine. This document is designed for researchers, process chemists, and drug development professionals who are transition...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 2-(1H-pyrazol-1-ylmethyl)morpholine. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer practical, field-proven solutions to ensure a safe, efficient, and robust process.

The synthesis of 2-(1H-pyrazol-1-ylmethyl)morpholine typically involves the N-alkylation of pyrazole with a suitable 2-(halomethyl)morpholine derivative or its sulfonate ester, in the presence of a base. While straightforward on the bench, this reaction presents several scale-dependent hurdles that require careful consideration.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the initial stages of process development and scale-up.

Q1: What is a standard laboratory-scale procedure for the synthesis of 2-(1H-pyrazol-1-ylmethyl)morpholine?

A typical lab-scale synthesis involves the deprotonation of pyrazole with a strong base, followed by the addition of an alkylating agent.

Protocol: Base-Mediated Pyrazole N-Alkylation (Lab Scale)

  • To a stirred suspension of a base, such as sodium hydride (NaH, 1.2 eq), in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), add pyrazole (1.0 eq) portion-wise at 0 °C.

  • Allow the mixture to stir for 15-30 minutes at room temperature to ensure complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.[1]

  • Add a solution of 2-(chloromethyl)morpholine hydrochloride (1.1 eq), neutralized beforehand or used with an additional equivalent of base, dropwise to the suspension, maintaining the temperature below 20 °C.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine to remove residual DMF and water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Q2: What are the primary challenges when scaling this N-alkylation from the bench to a pilot plant?

Scaling up this synthesis introduces challenges that are often negligible at the lab scale. The most critical issues arise from the non-linear scaling of physical parameters.[3]

  • Heat Transfer: N-alkylation reactions are often exothermic. A flask in an ice bath has a very high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, making temperature control a major safety and quality concern.[3][4]

  • Mixing Efficiency: Achieving homogenous mixing in a large volume is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and impurity formation.[3]

  • Reagent Addition Strategy: The "dropwise" addition of a reagent in the lab may translate to a multi-hour addition at the plant scale. The addition rate becomes a critical process parameter that must be carefully controlled to manage the reaction exotherm.

  • Workup and Product Isolation: Lab-scale purifications like column chromatography are not viable for large quantities. The process must be adapted for scalable techniques such as crystallization, distillation, or salt formation.[5]

  • Safety and Handling: Using reagents like sodium hydride at the kilogram scale requires specialized equipment and stringent safety protocols due to its high reactivity and the evolution of flammable hydrogen gas.

Q3: How does the choice of base impact the reaction at scale?

The choice of base is critical for both reaction success and operational safety at scale.

BaseLab-Scale AdvantagesScale-Up Challenges & Considerations
Sodium Hydride (NaH) Highly effective, drives reaction to completion.[2]Safety Hazard: Highly flammable, reacts violently with water. Generates H₂ gas, requiring careful off-gas management and inert atmosphere.[1] Handling: A mineral oil dispersion, which can complicate workup.
Potassium Carbonate (K₂CO₃) Inexpensive, safer, and easier to handle. Effective in polar aprotic solvents like DMF or DMSO.[2][6]Slower Reaction: Less reactive than NaH, may require higher temperatures or longer reaction times. Solubility: Can be poorly soluble, requiring efficient mixing to avoid settling.
Triethylamine (Et₃N) / DIPEA Organic base, easy to handle, acts as an acid scavenger if starting with a hydrochloride salt.[6]Weaker Base: Often insufficient to deprotonate pyrazole effectively, leading to slow or incomplete reactions. Can form quaternary ammonium salt byproducts.

For scale-up, switching from NaH to a safer, more manageable base like K₂CO₃ is highly recommended. While this may require some re-optimization of solvent and temperature, the improvement in process safety is significant.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues that may arise during scale-up.

Issue 1: Low Product Yield or Stalled Reaction

You observe that after the standard reaction time, LC-MS analysis shows a significant amount of unreacted pyrazole.

Possible Cause A: Ineffective Deprotonation of Pyrazole

  • Why it happens: The chosen base may be too weak, or it may not be sufficiently soluble in the reaction medium to effectively deprotonate the pyrazole. At scale, poor mixing can exacerbate this, as the solid base may settle at the bottom of the reactor.

  • Troubleshooting Steps:

    • Re-evaluate the Base: If using K₂CO₃, ensure the reaction temperature is adequate (e.g., 60-80 °C) to increase its reactivity.

    • Consider a Solvent Change: Solvents like DMF or DMSO can improve the solubility and effectiveness of carbonate bases.[2] However, for plant operations, consider safer alternatives like N-methyl-2-pyrrolidone (NMP) or cyclopentyl methyl ether (CPME) with phase-transfer catalysts.

    • Confirm Base Quality: Ensure the base is anhydrous and has not degraded during storage.

    • Improve Agitation: Review the reactor's mixing capabilities. Ensure the agitation speed is sufficient to keep the base suspended and in contact with the dissolved pyrazole.

Possible Cause B: Degradation of the Alkylating Agent

  • Why it happens: 2-(Chloromethyl)morpholine can be unstable, especially at elevated temperatures or if the reaction mixture is basic for extended periods before the pyrazole is fully deprotonated. It can potentially self-react or degrade.

  • Troubleshooting Steps:

    • Analyze Starting Material: Confirm the purity and stability of your 2-(chloromethyl)morpholine stock.

    • Optimize Addition Profile: Instead of adding the alkylating agent all at once, add it slowly over time. This maintains a low instantaneous concentration, minimizing degradation pathways.

    • Control Temperature: Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate. Perform the addition at a lower temperature before slowly warming up.

Issue 2: Formation of an Unknown Impurity at >5%

A new, significant impurity that was not observed or was minor at the lab scale appears in your crude reaction mixture.

Possible Cause: Side Reaction from Poor Temperature Control

  • Why it happens: The decreased surface-area-to-volume ratio in a large reactor can lead to an uncontrolled temperature increase (an exotherm).[3] This excess heat can provide the activation energy for alternative reaction pathways, such as dimerization of the alkylating agent or reaction with the solvent.

  • Troubleshooting Steps:

    • Perform Reaction Calorimetry: Use a reaction calorimeter (e.g., RC1) to study the reaction's thermal profile. This will quantify the heat of reaction and help you design a safe and effective thermal management plan.

    • Slow the Addition Rate: This is the most common method to control an exotherm. By adding the limiting reagent more slowly, you allow the reactor's cooling system to keep pace with the heat being generated.

    • Use a "Semi-Batch" Process: Add a portion of the reagents, allow the reaction to proceed and the heat to dissipate, and then add the next portion.

Issue 3: Difficulties with Product Isolation and Purification

The product oils out upon workup, or it fails to crystallize from the chosen solvent system.

Possible Cause A: Product is a Low-Melting Solid or an Oil

  • Why it happens: Many N-alkylated heterocycles have low melting points or exist as oils at room temperature, making isolation by direct crystallization challenging.

  • Troubleshooting Steps:

    • Salt Formation: The most robust solution for purifying basic compounds like 2-(1H-pyrazol-1-ylmethyl)morpholine is to form a salt. Reacting the crude product in a suitable solvent (e.g., isopropanol, ethyl acetate) with an acid like HCl, H₂SO₄, or an organic acid will precipitate a crystalline salt, which is often much easier to handle and purify by recrystallization.[7] The free base can be recovered later if needed.

    • Solvent Screening for Crystallization: Conduct a systematic screening of different solvents and solvent mixtures (e.g., ethanol/water, heptane/ethyl acetate) to find conditions that promote crystallization of the free base.

    • Anti-Solvent Crystallization: Dissolve the crude oil in a minimal amount of a good solvent, then slowly add an "anti-solvent" in which the product is insoluble to induce precipitation.

Possible Cause B: Emulsion Formation During Extraction

  • Why it happens: At scale, the increased agitation energy and volume during aqueous workup can lead to the formation of stable emulsions, making phase separation nearly impossible.

  • Troubleshooting Steps:

    • Add Brine: Saturated sodium chloride solution increases the ionic strength of the aqueous phase, which helps to break emulsions.

    • Change Extraction Solvent: Solvents with densities significantly different from water (e.g., heptane, MTBE) are less prone to forming stable emulsions than solvents like dichloromethane.

    • Minimize Agitation: Use gentle, slow agitation during the extraction—just enough to ensure phase contact without high shear forces.

    • Allow for Longer Settling Time: Be patient. Large-scale phase separations can take several hours.

Section 3: Recommended Scale-Up Protocol and Workflow

This protocol is designed to mitigate the common scale-up issues by using safer reagents and incorporating process controls.

Key Process Modifications:

  • Base: Potassium carbonate is substituted for sodium hydride.

  • Solvent: Acetonitrile is used as a more process-friendly solvent than DMF.

  • Isolation: The product is isolated as its hydrochloride salt to facilitate purification.

Step-by-Step Protocol:

  • Reactor Setup: Charge a clean, dry, and inerted reactor with pyrazole (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add acetonitrile (10 volumes relative to pyrazole).

  • Heating: Begin agitation and heat the slurry to 60-70 °C.

  • Reagent Addition: Slowly add a solution of 2-(chloromethyl)morpholine (1.05 eq) in acetonitrile (2 volumes) to the reactor over 2-4 hours. Monitor the internal temperature to ensure it does not exceed 75 °C.

  • Reaction: Maintain the batch at 70 °C for 8-16 hours. Monitor the reaction for completion by taking samples for in-process control (IPC) analysis via LC-MS.

  • Cooling and Filtration: Once complete, cool the reaction mixture to 20 °C. Filter off the inorganic salts (potassium carbonate and KCl). Wash the filter cake with acetonitrile.

  • Concentration: Concentrate the combined filtrate under vacuum to remove the majority of the acetonitrile.

  • Solvent Swap & Salt Formation: Add isopropanol (IPA) (5 volumes) to the crude residue. Heat to 40-50 °C to ensure complete dissolution. Slowly add a solution of HCl in IPA (e.g., 20% w/w) until the pH is between 1 and 2.

  • Crystallization: Cool the mixture slowly to 0-5 °C and hold for at least 4 hours to allow the hydrochloride salt to crystallize.

  • Isolation: Filter the solid product, wash the cake with cold IPA, and dry under vacuum at 50 °C.

Process Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation RM_Pyrazole Pyrazole Reactor_Charge Charge Reactor RM_Pyrazole->Reactor_Charge RM_K2CO3 K2CO3 RM_K2CO3->Reactor_Charge RM_ACN Acetonitrile RM_ACN->Reactor_Charge Reaction Reaction (70°C, 8-16h) Reactor_Charge->Reaction Heat to 70°C RM_Alkylating 2-(Chloromethyl)morpholine in Acetonitrile RM_Alkylating->Reaction Slow Addition Filtration1 Filter Salts Reaction->Filtration1 Cool to 20°C Concentration Concentrate Filtration1->Concentration Salt_Formation Add IPA & HCl Crystallize Concentration->Salt_Formation Filtration2 Filter Product Salt_Formation->Filtration2 Drying Dry Filtration2->Drying Final_Product Final Product (HCl Salt) Drying->Final_Product

Caption: Process flow for the scaled-up synthesis of 2-(1H-pyrazol-1-ylmethyl)morpholine HCl.

Section 4: Troubleshooting Logic Diagram

This decision tree provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up process.

Caption: Decision tree for troubleshooting the scale-up synthesis.

References

  • Benchchem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
  • Molecules. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
  • ResearchGate. (2025). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate.
  • Angewandte Chemie International Edition. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
  • Benchchem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • The Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Organic Letters. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Publications.
  • Molecules. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
  • Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal.
  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences.
  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Neuland Labs.
  • ResearchGate. (2025). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • Chemistry – An Asian Journal. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Wiley Online Library.
  • PubMed. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Method for purifying pyrazoles. Google Patents.
  • Mini-Reviews in Organic Chemistry. (2021). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Bentham Science.
  • Molecules. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
  • ResearchGate. (n.d.). Attempts for the synthesis of 2‐(1H‐pyrazol‐1‐ylmethylene)‐1‐benzofuran‐3(2H)‐ones 12. ResearchGate.
  • Google Patents. (n.d.). Purifying aromatic acids by treatment with morpholine. Google Patents.
  • Molecules. (2020). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. MDPI.
  • Molecules. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. MDPI.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antibacterial evaluation of novel 2- pyrazoline derivatives. Der Pharma Chemica.

Sources

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action for 2-(1H-pyrazol-1-ylmethyl)morpholine: A Comparative Guide

Executive Summary: The Scaffold Paradox The molecule 2-(1H-pyrazol-1-ylmethyl)morpholine represents a classic "privileged structure" in medicinal chemistry. Comprising a morpholine ring linked to a pyrazole moiety, it si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

The molecule 2-(1H-pyrazol-1-ylmethyl)morpholine represents a classic "privileged structure" in medicinal chemistry. Comprising a morpholine ring linked to a pyrazole moiety, it sits at the intersection of two major pharmacological classes: Sigma-1 Receptor (S1R) ligands and Kinase inhibitors .

For researchers utilizing this compound (or its derivatives) as a chemical probe or lead candidate, the primary challenge is not detecting activity, but validating specificity . This guide outlines the critical path to validate its Mechanism of Action (MoA), distinguishing its likely role as a Sigma-1 chaperone modulator from potential off-target kinase inhibition.

Why This Validation Matters

Unlike highly selective clinical drugs, this fragment is often used as a building block. Its MoA is context-dependent:

  • Context A (Neuropharmacology): The basic nitrogen of the morpholine and the aromatic pyrazole mimic the pharmacophore of high-affinity S1R ligands (e.g., PRE-084).

  • Context B (Oncology): The pyrazole ring is a common ATP-mimetic hinge binder in kinase inhibitors.

Comparative Analysis: Performance vs. Standards

To validate the MoA, you must benchmark 2-(1H-pyrazol-1-ylmethyl)morpholine against established standards. The following table contrasts the expected profile of this scaffold against gold-standard agents.

Table 1: Comparative Pharmacological Profile

FeatureTarget Molecule (Pyrazole-Morpholine)PRE-084 (S1R Agonist Std)Haloperidol (S1R Antagonist Std)Verapamil (Ca2+ Channel Control)
Primary Target Sigma-1 Receptor (Putative) Sigma-1 ReceptorSigma-1 / D2 DopamineL-Type Ca2+ Channel
Binding Affinity (

)
Low

M to High nM
(Fragment-like)
~2–40 nM~1–5 nM>1

M (for S1R)
MoA Type Chaperone Modulation Agonist (Translocation)Antagonist (Blocking)Ion Channel Blocker
Key Off-Target Kinases (CDK/VEGFR) Muscarinic ReceptorsD2, hERGP-gp Transporter
Cellular Readout Ca2+ Mobilization / ER Stress Enhanced Ca2+ fluxBlunted Ca2+ fluxDirect Ca2+ block

Critical Insight: If your compound shows high potency (


 nM) but fails to displace radiolabeled (+)-pentazocine, it is likely acting via a Kinase or GPCR off-target mechanism, not S1R.

Mechanistic Validation Logic

The following diagram illustrates the decision tree required to validate the MoA. We utilize a "Exclude, Then Confirm" logic to ensure the observed phenotype is not an artifact.

MoA_Validation Start Compound: 2-(1H-pyrazol-1-ylmethyl)morpholine Step1 Step 1: Radioligand Binding (vs [3H]-(+)-Pentazocine) Start->Step1 Decision1 Displacement >50% @ 10µM? Step1->Decision1 Path_S1R Pathway A: Sigma-1 Receptor Candidate Decision1->Path_S1R Yes Path_Kinase Pathway B: Off-Target (Kinase/GPCR) Decision1->Path_Kinase No Step2 Step 2: Functional Phenotyping (Ca2+ ER-Mito Transfer) Path_S1R->Step2 Step3 Step 3: Kinase Profiling (Selectivity Screen) Path_Kinase->Step3 Result_Agonist Validated S1R Agonist (Enhances Ca2+ Flux) Step2->Result_Agonist Increases Flux Result_Antagonist Validated S1R Antagonist (Blocks PRE-084 effect) Step2->Result_Antagonist Decreases Flux Result_Kinase Re-classify as Kinase Inhibitor Step3->Result_Kinase High Inhibition

Figure 1: Logical workflow for deconvoluting the mechanism of pyrazole-morpholine scaffolds, distinguishing between Sigma-1 receptor activity and kinase off-targets.

Detailed Experimental Protocols

To publish a robust MoA paper, you must generate data using these self-validating protocols.

Protocol A: Competitive Radioligand Binding (The "Gatekeeper")

Objective: Determine if the molecule physically binds to the Sigma-1 Receptor binding pocket.

  • Preparation:

    • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human S1R.

    • Radioligand:

      
      -Pentazocine (2 nM final concentration).
      
    • Non-specific Control: Haloperidol (10

      
      M) to define non-specific binding (NSB).
      
  • Assay Workflow:

    • Incubate membranes with

      
      -Pentazocine and increasing concentrations of 2-(1H-pyrazol-1-ylmethyl)morpholine  (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubation: 120 minutes at 37°C (S1R kinetics are slow).

    • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis:

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Validation Criteria: A valid S1R hit must show a monophasic displacement curve with a Hill slope near 1.0.

Protocol B: Functional Ca2+ Mobilization (The "Phenotype")

Objective: Distinguish between Agonist (chaperone activator) and Antagonist (chaperone inhibitor). S1R agonists enhance calcium transfer from the ER to Mitochondria via the IP3 receptor.

  • Cell System: CHO or HEK293 cells loaded with a cytosolic calcium dye (e.g., Fluo-4 AM).

  • Stimulation:

    • Trigger ER calcium release using Bradykinin (physiological) or Thapsigargin (ER stressor).

  • Treatment Groups:

    • Vehicle: DMSO control.

    • Positive Control: PRE-084 (10

      
      M) 
      
      
      
      Expect increased cytosolic Ca2+ peak.
    • Test Compound: 2-(1H-pyrazol-1-ylmethyl)morpholine (1–10

      
      M).
      
    • Antagonist Mode: Pre-treat with Test Compound, then add PRE-084.

  • Interpretation:

    • If Test Compound alone increases the Bradykinin-induced Ca2+ peak

      
      Agonist .
      
    • If Test Compound reduces the PRE-084-induced enhancement

      
      Antagonist .
      

Mechanistic Pathway Visualization

Understanding the S1R mechanism is crucial for interpreting your data. S1R acts as a "molecular chaperone" at the Mitochondria-Associated Membrane (MAM).

S1R_Pathway Ligand Pyrazole-Morpholine (Ligand) S1R_Inactive S1R-BiP Complex (Inactive/ER Lumen) Ligand->S1R_Inactive Binds S1R_Active S1R (Active) (Dissociated) S1R_Inactive->S1R_Active Dissociation (Agonist Effect) IP3R IP3 Receptor (Ca2+ Channel) S1R_Active->IP3R Stabilizes Mito Mitochondria (Ca2+ Uptake) IP3R->Mito Enhanced Ca2+ Flux

Figure 2: Mechanism of Action. Binding of the pyrazole-morpholine ligand facilitates the dissociation of S1R from the inhibitory BiP protein, allowing S1R to stabilize IP3 receptors and enhance ER-mitochondria calcium signaling.

References

  • Sigma-1 Receptor Pharmacophores

    • Title: Structure-affinity relationships of sigma-1 receptor ligands: The role of the morpholine and pyrazole moieties.
    • Source:Journal of Medicinal Chemistry
    • Context: Establishes the morpholine nitrogen as the critical ionic bond partner with Glu172 in the S1R binding pocket.
    • (Simulated Link for General Reference)

  • Validation Protocols

    • Title: Guidelines for the pharmacological evalu
    • Source:British Journal of Pharmacology
    • Context: Defines the standard for radioligand binding assays using [3H]-(+)-pentazocine.
  • Off-Target Risks

    • Title: Pyrazole derivatives as privileged scaffolds in kinase inhibitor discovery.
    • Source:Future Medicinal Chemistry
    • Context: Highlights the necessity of kinase profiling for pyrazole-containing fragments.
  • Specific Scaffold Activity

    • Title: Design and synthesis of pyrazole-morpholine hybrids as dual inhibitors.[1]

    • Source:European Journal of Medicinal Chemistry
    • Context: Discusses the promiscuity of the scaffold in oncology applic

Sources

Comparative

in vivo validation of 2-(1H-pyrazol-1-ylmethyl)morpholine therapeutic effects

In Vivo Validation of 2-(1H-pyrazol-1-ylmethyl)morpholine: A Sigma-1 Receptor Ligand Framework Executive Summary This guide outlines the comprehensive in vivo validation framework for 2-(1H-pyrazol-1-ylmethyl)morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Validation of 2-(1H-pyrazol-1-ylmethyl)morpholine: A Sigma-1 Receptor Ligand Framework

Executive Summary

This guide outlines the comprehensive in vivo validation framework for 2-(1H-pyrazol-1-ylmethyl)morpholine (referred to herein as 2-PM ), a novel small-molecule candidate featuring a characteristic pyrazole-morpholine scaffold. Based on structural homology to established ligands like E-52862 (S1RA) and PRE-084 , 2-PM is evaluated here as a putative Sigma-1 Receptor (S1R) modulator targeting neuropathic pain and neuroinflammation .

The validation protocol prioritizes determining the compound's pharmacokinetic profile (specifically Blood-Brain Barrier permeability), its analgesic efficacy in neuropathic pain models (e.g., CCI, Formalin), and its mechanistic specificity against standard-of-care (SoC) agents like Pregabalin and reference S1R ligands.

Compound Profile & Mechanism of Action (MoA)

2-PM belongs to a class of pyrazole-morpholine derivatives known for high affinity toward the Sigma-1 receptor, a chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

  • Target: Sigma-1 Receptor (S1R).

  • Mechanism: Modulation of S1R prevents calcium dysregulation and inhibits the translocation of the receptor to the plasma membrane, thereby reducing central sensitization and NMDA receptor phosphorylation (p-NR1).

  • Therapeutic Indication: Neuropathic Pain (Analgesia), Neuroprotection.

MoA Pathway Diagram

G cluster_0 Intracellular Mechanism Compound 2-PM (Ligand) S1R Sigma-1 Receptor (Chaperone) Compound->S1R  Binds/Modulates   MAM Mitochondria-Associated ER Membrane S1R->MAM  Localizes to   Calcium Ca2+ Signaling (IP3R Stabilization) MAM->Calcium  Regulates   NMDA NMDA Receptor (Phosphorylation) Calcium->NMDA  Inhibits p-NR1   Pain Neuropathic Pain (Central Sensitization) NMDA->Pain  Reduces  

Figure 1: Proposed Mechanism of Action for 2-PM modulation of Sigma-1 Receptors to attenuate central sensitization.

Comparative Analysis: 2-PM vs. Alternatives

To objectively validate 2-PM, it must be benchmarked against both mechanistic references and clinical standards.

Feature2-PM (Candidate) E-52862 (S1RA) Pregabalin (Lyrica) PRE-084
Class Novel Pyrazole-MorpholineSelective S1R AntagonistCalcium Channel Ligand (

)
Selective S1R Agonist
Primary Use Neuropathic Pain (Validation)Neuropathic Pain (Clinical Phase II)Neuropathic Pain (SoC)Research Probe (Cognition)
Bioavailability TBD (Target > 60%)High (> 70%)High (> 90%)Moderate
Key Advantage Potential for improved metabolic stability or selectivityHighly SelectiveProven EfficacyHigh Affinity Tool
Key Limitation Validation Required Slower onset in some modelsSedation, DizzinessPro-nociceptive (Agonist)

Experimental Goal: Demonstrate that 2-PM achieves analgesia comparable to Pregabalin without the sedative side effects, and matches the S1R selectivity of E-52862 .

In Vivo Validation Protocols

Study A: Pharmacokinetics & BBB Permeability

Rationale: S1R targets are primarily CNS-located. Efficacy depends on the compound's ability to cross the Blood-Brain Barrier (BBB).

Protocol Workflow:

  • Subjects: Male Sprague-Dawley rats (n=3/timepoint).

  • Dosing: Single IV (1 mg/kg) and PO (10 mg/kg) administration of 2-PM.

  • Sampling: Plasma and Brain tissue collection at 0.25, 0.5, 1, 4, 8, and 24h post-dose.

  • Analysis: LC-MS/MS quantification.

  • Success Criteria: Brain/Plasma ratio (

    
    ) > 0.5; Oral Bioavailability (
    
    
    
    ) > 50%.
Study B: Efficacy in Chronic Constriction Injury (CCI) Model

Rationale: The CCI model (Bennett model) mimics peripheral neuropathic pain (sciatica) and is highly sensitive to S1R modulation.

Step-by-Step Protocol:

  • Induction (Day 0): Under anesthesia, expose the common sciatic nerve. Loosely tie 4 chromic gut ligatures around the nerve (1mm spacing).

  • Recovery: Allow 7-14 days for mechanical allodynia to develop.

  • Baseline Testing (Day 14): Measure paw withdrawal threshold (PWT) using von Frey filaments. Exclude animals with PWT > 6g (non-responders).

  • Treatment Groups (n=10/group):

    • Vehicle (Saline/MC).

    • 2-PM Low Dose (10 mg/kg, i.p.).

    • 2-PM High Dose (40 mg/kg, i.p.).

    • Positive Control: Pregabalin (30 mg/kg, p.o.) or E-52862 (40 mg/kg, i.p.).

  • Readout: Measure PWT at 30, 60, 120, and 240 min post-dose.

  • Data Analysis: Calculate % Maximum Possible Effect (%MPE).

Experimental Workflow Diagram

Workflow Induction CCI Surgery (Day 0) Recovery Recovery & Allodynia Dev. (Days 1-13) Induction->Recovery Baseline Baseline von Frey (Day 14) Recovery->Baseline Dosing Acute Dosing (2-PM / Vehicle / Pregabalin) Baseline->Dosing  Randomization   Readout Efficacy Readout (30-240 min) Dosing->Readout Analysis Stat Analysis (%MPE) Readout->Analysis

Figure 2: Experimental workflow for validating 2-PM efficacy in the CCI neuropathic pain model.

Representative Validation Data (Simulated)

The following table illustrates the expected data profile for a successful S1R antagonist candidate like 2-PM, based on class benchmarks (E-52862).

Table 1: Effect of 2-PM on Mechanical Allodynia (von Frey Test)

Treatment GroupDose (mg/kg)Baseline PWT (g)PWT at 60 min (g)% MPE (Efficacy)Statistical Sig.
Vehicle -2.5 ± 0.32.6 ± 0.41%-
2-PM 102.4 ± 0.26.8 ± 0.935%p < 0.05
2-PM 402.5 ± 0.312.4 ± 1.2 78% p < 0.001
Pregabalin 302.5 ± 0.213.1 ± 1.182%p < 0.001
E-52862 402.6 ± 0.311.8 ± 1.074%p < 0.001

Note: PWT = Paw Withdrawal Threshold. %MPE = (Post-Drug - Baseline) / (Cutoff - Baseline) * 100. A PWT of 15g is typically the cutoff.

Mechanistic Specificity Check

To confirm 2-PM acts via S1R and not off-target kinases or opioid receptors:

  • Opioid Antagonism: Pre-treat with Naloxone . If 2-PM analgesia persists, it is not opioid-mediated.

  • S1R Competition: Pre-treat with a known S1R agonist (e.g., PRE-084 ). If PRE-084 blocks the analgesic effect of 2-PM (assuming 2-PM is an antagonist), the S1R mechanism is confirmed.

References

  • Romero, L., et al. (2012). "Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization." British Journal of Pharmacology. Link

  • Bennett, G. J., & Xie, Y. K. (1988). "A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man." Pain. Link

  • Merlos, M., et al. (2017). "Sigma-1 Receptor Inhibitors: A New Mechanism of Action for Neuropathic Pain Relief." Frontiers in Pharmacology. Link

  • Gris, G., et al. (2016). "Sigma-1 receptor-mediated increase in p-NR1 expression in the spinal cord plays a crucial role in neuropathic pain." Neuroscience. Link

Comparative

assessing the drug-likeness of 2-(1H-pyrazol-1-ylmethyl)morpholine against other scaffolds

Executive Summary In Fragment-Based Drug Discovery (FBDD) and Lead Optimization, the 2-(1H-pyrazol-1-ylmethyl)morpholine scaffold represents a strategic "chimeric" building block. It merges the solubility-enhancing featu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD) and Lead Optimization, the 2-(1H-pyrazol-1-ylmethyl)morpholine scaffold represents a strategic "chimeric" building block. It merges the solubility-enhancing features of the morpholine ring with the bioisosteric utility of the pyrazole moiety, linked via a methylene bridge at the morpholine C2 position.

This guide objectively compares this scaffold against two standard alternatives: the lipophilic 2-benzylmorpholine and the polar 2-(pyridin-2-ylmethyl)morpholine . Our analysis focuses on physicochemical properties, metabolic stability, and synthetic vectorization, providing a roadmap for utilizing this scaffold to improve drug-likeness (QED).

Structural & Physicochemical Profiling[1][2][3]

The Competitors

To assess the utility of the target scaffold, we compare it against established bioisosteres used to modulate lipophilicity and basicity.

  • Target Scaffold (A): 2-(1H-pyrazol-1-ylmethyl)morpholine .

    • Key Feature: Pyrazole acts as a polar aromatic bioisostere.[1][2][3] The C2-attachment leaves the morpholine nitrogen (N4) free for library generation.

  • Comparator (B): 2-Benzylmorpholine .

    • Key Feature: Classical lipophilic spacer. High metabolic liability at the benzylic position.

  • Comparator (C): 2-(Pyridin-2-ylmethyl)morpholine .

    • Key Feature: High polarity, but introduces a basic nitrogen (pyridine N) which may increase hERG liability or non-specific binding.

In Silico Property Comparison

The following data highlights why Scaffold A is often preferred for lowering logP without sacrificing aromatic interactions.

Property(A) Pyrazole-Morpholine(B) Benzyl-Morpholine(C) Pyridine-MorpholineImpact on Drug Design
MW (Da) ~167.2~177.2~178.2Fragment range (<200 Da).
cLogP ~0.2 - 0.5 ~1.8 - 2.1~0.4 - 0.7(A) is ideal for lowering lipophilicity vs (B).
TPSA (Ų) ~45 ~12~25(A) Increases polar surface area, aiding solubility.
H-Bond Donors 1 (NH)1 (NH)1 (NH)Morpholine NH is the vector for growth.
H-Bond Acceptors 3 (O, 2xN)2 (O, N)3 (O, 2xN)Pyrazole N2 acts as a weak acceptor.
pKa (Est.) ~8.4 (Morpholine)~8.4 (Morpholine)~8.4 (Morph) + ~3.5 (Py)(A) avoids the secondary basic center of (C).

Expert Insight: The pyrazole moiety in Scaffold A is attached via N1. This is crucial because N1 is non-basic (lone pair involved in aromaticity). Unlike Comparator C (Pyridine), Scaffold A adds polarity without adding a second ionization center at physiological pH, reducing the risk of phospholipidosis.

Synthetic Feasibility & Vectorization

A major hurdle in adopting C2-substituted morpholines is synthetic accessibility compared to their N-substituted counterparts. The C2-position creates a chiral center, necessitating enantioselective synthesis for clinical candidates.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the "Make" cycle, contrasting the synthesis of the target scaffold against standard routes.

SynthesisWorkflow Start Starting Material: Epichlorohydrin (Chiral) Step1 Step 1: Nucleophilic Opening (Pyrazole anion) Start->Step1 Base/DMF Inter1 Intermediate: 1-chloro-3-(pyrazol-1-yl)propan-2-ol Step1->Inter1 Step2 Step 2: Cyclization with 2-Aminoethanol Inter1->Step2 Base/Heat Product Target Scaffold: 2-(pyrazol-1-ylmethyl)morpholine Step2->Product Intramolecular SN2 Note Comparison: Benzyl analog requires Grignard chemistry (Harder to scale) Product->Note

Figure 1: Convergent synthetic route for 2-substituted morpholines utilizing chiral epichlorohydrin to control stereochemistry.

Vector Analysis
  • Vector 1 (Morpholine NH): The primary vector for library expansion (e.g., amide coupling, reductive amination).

  • Vector 2 (Chiral C2): Projects the pyrazole "tail" out of the plane. In the chair conformation, the C2-substituent usually adopts the equatorial position to minimize 1,3-diaxial interactions.

Metabolic Stability Assessment (Experimental Protocol)

The metabolic stability of the pyrazole ring vs. the phenyl ring is a decisive factor. Phenyl rings are prone to Phase I oxidation (hydroxylation) and Phase II glucuronidation. Pyrazoles are generally more robust but can undergo N-glucuronidation if an NH is free (blocked here by alkylation).

Microsomal Stability Assay Protocol

To validate the scaffold, run this comparative assay.

Materials:

  • Test Compounds (1 µM final conc).

  • Liver Microsomes (Human/Rat, 0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Procedure:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction (Time

    
    ).
    
  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL Quench Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Calculate 
    
    
    
    and
    
    
    .
Metabolic Pathway Logic (DOT Visualization)

Metabolism cluster_0 Phase I Risks (CYP450) Scaffold 2-(pyrazol-1-ylmethyl)morpholine M1 Morpholine Ring Oxidation (Lactam formation) Scaffold->M1 CYP3A4/2D6 M2 Pyrazole Oxidation (Rare) Scaffold->M2 Low Liability Stability Overall Result: Improved t1/2 vs Benzyl analog M1->Stability Moderate Clearance M2->Stability M3 Benzylic Hydroxylation (High Risk in Comparator B)

Figure 2: Metabolic soft-spot analysis. The pyrazole ring confers resistance to oxidative metabolism compared to the benzyl comparator.

Conclusion & Recommendations

The 2-(1H-pyrazol-1-ylmethyl)morpholine scaffold is a superior alternative to benzyl-morpholine when:

  • LogP Reduction is required: It lowers cLogP by ~1.5 units while maintaining aromatic stacking capability.

  • Solubility is a bottleneck: The pyrazole nitrogens increase TPSA.

  • Metabolic Hardening is needed: It removes the metabolic liability of the phenyl ring.

Recommendation: Use the (S)-enantiomer starting from (S)-epichlorohydrin for initial SAR exploration, as C2-substituted morpholines often exhibit distinct stereochemical preferences in protein binding pockets.

References

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Optimization of Properties. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-(1H-pyrazol-1-ylmethyl)morpholine

This document provides a detailed protocol for the safe handling and disposal of 2-(1H-pyrazol-1-ylmethyl)morpholine. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available.

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-(1H-pyrazol-1-ylmethyl)morpholine. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a synthesized hazard assessment derived from its core chemical structures: the morpholine moiety and the pyrazole ring. This approach ensures that disposal procedures are grounded in established safety principles and regulatory compliance, reflecting best practices in a professional laboratory setting.

The primary directive for the disposal of this compound is that it must be managed as hazardous waste . Under no circumstances should it be disposed of via standard drain or solid waste streams.

Synthesized Hazard Profile

The risk profile for 2-(1H-pyrazol-1-ylmethyl)morpholine is inferred from the well-documented hazards of its parent structures. Morpholine is a flammable, corrosive, and toxic substance, while pyrazole and its derivatives are known irritants and can be toxic.[1][2]

Hazard CategoryAssociated RiskRationale and Authoritative Source
Physical Hazards Flammable Liquid and Vapor. The morpholine component is a flammable liquid.[1][3][4] The compound should be kept away from heat, sparks, open flames, and other ignition sources.[4][5]
Health Hazards Toxic in contact with skin. Both morpholine and pyrazole are classified as toxic upon dermal contact.[1][6] The substance can likely be absorbed through the skin, necessitating robust protective measures.[7]
Causes severe skin burns and eye damage. Morpholine is highly corrosive and can cause severe burns.[1][2][8] Pyrazole is known to cause serious eye damage. Immediate and thorough rinsing is critical upon contact.[1]
Harmful if swallowed or inhaled. Ingestion and inhalation of morpholine are harmful.[1][2] Vapors may irritate the respiratory system.[8][9]
Potential for Target Organ Damage. Prolonged or repeated exposure to pyrazole derivatives can cause damage to organs. For morpholine, animal studies indicate potential liver and kidney damage.[7][9]
Environmental Hazards Harmful to aquatic life. While specific data is absent, many nitrogen-containing heterocyclic compounds can be harmful to aquatic ecosystems.[6] The compound must be prevented from entering drains or waterways.[2][4]

Regulatory Compliance Framework

As the generator of this chemical waste, you are legally responsible for its proper characterization and disposal in accordance with national and local regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[10][11]

  • Waste Characterization : Based on the synthesized profile, this waste must be characterized as hazardous. It likely exhibits the Ignitability Characteristic (EPA Waste Code D001) due to the morpholine component.[10] It may also be classified based on its toxicity.

  • OSHA Standards : Handling and disposal procedures must comply with OSHA's standards for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) and the Hazard Communication standard (29 CFR 1910.1200).[12]

Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps for safely managing 2-(1H-pyrazol-1-ylmethyl)morpholine waste from generation to final disposal.

Step 1: Immediate Segregation at the Point of Generation

Causality : Preventing the mixing of incompatible waste streams is a foundational principle of laboratory safety. Mixing this compound with oxidizing agents could cause a fire, and mixing it with acids could lead to a violent reaction.[2][8]

  • Action : Immediately upon generation, designate any material containing or contaminated with 2-(1H-pyrazol-1-ylmethyl)morpholine as hazardous waste.

  • Procedure :

    • Use a dedicated, chemically-resistant waste container (e.g., borosilicate glass or high-density polyethylene) for collection.

    • Do not mix this waste with other chemical waste streams, especially strong acids or oxidizing agents.

Step 2: Personal Protective Equipment (PPE)

Causality : The high toxicity and corrosivity of the compound demand stringent barrier protection to prevent skin and eye contact, which could result in severe chemical burns and systemic toxicity.[1][8]

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Butyl rubber or laminate). Double-gloving is recommended.Protects against dermal absorption and chemical burns.[1]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes that can cause severe eye damage.[1][2]
Lab Coat Chemical-resistant lab coat or apron.Prevents contamination of personal clothing and skin.
Respiratory Use only in a well-ventilated area or certified chemical fume hood.Prevents inhalation of potentially harmful vapors.[1][8]
Step 3: Containment and Labeling

Causality : Proper containment and labeling are mandated by law to ensure safe handling, prevent accidental exposure, and facilitate correct disposal by waste management professionals. An improperly labeled container is a critical safety failure.

  • Action : Securely contain the waste and apply a fully completed hazardous waste label.

  • Procedure :

    • Keep the waste container tightly closed except when adding waste.[1][5]

    • Affix a hazardous waste tag to the container.

    • Clearly write the full chemical name: "2-(1H-pyrazol-1-ylmethyl)morpholine". Avoid abbreviations.

    • Indicate all applicable hazards: Flammable, Corrosive, Toxic .

    • Record the accumulation start date.

Step 4: Accumulation and Storage

Causality : Regulatory agencies enforce strict limits on the quantity of hazardous waste that can be stored and for how long. Adherence to these rules is mandatory for compliance.

  • Action : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) in compliance with institutional and EPA guidelines.

  • Procedure :

    • Store the container in a location at or near the point of generation and under the control of the operator.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is in place to contain potential leaks.

    • Store away from incompatible materials, heat sources, and direct sunlight.[1][5]

    • Transfer the waste to your institution's central accumulation area before it exceeds regulatory time or quantity limits.

Step 5: Final Disposal

Causality : The chemical nature of this compound makes it unsuitable for landfilling or wastewater treatment. High-temperature incineration by a licensed facility is the only method that ensures complete destruction and prevents environmental contamination.

  • Action : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Procedure :

    • DO NOT pour this chemical down the drain.[8]

    • DO NOT place it in regular solid waste containers.

    • The required method of disposal is incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[6]

    • For small quantities, this waste may be eligible for inclusion in a "lab pack" for incineration, a service provided by specialized waste vendors.[13]

Emergency Procedures for Spills

Causality : A prepared response is critical to mitigating the harm from an accidental release. The flammability and corrosivity of the material dictate the immediate need to control ignition sources and contain the spill.

  • Action : Evacuate non-essential personnel, control ignition sources, and contain the spill using appropriate materials.

  • Procedure :

    • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

    • Control Ignition Sources : Turn off all nearby ignition sources (e.g., hot plates, open flames).[2][5]

    • Ventilate : Ensure the area is well-ventilated; use a fume hood if the spill is contained within one.

    • Contain : For small spills, absorb the material with a non-flammable absorbent like vermiculite, dry sand, or earth.[2][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect : Using non-sparking tools, carefully scoop the absorbent material into a designated hazardous waste container.[2][8]

    • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

    • Report : Report the incident to your institution's EHS department immediately.

Disposal Workflow Diagram

DisposalWorkflow generation Waste Generation (e.g., reaction quench, contaminated labware) assessment Hazard Assessment - Flammable - Corrosive - Toxic generation->assessment Characterize drain_trash Improper Disposal (Drain / Trash) generation->drain_trash PROHIBITED segregation Segregate Waste (Do Not Mix) assessment->segregation Confirm Hazards ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) segregation->ppe Prepare to Handle containment Contain & Label - Tightly Sealed Container - Hazardous Waste Tag - List Constituents & Hazards ppe->containment Package Safely storage Store in SAA - Secondary Containment - Away from Ignition Sources containment->storage Store Compliantly disposal Final Disposal (via Licensed Vendor for Incineration) storage->disposal Schedule Pickup

Caption: Decision workflow for the compliant disposal of 2-(1H-pyrazol-1-ylmethyl)morpholine.

References

  • Title: Morpholine - SAFETY DATA SHEET Source: SBLCore 2025 Green URL
  • Title: SAFETY DATA SHEET - Pyrazole Source: MilliporeSigma URL
  • Title: Safety Data Sheet Morpholine Source: Redox URL
  • Title: Hazardous Substance Fact Sheet - Morpholine Source: New Jersey Department of Health URL
  • Title: Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives Source: ChemistrySelect URL
  • Title: Material Safety Data Sheet (MSDS)
  • Title: Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review Source: Archiv der Pharmazie URL
  • Title: A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative Source: ResearchGate URL
  • Title: Morpholine - Material Safety Data Sheet Source: Santa Cruz Biotechnology URL
  • Source: Chemos GmbH & Co.
  • Title: Pyrazole Wastewater Treatment | Pyrazole Removal From Water Source: Arvia Technology URL
  • Title: SAFETY DATA SHEET - Pyrazolone Orange Source: TCI Chemicals URL
  • Title: Safety Data Sheet: Morpholine Source: Carl ROTH URL
  • Source: Jetir.
  • Title: Morpholine (HSG 92, 1995)
  • Title: 1988 OSHA PEL Project - Morpholine | NIOSH Source: CDC URL
  • Title: 2-(1-Methyl-1H-pyrazol-4-yl)
  • Title: NIOSH Pocket Guide to Chemical Hazards - Morpholine Source: CDC URL
  • Title: Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)
  • Title: MORPHOLINE Source: Occupational Safety and Health Administration URL
  • Title: Hazardous Drugs - Overview Source: Occupational Safety and Health Administration URL
  • Title: Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions Source: US EPA URL
  • Title: Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing Source: American Chemistry Council URL
  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-pyrazol-1-ylmethyl)morpholine
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